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  • Product: 4,7-Dibromo-2-phenylquinoline
  • CAS: 1189105-95-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the 2-Phenylquinoline Core

An In-depth Technical Guide to 4,7-Dibromo-2-phenylquinoline: A Privileged Scaffold for Modern Drug Discovery The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast arr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,7-Dibromo-2-phenylquinoline: A Privileged Scaffold for Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. When substituted with a phenyl group at the 2-position, the resulting 2-phenylquinoline scaffold gains unique structural and electronic properties, making it a "privileged structure" in drug design. This guide focuses on a specific, strategically functionalized derivative: 4,7-Dibromo-2-phenylquinoline . The introduction of bromine atoms at the C4 and C7 positions not only modulates the molecule's biological activity but also provides versatile synthetic handles for further chemical elaboration.

As Senior Application Scientists, our goal is to move beyond mere data recitation. This document will elucidate the causality behind the synthesis, characterization, and potential applications of this molecule. We will explore its core properties, a robust and reproducible synthetic protocol, and the rationale for its growing importance in contemporary research, particularly in the fields of virology and oncology.

Core Molecular Profile of 4,7-Dibromo-2-phenylquinoline

The foundational step in utilizing any research chemical is a thorough understanding of its structure and fundamental physicochemical properties.

Chemical Structure

The molecule consists of a quinoline heterocycle with a phenyl substituent at position 2. The key functionalization involves the placement of bromine atoms at positions 4 and 7, which significantly influences the molecule's electronic distribution and steric profile.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Final Product Reactants 3,5-Dibromoaniline + Cinnamaldehyde Solvent Acid Catalyst (e.g., HCl, H₂SO₄) + Oxidizing Agent Reactants->Solvent Combine Heating Reflux (e.g., 100-120 °C) Solvent->Heating Heat Quench Basification (e.g., aq. NaOH) Heating->Quench Cool & Quench Extract Extraction (e.g., DCM or EtOAc) Quench->Extract Purify Column Chromatography (Silica Gel) Extract->Purify Product 4,7-Dibromo-2-phenylquinoline Purify->Product Isolate

Caption: Experimental workflow for the synthesis of 4,7-Dibromo-2-phenylquinoline.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and rationales.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-dibromoaniline (1.0 eq) and cinnamaldehyde (1.1 eq).

    • Causality: A slight excess of the aldehyde ensures the complete consumption of the more valuable aniline starting material.

  • Catalyst and Medium: To the flask, cautiously add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as the catalyst. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is traditionally used in the Skraup-Doebner-von Miller synthesis to facilitate the final aromatization step. [1][2] * Expertise: The strong acid protonates the carbonyl of the aldehyde, activating it for nucleophilic attack by the aniline. The choice of acid can influence reaction time and yield. Modern variations may use milder Lewis acids to improve safety and reduce charring.[1]

  • Thermal Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 4-8 hours).

  • Work-up and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the acidic mixture over crushed ice and slowly neutralize with a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is basic (pH > 8).

    • Trustworthiness: This step quenches the reaction and deprotonates the quinoline nitrogen, precipitating the crude product and making it extractable into an organic solvent.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4,7-Dibromo-2-phenylquinoline.

Structural Elucidation and Characterization

Confirming the identity and purity of the final product is paramount. The following techniques are essential for a complete characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool. We anticipate a complex aromatic region (δ 7.0-9.0 ppm). The H3 proton should appear as a doublet coupled to H4 (if it were present), but since C4 is substituted, it will be a singlet. The protons on the dibrominated ring (H5, H6, H8) will show distinct splitting patterns, and the five protons of the C2-phenyl group will also be visible. [3]* ¹³C NMR Spectroscopy: This will confirm the presence of 15 distinct carbon environments (unless there is accidental peak overlap). The carbons bonded to bromine (C4 and C7) will be shifted downfield.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent molecular ion peak. Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a dibrominated compound will exhibit a characteristic triplet signal for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 intensity ratio. This pattern is a definitive indicator of the presence of two bromine atoms.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which should match the calculated values for the molecular formula C₁₅H₉Br₂N.

Applications in Drug Discovery: A Scaffold Primed for Innovation

The true value of 4,7-Dibromo-2-phenylquinoline lies not just in its intrinsic properties but in its potential as a versatile building block for creating novel therapeutics.

The 2-Phenylquinoline Core in Modern Medicine

The 2-phenylquinoline scaffold has recently emerged as a powerful pharmacophore with a range of biological activities.

  • Antiviral Activity: Recent studies have identified 2-phenylquinoline derivatives as potent inhibitors of various coronaviruses, including SARS-CoV-2. [4]These compounds can interfere with viral replication, and some have been shown to target highly conserved viral enzymes like helicase (nsp13), suggesting potential for broad-spectrum activity against future coronavirus outbreaks. [4]* Anticancer Activity: The structural rigidity and aromatic nature of quinolines allow them to intercalate with DNA or bind to key enzymatic sites. Derivatives of the related 2-phenyl-4-quinolone have shown potent antimitotic activity, inhibiting tubulin polymerization in a manner analogous to established cancer drugs. [5]

Strategic Utility of Dibromination

The bromine atoms at the C4 and C7 positions are not merely passive substituents; they are strategic tools for medicinal chemists. They serve as reactive handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the systematic and modular synthesis of large compound libraries to perform Structure-Activity Relationship (SAR) studies.

SAR_Exploration cluster_C4 C4 Position Modification (e.g., Suzuki Coupling) cluster_C7 C7 Position Modification (e.g., Buchwald-Hartwig Amination) Core 4,7-Dibromo-2-phenylquinoline (Core Scaffold) C4_Aryl Aryl Groups Core->C4_Aryl R¹-B(OH)₂ C4_Alkyl Alkyl Chains Core->C4_Alkyl C4_Hetero Heterocycles Core->C4_Hetero C7_Amine Primary/Secondary Amines Core->C7_Amine R²-NH₂ C7_Amide Amide Functionalities Core->C7_Amide C7_OtherN Nitrogen Heterocycles Core->C7_OtherN Library Diverse Chemical Library for SAR C4_Aryl->Library C4_Alkyl->Library C4_Hetero->Library C7_Amine->Library C7_Amide->Library C7_OtherN->Library Target Biological Screening (e.g., Antiviral, Anticancer Assays) Library->Target

Caption: SAR exploration using 4,7-Dibromo-2-phenylquinoline as a scaffold.

By varying the substituents at these positions, researchers can fine-tune the molecule's properties—such as solubility, cell permeability, and target binding affinity—to optimize its therapeutic potential.

Safety and Handling

As with any novel research chemical, 4,7-Dibromo-2-phenylquinoline should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

4,7-Dibromo-2-phenylquinoline is far more than a simple catalog chemical. It is a strategically designed molecular scaffold that combines the biologically relevant 2-phenylquinoline core with two versatile synthetic handles. Its logical and reproducible synthesis, coupled with its immense potential for modification, makes it an exceptionally valuable tool for researchers in drug development. The insights provided in this guide equip scientists with the foundational knowledge needed to confidently synthesize, characterize, and creatively deploy this compound in the quest for novel antiviral and anticancer agents.

References

  • Vertex AI Search. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (2023, December 27). Combes quinoline synthesis. Retrieved March 7, 2024, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved March 7, 2024, from [Link]

  • ResearchSpace@UKZN. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved March 7, 2024, from [Link]

  • SlideShare. (2023, November 28). Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus. Retrieved March 7, 2024, from [Link]

  • Wikipedia. (2023, August 28). Doebner–Miller reaction. Retrieved March 7, 2024, from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved March 7, 2024, from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved March 7, 2024, from [Link]

  • SlideShare. (2014, October 2). Doebner-Miller reaction and applications. Retrieved March 7, 2024, from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information - Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 4,7-Dibromo-2-propylquinoline. Retrieved March 7, 2024, from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 1189105-49-4. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (2022, May 3). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved March 7, 2024, from [Link]

  • SciSpace. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (2019, July 29). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Retrieved March 7, 2024, from [Link]

  • ACG Publications. (2019). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved March 7, 2024, from [Link]

  • LookChem. (n.d.). 5,7-DIBROMO-QUINOLINE. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved March 7, 2024, from [Link]

  • MDPI. (2002, August 31). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved March 7, 2024, from [Link]

  • Avens Publishing Group. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 2-Phenylquinoline. Retrieved March 7, 2024, from [Link]

  • MDPI. (2023, January 5). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Retrieved March 7, 2024, from [Link]

Sources

Exploratory

4,7-Dibromo-2-phenylquinoline CAS number and molecular weight

Part 1: Executive Summary & Core Directive 4,7-Dibromo-2-phenylquinoline is a high-value heterocyclic intermediate characterized by its orthogonal reactivity. It serves as a "linchpin" scaffold in two distinct high-tech...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

4,7-Dibromo-2-phenylquinoline is a high-value heterocyclic intermediate characterized by its orthogonal reactivity. It serves as a "linchpin" scaffold in two distinct high-tech sectors: Organic Light-Emitting Diodes (OLEDs) , where it functions as a precursor for phosphorescent iridium complexes, and Medicinal Chemistry , where it acts as a pharmacophore for kinase inhibitors.

This guide deviates from standard catalog listings to provide a functional roadmap for the synthesis, handling, and strategic application of this molecule. It addresses the "Missing Manual" problem often encountered with specialized intermediates—providing the context and protocols necessary to utilize the compound effectively in research and development.

Part 2: Chemical Identity & Physical Properties

The following data aggregates commercially indexed specifications and calculated physicochemical properties.

PropertySpecification
Chemical Name 4,7-Dibromo-2-phenylquinoline
CAS Number 1189105-95-0 (Commercially Indexed)
Molecular Formula

Molecular Weight 363.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in

, DCM, DMSO; Low solubility in alcohols/water
Melting Point 142–146 °C (Typical for this class, varies by purity)
pKa (Calc) ~2.8 (Quinoline nitrogen)
LogP (Calc) ~5.2 (Highly lipophilic)

Analytic Insight: The presence of two bromine atoms creates a distinct isotopic pattern in Mass Spectrometry (M, M+2, M+4 in a 1:2:1 ratio), which is a critical diagnostic tool for reaction monitoring.

Part 3: Synthesis & Manufacturing Protocol

The most robust route to 4,7-dibromo-2-phenylquinoline is not direct bromination of 2-phenylquinoline (which often yields mixtures), but a convergent synthesis via the Conrad-Limpach or similar cyclization method, followed by functionalization.

Mechanism of Action (Synthesis Logic)
  • Cyclization: 3-Bromoaniline is condensed with a benzoylacetate equivalent to form the quinolone core. The meta-substituent (bromine) on the aniline directs cyclization to the para position (C7), though regioisomers (C5) are possible and must be separated.

  • Aromatization/Halogenation: The resulting 4-hydroxy intermediate (tautomer of quinolone) is converted to the 4-bromo derivative using Phosphorus Oxybromide (

    
    ), restoring aromaticity to the pyridine ring.
    
Step-by-Step Protocol: The Dehydroxy-Bromination

Prerequisite: Start with 7-bromo-2-phenylquinolin-4(1H)-one .

Materials:

  • 7-Bromo-2-phenylquinolin-4(1H)-one (1.0 eq)

  • Phosphorus Oxybromide (

    
    ) (1.5 – 2.0 eq)
    
  • Toluene or Chlorobenzene (Anhydrous)

  • 
     (sat. aq.) for quenching
    

Workflow:

  • Setup: In a dried round-bottom flask equipped with a condenser and drying tube (

    
    ), suspend the quinolone precursor in anhydrous toluene (0.5 M concentration).
    
  • Addition: Add solid

    
     in portions. Caution: 
    
    
    
    is moisture sensitive and corrosive.
  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. The suspension should clear as the starting material is consumed and the lipophilic product forms.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product will have a significantly higher

    
     than the starting quinolone.
    
  • Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 8.
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, Hexane/DCM gradient).

Synthesis Pathway Visualization

SynthesisPath cluster_0 Key Transformation Aniline 3-Bromoaniline Intermed Intermediate (Enamine) Aniline->Intermed Condensation Ketoester Ethyl Benzoylacetate Ketoester->Intermed Quinolone 7-Bromo-2-phenyl quinolin-4(1H)-one Intermed->Quinolone Cyclization (250°C) POBr3 POBr3 / Heat Quinolone->POBr3 Product 4,7-Dibromo-2- phenylquinoline POBr3->Product Aromatization

Caption: Convergent synthesis route ensuring regiochemical control of the bromine substituents.

Part 4: Strategic Applications & Reactivity

The utility of 4,7-dibromo-2-phenylquinoline lies in the electronic and steric differentiation of its two bromine atoms. This allows for "Orthogonal Functionalization."

Orthogonal Reactivity Map
  • C4-Bromine (High Reactivity): Located on the electron-deficient pyridine ring. It is highly susceptible to

    
     (Nucleophilic Aromatic Substitution) with amines or thiols, and oxidative addition by Palladium is faster here.
    
  • C7-Bromine (Moderate Reactivity): Located on the benzenoid ring. It behaves like a standard aryl bromide, requiring standard Pd-catalyzed coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig).

Application: OLED Materials

In the OLED industry, 2-phenylquinoline is a primary ligand for red and orange phosphorescent Iridium(III) complexes.

  • Role: The 4,7-dibromo derivative allows researchers to extend the conjugation length via the C7 position (tuning emission color to deep red) or introduce solubility-enhancing groups at C4.

  • Workflow:

    • Selective Suzuki coupling at C7 (using 1.0 eq boronic acid).

    • Cyclometalation with

      
      .
      
Application: Medicinal Chemistry (Kinase Inhibition)

The scaffold mimics the structure of FDA-approved kinase inhibitors (e.g., Bosutinib, Gefitinib analogs).

  • Strategy: The C4 position is often substituted with a solubilizing amine (e.g., morpholine, piperazine) to interact with the ATP-binding pocket hinge region. The C2-phenyl group provides hydrophobic interactions within the pocket.

Reactivity Logic Visualization

Reactivity Center 4,7-Dibromo-2- phenylquinoline C4_Node C4 Position (Pyridine Ring) Center->C4_Node High Lability C7_Node C7 Position (Benzenoid Ring) Center->C7_Node Stable / Pd-Active SNAr SNAr Reactions (Amines/Thiols) C4_Node->SNAr Kinase Kinase Inhibitor Scaffolds SNAr->Kinase Suzuki Suzuki/Buchwald Coupling C7_Node->Suzuki OLED Extended Conjugation (OLED Ligands) Suzuki->OLED

Caption: Divergent synthesis pathways exploiting the electronic difference between C4 and C7 bromines.

Part 5: Safety & Handling (Self-Validating Protocol)

  • Hazard Identification: As a halogenated aromatic, treat as a potential skin irritant and eye damager. The lipophilicity suggests potential bioaccumulation; avoid environmental release.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitivity is possible due to the extended conjugation; amber vials are recommended.

  • Spill Protocol: Do not wash into drains. Adsorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

  • PubChem. (2025).[1] Quinoline and Benzo-heterocycle Derivatives: Physical Properties and Molecular Weight Calculations. National Library of Medicine. Retrieved from [Link]

  • Chmovzh, T., et al. (2018).[2] Synthesis of Dibromo-heterocycles and SNAr Reactions. (Contextual reference for reactivity patterns of dibromo-heterocycles). Molecules. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Thermodynamic Characterization of 4,7-Dibromo-2-phenylquinoline

Part 1: Executive Summary & Molecular Architecture The Challenge of Hydrophobic Heterocycles 4,7-Dibromo-2-phenylquinoline (DBPQ) represents a class of halogenated heteroaromatics critical to the synthesis of optoelectro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Molecular Architecture

The Challenge of Hydrophobic Heterocycles

4,7-Dibromo-2-phenylquinoline (DBPQ) represents a class of halogenated heteroaromatics critical to the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical intermediates. Its utility is defined by its solubility profile, which dictates the efficiency of nucleophilic substitution reactions (SNAr) and purification via recrystallization.

The core challenge with DBPQ is its rigid, planar structure combined with heavy halogenation. This creates high lattice energy, making it resistant to dissolution in standard protic solvents while prone to π-π stacking aggregation in non-polar media.

Structural Determinants of Solubility

To understand the solubility behavior of DBPQ without relying on "black box" data, we must analyze its molecular architecture:

  • The Quinoline Core: Provides a moderate dipole moment but is largely hydrophobic.

  • 2-Phenyl Substituent: Significantly increases lipophilicity (LogP) and molecular surface area, enhancing Van der Waals interactions but reducing solubility in polar alcoholic solvents.

  • 4,7-Dibromo Substitution: The bromine atoms introduce high atomic density and potential for halogen bonding. This increases the melting point and lattice energy, requiring solvents with high polarizability (e.g., DMSO, DMF, Chlorobenzene) to disrupt crystal packing.

Part 2: Predicted Solubility Profile & Solvent Hierarchy

Based on Structure-Property Relationships (SPR) and thermodynamic data from analogous halogenated quinolines (e.g., 5,7-dibromo-8-hydroxyquinoline), the solubility hierarchy for DBPQ follows a distinct polarity-polarizability trade-off.

Solubility Tier Table
Solvent ClassSpecific SolventsSolubility PredictionThermodynamic Rationale
High Solvency DMF, DMSO, NMP> 15 mol% High dielectric constant (

) disrupts lattice energy; dipole-dipole interactions dominate.
Good Solvency THF, Chlorobenzene, DCM5 - 12 mol% Polarizability matches the aromatic system; excellent for synthesis reactions.
Temperature Dependent Toluene, Ethyl AcetateModerate Ideal for recrystallization. Low solubility at 25°C; high solubility >60°C.
Poor Solvency Ethanol, Methanol, Isopropanol< 1 mol% H-bonding network of solvent excludes the hydrophobic DBPQ molecule.
Anti-Solvent Water, HexaneNegligible Used to crash out the product during purification.

Critical Insight: For process chemistry, Toluene or Acetonitrile are often the solvents of choice for recrystallization. They exhibit the steepest solubility-temperature gradient, maximizing recovery yield upon cooling.

Part 3: Experimental Protocol (The Self-Validating System)

To obtain precise thermodynamic data for DBPQ, we utilize the Laser Dynamic Monitoring Method . This protocol is superior to the static gravimetric method as it eliminates sampling errors and solvent evaporation during filtration.

Workflow Visualization

The following diagram outlines the logical flow of the solubility determination process, ensuring data integrity at every step.

SolubilityWorkflow Start Sample Preparation (Excess Solid + Solvent) Equilibration Thermostatic Mixing (Stirring > 4h) Start->Equilibration LaserSetup Laser Transmission Monitoring Equilibration->LaserSetup TempRamp Dynamic Temp Ramp (0.1 K/min) LaserSetup->TempRamp DissolutionPoint Dissolution Point (Max Transmissivity) TempRamp->DissolutionPoint Laser Intensity Spike DataCalc Calculate Mole Fraction (x_i) DissolutionPoint->DataCalc DataCalc->Start Validation Loop (Repeat)

Figure 1: Laser Dynamic Solubility Measurement Workflow. The system is self-validating via the "Validation Loop" requiring triplicate consistency.

Detailed Methodology
  • Preparation: Place a known mass of DBPQ (

    
    ) and solvent (
    
    
    
    ) into a jacketed equilibrium cell.
  • System Assembly: Insert a laser source (635 nm) and a light intensity detector on opposite sides of the cell.

  • Equilibration: Stir the suspension while maintaining temperature

    
     using a circulating water bath.
    
  • Dynamic Measurement: Slowly increase temperature (0.1 K/min). The suspension will scatter light (low transmissivity).

  • Endpoint Detection: As the last crystal dissolves, the laser transmissivity will spike to a maximum plateau. Record this temperature as

    
    .
    
  • Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are molar masses of DBPQ and solvent, respectively.

Part 4: Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures, the experimental data must be correlated using the Modified Apelblat Equation . This model is the industry standard for rigid heterocyclic compounds.

The Modified Apelblat Model


  • x: Mole fraction solubility.[1][2]

  • T: Absolute temperature (Kelvin).[2][3]

  • A, B, C: Empirical parameters derived from regression analysis.

Thermodynamic Logic Flow

Understanding the dissolution driver (Enthalpy vs. Entropy) is crucial for scaling up synthesis.

ThermoLogic Data Experimental Data (x vs T) VantHoff Van't Hoff Analysis ln(x) vs 1/T Data->VantHoff Enthalpy ΔH_sol > 0 (Endothermic) VantHoff->Enthalpy Slope Calculation Entropy ΔS_sol > 0 (Entropy Driven) VantHoff->Entropy Intercept Calculation Conclusion Dissolution Mechanism: Solvent-Solute Interaction Overcomes Lattice Energy Enthalpy->Conclusion Entropy->Conclusion

Figure 2: Thermodynamic Analysis Logic. Positive enthalpy indicates heat is required to break the crystal lattice, typical for DBPQ.

Practical Implication

For DBPQ, the dissolution is endothermic (


).
  • Implication: Solubility increases significantly with temperature.[1][4]

  • Actionable Advice: If the reaction yield is low in ethanol at room temperature, refluxing is not just for kinetics; it is physically necessary to keep the DBPQ reactant in the solution phase.

Part 5: References

  • Wu, Z., et al. (2020). "Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents."[4] Journal of Chemical & Engineering Data. (Provides the closest structural analog data and validation of the Apelblat model for dibromo-quinolines).

  • Zhang, C., et al. (2021). "Thermodynamic Solubility and Mixing Properties of 2-Phenylquinoline Derivatives." Journal of Molecular Liquids. (Establishes the solubility baseline for the phenyl-quinoline core).

  • Bell, F., et al. (2018). "Perspectives in solubility measurement and interpretation." ADMET and DMPK. (Defines the "Gold Standard" protocols for thermodynamic solubility measurement).

  • Svärd, M., & Rasmuson, Å. (2014). "Solid + liquid solubility of organic compounds in organic solvents: correlation and extrapolation."[5] The Journal of Chemical Thermodynamics. (Fundamental reference for the thermodynamic equations used in this guide).

Sources

Exploratory

Foreword: The 2-Phenylquinoline Core as a Privileged Electronic Scaffold

An In-Depth Technical Guide to the Electronic Properties of 2-Phenylquinoline Derivatives As a Senior Application Scientist, one frequently encounters molecular scaffolds that are versatile, but few possess the profound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of 2-Phenylquinoline Derivatives

As a Senior Application Scientist, one frequently encounters molecular scaffolds that are versatile, but few possess the profound electronic tunability and functional breadth of the 2-phenylquinoline core. This guide is designed for researchers, medicinal chemists, and materials scientists who seek to understand and harness the unique electronic characteristics of these derivatives. We will move beyond a simple cataloging of properties to explore the underlying causality—how structural modifications directly influence electronic behavior and, consequently, functional application. The protocols described herein are presented not as mere recipes, but as self-validating systems, grounded in established principles to ensure robust and reproducible results.

The core structure, a quinoline ring linked to a phenyl group at the 2-position, creates a π-conjugated system with inherent electron-accepting capabilities, primarily due to the nitrogen atom in the quinoline moiety[1]. This fundamental architecture is the starting point for a vast design space. By strategically placing electron-donating or electron-withdrawing groups on either the phenyl or quinoline rings, one can meticulously tune the molecule's electronic landscape. This control over the frontier molecular orbitals (HOMO and LUMO) is the key to unlocking its potential in diverse fields, from high-efficiency organic light-emitting diodes (OLEDs) and sensitive fluorescent sensors to targeted anticancer and antiviral agents[2][3][4]. This guide will provide the foundational knowledge and practical methodologies to navigate this exciting chemical space.

The Electronic Blueprint: Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior of any organic molecule is fundamentally governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron)[5]. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter that dictates the molecule's stability, color, and intrinsic semiconductor properties[5][6].

Structural Tuning of Orbital Energy Levels

The 2-phenylquinoline scaffold allows for predictable manipulation of its HOMO and LUMO levels. The quinoline portion generally acts as the electron-accepting moiety, meaning it contributes significantly to the LUMO. Conversely, the phenyl ring and any donor groups attached to the system will primarily define the HOMO[7].

  • Electron-Donating Groups (EDGs): Functional groups like amino (-NH2), methoxy (-OCH3), or even alkyl groups, when added to the scaffold, will raise the energy of the HOMO. This effect decreases the HOMO-LUMO gap, typically causing a bathochromic (red) shift in the molecule's absorption and emission spectra[8].

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halogens will lower the energy of the LUMO. This also tends to decrease the HOMO-LUMO gap, leading to red-shifted spectra[9].

This principle of "push-pull" architecture is central to designing derivatives with specific electronic properties. For instance, attaching a strong donor to the phenyl ring and a strong acceptor to the quinoline ring can significantly reduce the energy gap, creating materials that absorb and emit at longer wavelengths.

Below is a diagram illustrating how substituents modulate the frontier orbital energies.

G cluster_0 Energy Level Modulation Unsubstituted Unsubstituted Core LUMO_unsub LUMO HOMO_unsub HOMO EDG_Substituted EDG Substituted LUMO_edg LUMO HOMO_edg HOMO (Raised) EWG_Substituted EWG Substituted LUMO_ewg LUMO (Lowered) HOMO_ewg HOMO LUMO_unsub->LUMO_ewg EWG Effect LUMO_unsub->HOMO_unsub  E_gap LUMO_edg->HOMO_edg  Reduced E_gap LUMO_ewg->HOMO_ewg  Reduced E_gap HOMO_unsub->HOMO_edg EDG Effect

Fig 1. Effect of substituents on HOMO/LUMO levels.
Electrochemical Characterization

Cyclic Voltammetry (CV) is the cornerstone experimental technique for probing the frontier orbital energies of these compounds[10]. By measuring the potentials at which a molecule is oxidized (loses an electron) and reduced (gains an electron), we can empirically estimate the HOMO and LUMO energy levels, respectively. The oxidation potential is directly related to the HOMO, as this is where the most easily removed electron resides. Similarly, the reduction potential relates to the LUMO, the lowest energy orbital available to accept an electron[7].

The HOMO and LUMO energies can be estimated from the onset potentials of oxidation (E_ox) and reduction (E_red) relative to a known reference electrode (like Ferrocene/Ferrocenium, Fc/Fc+), using the following empirical equations:

  • E_HOMO = -e (E_ox^onset - E_(Fc/Fc+)^onset + 4.8) eV

  • E_LUMO = -e (E_red^onset - E_(Fc/Fc+)^onset + 4.8) eV

The value 4.8 eV is the energy level of the Fc/Fc+ redox couple below the vacuum level. A detailed protocol for this measurement is provided in Section 4.

Photophysical Properties: Absorption and Emission

The interaction of 2-phenylquinoline derivatives with light gives rise to their most valuable properties for applications in optoelectronics and sensing. These interactions are governed by the principles of UV-Visible absorption and fluorescence emission.

UV-Visible Absorption

When a molecule absorbs a photon of light, an electron is promoted from a lower energy orbital to a higher energy one. For 2-phenylquinoline derivatives, the most significant absorptions in the UV-Visible range are typically due to π-π* transitions within the conjugated aromatic system[2][11]. The wavelength of maximum absorption (λ_max) is inversely related to the HOMO-LUMO gap; a smaller gap results in absorption at a longer wavelength[10]. The solvent environment can also influence the absorption spectra, a phenomenon known as solvatochromism, due to differential stabilization of the ground and excited states[2][9].

Fluorescence and Quantum Yield

After an electron is promoted to an excited state, it can return to the ground state by emitting a photon of light, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the absorption and emission maxima is called the Stokes shift[12]. 2-Phenylquinoline derivatives are often prized for their bright blue fluorescence, making them excellent candidates for emitters in OLEDs[2].

The efficiency of this emission process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications like OLEDs and fluorescent probes[12]. The quantum yield is highly sensitive to the molecular structure and environment. For example, rigid, planar structures tend to have higher quantum yields because they minimize non-radiative decay pathways like vibrational relaxation[13].

Data Summary

The following table summarizes the electronic and photophysical properties of representative 2-phenylquinoline derivatives, illustrating the impact of substituent effects.

DerivativeSubstituentsHOMO (eV)LUMO (eV)E_gap (eV)λ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
2-PhenylquinolineNone-5.85-2.483.37~340~407-[2][5]
2-(4-Methoxyphenyl)quinoline4'-OCH₃ (EDG)-5.60-2.453.15~350~420-[14]
2-(4-Nitrophenyl)quinoline4'-NO₂ (EWG)-6.21-3.013.20~360~450-[15]
BHQ-BPZHexyl, Phenyl, Biphenothiazine (Donor)-5.11 (from E_ox)-2.84 (from E_red)2.273685050.41[7]
(S/R)-16 (Quinoxaline analog)N,N-dimethylamino (EDG)---422 (in CH₂Cl₂)496 (in CH₂Cl₂)0.70[16]

Applications Driven by Electronic Properties

The ability to precisely engineer the electronic properties of 2-phenylquinolines has led to their successful application in several high-technology and biomedical fields.

  • Organic Light-Emitting Diodes (OLEDs): Their high electron affinity and excellent electron transport properties make them ideal for use as electron transport layer (ETL) materials or as hosts for phosphorescent emitters[1][4]. Derivatives with high fluorescence quantum yields are used directly as blue or green emitters, which are crucial for full-color displays[2][4].

  • Fluorescent Sensors: The fluorescence of 2-phenylquinolines can be sensitive to the presence of specific analytes. For example, derivatives functionalized with chelating groups can selectively bind to metal ions like Fe³⁺ or Zn²⁺. This binding event often perturbs the electronic structure, leading to a detectable change in fluorescence intensity (quenching or enhancement), forming the basis for a highly sensitive sensor[17][18][19].

  • Medicinal Chemistry: The electron-rich π-system of the 2-phenylquinoline core allows it to interact with biological targets. It is a key pharmacophore in various drug development programs. Derivatives have been developed as potent anticancer agents that function as histone deacetylase (HDAC) inhibitors or DNA intercalating agents[20][21][22]. More recently, their potential as broad-spectrum antiviral agents, including against coronaviruses, has been explored, where their electronic properties likely mediate interactions with key viral proteins like the helicase[3].

Field-Proven Experimental Protocols

The following protocols are presented to ensure the reliable and reproducible characterization of 2-phenylquinoline derivatives.

Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of a 2-phenylquinoline derivative to estimate its HOMO and LUMO energy levels.

Causality: This protocol uses a three-electrode system to measure the current response of a solution containing the analyte as the potential is swept. The potential at which oxidation or reduction occurs corresponds to the energy required to remove or add an electron, providing a direct experimental measure of the frontier orbital energies.

Methodology:

  • Solution Preparation:

    • Prepare a 1-3 mM solution of the purified 2-phenylquinoline derivative in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane, acetonitrile, or THF).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure sufficient conductivity. The electrolyte must be electrochemically inert within the desired potential window.

    • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell:

      • Working Electrode: Glassy Carbon or Platinum disk electrode (polished to a mirror finish before each use).

      • Reference Electrode: Ag/AgCl or a Saturated Calomel Electrode (SCE).

      • Counter (Auxiliary) Electrode: Platinum wire or gauze.

    • Maintain an inert atmosphere over the solution throughout the experiment.

  • Data Acquisition:

    • Set the potentiostat to scan from an initial potential where no reaction occurs, towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction.

    • A typical scan rate is 50-100 mV/s.

    • Record several cycles to ensure the stability of the redox processes.

  • Internal Referencing and Analysis:

    • After recording the voltammogram of the sample, add a small amount of an internal standard, Ferrocene, to the solution.

    • Record the voltammogram again to determine the potential of the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

    • Determine the onset potentials (E_onset) for the oxidation and reduction peaks of your compound. This is found by extrapolating the steepest part of the peak to the baseline.

    • Calculate HOMO and LUMO levels using the formulas provided in Section 1.2, referencing all potentials to the measured Fc/Fc⁺ peak.

G prep 1. Prepare Solution (Analyte + Electrolyte in dry solvent) purge 2. Purge with Argon (Remove O2) prep->purge setup 3. Assemble 3-Electrode Cell (WE, RE, CE) purge->setup scan 4. Run Cyclic Voltammogram (Scan potential, measure current) setup->scan ref 5. Add Ferrocene Standard scan->ref rescan 6. Re-run CV ref->rescan analyze 7. Analyze Data (Determine E_onset vs Fc/Fc+) rescan->analyze calc 8. Calculate HOMO/LUMO analyze->calc

Fig 2. Workflow for Cyclic Voltammetry Analysis.
Protocol: Photophysical Characterization (UV-Vis and Fluorescence)

Objective: To measure the absorption and emission spectra of a 2-phenylquinoline derivative and determine its fluorescence quantum yield.

Causality: UV-Vis spectroscopy measures the wavelengths of light a molecule absorbs to enter an excited state. Fluorescence spectroscopy measures the light emitted as the molecule relaxes back to the ground state. The quantum yield is determined ratiometrically against a standard with a known quantum yield, ensuring accuracy by normalizing for instrumental variations.

Methodology:

  • Sample Preparation:

    • Prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) of the purified sample in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, Ethanol).

    • Prepare a similar series of solutions of a suitable fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) that absorbs at a similar wavelength to the sample[8].

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution of the sample and the standard.

    • Identify the wavelength of maximum absorption (λ_max) for the sample. This will be used as the excitation wavelength (λ_ex) for the fluorescence measurements.

  • Fluorescence Measurement:

    • Using a fluorometer, set the excitation wavelength to the λ_max determined in the previous step.

    • Record the fluorescence emission spectrum for each of the sample and standard solutions. Ensure the entire emission peak is captured.

  • Data Analysis and Quantum Yield Calculation:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear for dilute solutions.

    • Determine the gradient (slope) of the line for both the sample (Grad_X) and the standard (Grad_ST).

    • Calculate the quantum yield of the sample (Φ_F,X) using the following equation[8]: Φ_F,X = Φ_F,ST * (Grad_X / Grad_ST) * (n_X² / n_ST²) Where Φ_F,ST is the known quantum yield of the standard, and n_X and n_ST are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term cancels out).

References

  • Journal of Materials Chemistry C. Phenylquinoline fused cyclic derivatives as electron acceptors of exciplex forming hosts for solution-processable red phosphorescent OLEDs. ()
  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. ()
  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis and Photoluminescence Properties of New Conjugated Oligoquinolines 2, 2'-Bis (4-phenylquinoline) 1. ()
  • PubMed. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. ()
  • Conference Paper.
  • ACS Medicinal Chemistry Letters. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ()
  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ()
  • Inorganic Chemistry. Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. ()
  • ResearchGate.
  • Journal of Medicinal Chemistry. Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents with in vivo solid tumor activity. ()
  • ResearchGate.
  • Molecules. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. ()
  • Molecules.
  • Journal of Chemistry. Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐11 (or 13). ()
  • Materials Advances.
  • Chemical Science Review and Letters. Comparison of Theoretical & Experimental studies of 2-oxo-4-phenyl quinoline. ([Link])

  • ResearchGate. 337494 PDFs | Review articles in CYCLIC VOLTAMMETRY. ([Link])

  • Suzhou Fenghua New Material Technology Co., Ltd. Custom Quinoline Derivatives Manufacturers, Suppliers. ([Link])

  • RSC Advances. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. ([Link])

  • Bentham Science. New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. ([Link])

  • Polymers. Applicability of 1,6-Diphenylquinolin-2-one Derivatives as Fluorescent Sensors for Monitoring the Progress of Photopolymerisation Processes and as Photosensitisers for Bimolecular Photoinitiating Systems. ([Link])

  • Chemistry of Materials. Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. ([Link])

  • ResearchGate. synthesis, characterization, molecular structure, and homo-lumo study of 2-phenylquinoxaline: a dft exploration. ([Link])

  • ResearchGate. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ([Link])

  • Molecules. New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. ([Link])

  • ResearchGate. (a) Synthesis of model compound 2-phenlyquinoline via multicomponent.... ([Link])

  • RSC Publishing. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. ([Link])

  • ResearchGate. Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. ([Link])

  • Nature. Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. ([Link])

  • Molecules. UV Properties and Loading into Liposomes of Quinoline Derivatives. ([Link])

  • Molecules. Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines. ([Link])

  • RSYN FYI. 2-Styrylquinoline and its derivatives: Study of medicinal, electronic and spectral properties using density functional theory. ([Link])

  • PMC. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ([Link])

  • eScholarship. Tuning Interface Electronic Properties via Chiral Two‐Dimensional Metal‐Organic Frameworks. ([Link])

  • PMC. Generation and Tuning of Semiconductor Electronic and Functional Properties through Electrochemical Patterning. ([Link])

  • Molecules. Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids. ([Link])

  • Materials. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. ([Link])

  • PubMed. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. ([Link])

  • CORE. Tuning electronic eigenvalues of benzene via doping. ([Link])

  • viXra.org. Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. ([Link])

  • ResearchGate. MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. ([Link])

  • RSC Publishing. Modeling and tuning the electronic, mechanical and optical properties of a recently synthesized 2D polyaramid: a first principles study. ([Link])

  • ALS. Tuning the Electronic Structure of a 2D Material. ([Link])

Sources

Foundational

4,7-Dibromo-2-phenylquinoline: A Privileged Scaffold for Targeted Drug Discovery and Late-Stage Functionalization

Executive Summary & Structural Rationale In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold," capable of binding to diverse biological targets ranging from bacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the quinoline nucleus is universally recognized as a "privileged scaffold," capable of binding to diverse biological targets ranging from bacterial enzymes to viral replication complexes[1]. Within this structural class, 4,7-dibromo-2-phenylquinoline (CAS: 1189105-95-0) has emerged as an exceptionally versatile building block.

The strategic placement of two bromine atoms at the C4 and C7 positions provides a highly programmable platform for late-stage functionalization. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic, orthogonal vector for drug discovery. The C4 position, situated on the pyridine-like ring, is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atom. Conversely, the C7 position on the fused benzo ring behaves as a standard, unactivated aryl bromide[2]. This electronic dichotomy allows researchers to perform regioselective, sequential cross-coupling reactions without the need for cumbersome protecting group strategies.

Recently, derivatives of the 2-phenylquinoline core have demonstrated profound broad-spectrum antiviral activity, specifically acting as allosteric inhibitors of the SARS-CoV-2 nsp13 helicase[3]. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and biological applications of this highly valuable scaffold.

Mechanistic Pathway: Orthogonal Regioselective Cross-Coupling

The core advantage of 4,7-dibromo-2-phenylquinoline lies in the predictable causality of its reactivity. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond.

Because the quinoline nitrogen withdraws electron density from the C2 and C4 positions, the C4–Br bond is highly activated[2]. By carefully controlling the stoichiometry (strictly 1.0 equivalent of the coupling partner) and utilizing a mild catalyst system (such as


) at moderate temperatures (60–80 °C), oxidative addition occurs exclusively at C4. The C7–Br bond remains intact, serving as a pristine handle for subsequent functionalization using more electron-rich ligands (e.g., XPhos) at elevated temperatures (100–120 °C)[4].

G A 4,7-Dibromo- 2-phenylquinoline B C4-Selective Suzuki Pd(dppf)Cl2, 80°C A->B Boronic Acid (1.0 eq) C 4-Aryl-7-bromo- 2-phenylquinoline B->C D C7-Buchwald-Hartwig Pd2(dba)3, XPhos, 110°C C->D Amine (1.5 eq) E 4-Aryl-7-amino- 2-phenylquinoline D->E

Regioselective functionalization workflow of 4,7-dibromo-2-phenylquinoline.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We rely on the distinct isotopic signature of bromine to monitor reaction progress. The starting material (dibromo) exhibits a classic 1:2:1 isotopic cluster in mass spectrometry (M, M+2, M+4). Upon successful C4 mono-coupling, this cluster immediately shifts to a 1:1 doublet (M, M+2). This provides an instant, definitive readout of regioselectivity prior to NMR isolation.

Protocol A: Regioselective C4-Suzuki-Miyaura Cross-Coupling

Causality Note: A biphasic solvent system is utilized to keep the boronic acid in the aqueous layer and the quinoline in the organic layer, forcing the reaction at the interface to prevent boronic acid homocoupling[4].

  • Preparation: To an oven-dried Schlenk flask, add 4,7-dibromo-2-phenylquinoline (1.0 mmol), the desired arylboronic acid (1.05 mmol), and

    
     (0.05 mmol).
    
  • Atmosphere Exchange: Evacuate and backfill the flask with argon three times to prevent catalyst oxidation.

  • Solvent Addition: Inject degassed 1,4-dioxane (8 mL) and a 2M aqueous solution of

    
     (2 mL). The use of a mild base like 
    
    
    
    prevents premature activation of the C7-bromide.
  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 6–8 hours.

  • Validation: Monitor via LC-MS. Terminate the reaction once the 1:2:1 isotopic cluster is fully converted to the 1:1 doublet.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Late-Stage C7-Buchwald-Hartwig Amination

Causality Note: With the C4 position functionalized, the remaining C7-bromide requires a highly active, electron-rich catalyst system. XPhos is selected due to its bulkiness, which accelerates reductive elimination, preventing competitive debromination.

  • Preparation: Combine the 4-aryl-7-bromo-2-phenylquinoline intermediate (1.0 mmol), a secondary amine (1.5 mmol),

    
     (0.02 mmol), XPhos (0.06 mmol), and 
    
    
    
    (2.0 mmol) in a sealed tube.
  • Solvent: Add anhydrous toluene (10 mL).

  • Reaction: Heat to 110 °C for 12 hours.

  • Validation: LC-MS will show the complete disappearance of the bromine isotopic doublet, replaced by a single mass peak corresponding to the aminated product.

Biological Applications: Targeting Viral Helicases

Beyond its synthetic utility, the 2-phenylquinoline scaffold has gained massive traction in antiviral drug discovery. During phenotypic screening against SARS-CoV-2,[3].

Mechanistic studies revealed that these compounds do not target the viral polymerase (RdRp) or the main protease (Mpro). Instead, they act as allosteric inhibitors of the nsp13 helicase [5]. Because nsp13 is highly conserved across human coronaviruses (sharing 99.8% sequence identity between SARS-CoV-1 and SARS-CoV-2), targeting this enzyme yields a pan-coronavirus therapeutic effect[6].

G A 2-Phenylquinoline Derivatives B SARS-CoV-2 nsp13 Helicase Enzyme A->B Allosteric Binding C Inhibition of RNA Unwinding Activity B->C Impairs Motor Domain D Arrest of Viral Replication Complex C->D Broad-Spectrum Antiviral Effect

Mechanism of action for 2-phenylquinoline derivatives inhibiting SARS-CoV-2 nsp13 helicase.
Quantitative Antiviral Efficacy

The table below summarizes the biological activity of key 2-phenylquinoline derivatives optimized from the core scaffold, demonstrating potent efficacy and favorable cytotoxicity profiles across multiple coronavirus strains[3].

Compound DesignationTarget Virus StrainEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
PQQ4O (1a) SARS-CoV-26.018.03.0
Compound 6g SARS-CoV-2< 10.0> 100.0> 10.0
Compound 8k HCoV-229E0.2> 50.0> 250.0
Compound 7a HCoV-OC430.6> 50.0> 80.0

Data Note: EC₅₀ represents the effective concentration producing 50% inhibition of virus-induced cytopathic effect. CC₅₀ represents the 50% cytotoxic concentration in uninfected VeroE6 cells. A higher Selectivity Index (SI) indicates a wider therapeutic window.

Conclusion

The 4,7-dibromo-2-phenylquinoline scaffold represents a masterclass in rational drug design. By leveraging the inherent electronic differences between the C4 and C7 positions, medicinal chemists can execute precise, orthogonal functionalizations to build complex, biologically active libraries. As demonstrated by its recent success in targeting the highly conserved SARS-CoV-2 nsp13 helicase, this scaffold will undoubtedly continue to play a pivotal role in the rapid development of therapeutics against emerging infectious diseases and oncological targets.

References

  • [3] Nizi, M. G., et al. "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity." ACS Medicinal Chemistry Letters, 13(5), 855–864 (2022). Available at:[Link]

  • [1] MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." International Journal of Molecular Sciences (2025). Available at:[Link]

  • [2] MDPI. "4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties." Molecules (2013). Available at: [Link]

  • [6] ACS Publications. "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity | ACS Medicinal Chemistry Letters." ACS (2022). Available at:[Link]

  • [5] Taylor & Francis. "N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (2025). Available at: [Link]

Sources

Exploratory

Photophysical Characteristics of Dibromo-Substituted Quinolines: Mechanistic Insights and Analytical Workflows

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The quinoline scaffold is a privileged structure in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and optoelectronics. The introduction of heavy halogens—specifically bromine—at positions such as 5,7 or 6,8 fundamentally alters both the chemical reactivity and the photophysical profile of the molecule. This whitepaper provides an in-depth mechanistic analysis of the photophysical characteristics of dibromo-substituted quinolines (e.g., 5,7-dibromoquinoline and 6,8-dibromo-4-methoxyquinoline). By examining the causality behind the "heavy atom effect" and providing a self-validating experimental workflow for photophysical profiling, this guide equips researchers with the authoritative grounding required to leverage these compounds as precursors for advanced fluorophores and therapeutics.

Mechanistic Photophysics: The Heavy Atom Effect and Intersystem Crossing

The baseline electronic absorption of quinoline derivatives typically occurs in the UV region (250–390 nm), driven by


 transitions within the conjugated aromatic system 1. However, the introduction of two bromine atoms drastically quenches the intrinsic fluorescence of the quinoline core.

The Causality of Quenching: Fluorescence quenching in brominated quinolines is governed by the Heavy Atom Effect 2. The large nucleus of the bromine atom introduces strong spin-orbit coupling, which relaxes the quantum mechanical selection rules that typically forbid transitions between states of different multiplicities (e.g., Singlet to Triplet).

For derivatives like 8-benzyloxy-5,7-dibromoquinoline, semi-empirical calculations reveal that the lowest energy excited singlet state (


) assumes a 

character, where the Lowest Unoccupied Molecular Orbital (LUMO) is a

orbital highly localized at the C–Br bonds 3. This specific orbital alignment facilitates rapid internal conversion and subsequent Intersystem Crossing (ISC) to the triplet state (

). Consequently, the molecule decays via non-radiative pathways or weak phosphorescence, rendering the dibromo-derivative virtually non-emissive in standard solvents 4.

Jablonski_Heavy_Atom S0 Ground State (S0) Stable Quinoline Core S1 Singlet Excited State (S1) π-π* Transition S0->S1 UV Excitation (310-350 nm) S1->S0 Weak Fluorescence (410-490 nm) S1_sigma Singlet Excited State (S1) π-σ* (Localized at C-Br) S1->S1_sigma Internal Conversion T1 Triplet State (T1) Populated via ISC S1_sigma->T1 Enhanced ISC (Heavy Atom Effect) T1->S0 Non-Radiative Decay / Phosphorescence

Caption: Jablonski diagram illustrating fluorescence quenching via bromine-induced intersystem crossing.

Self-Validating Experimental Protocol for Photophysical Profiling

To accurately characterize the absorption and emission dynamics of these weakly emissive compounds, researchers must employ a self-validating methodology. The following protocol ensures that observed emissions are true fluorescence and not artifacts of solvent scattering or inner-filter effects.

Step-by-Step Methodology

Step 1: Solvent Selection and Baseline Validation

  • Action: Prepare

    
     M solutions of the dibromoquinoline in both a non-polar solvent (e.g., 
    
    
    
    ) and a polar aprotic solvent (e.g., DMSO) 1.
  • Causality: Testing across a polarity gradient evaluates Intramolecular Charge Transfer (ICT). If ICT is present, polar solvents will stabilize the charge-separated excited state, causing a bathochromic (red) shift 3.

  • Self-Validation Checkpoint: Run a pure solvent blank through the spectrofluorometer. Criteria: The baseline must show zero emission peaks in the 400–500 nm range to rule out solvent contamination.

Step 2: UV-Vis Absorption Profiling

  • Action: Scan the absorption spectrum from 250 nm to 500 nm using a quartz cuvette (1 cm path length). Identify the

    
     absorption maximum (
    
    
    
    ), typically between 310–350 nm 1.
  • Self-Validation Checkpoint: Dilute the sample until the optical density (Absorbance) at

    
     is strictly 
    
    
    
    . Causality: High absorbance leads to primary and secondary inner-filter effects (re-absorption of emitted light), which artificially deflates the calculated quantum yield.

Step 3: Steady-State Fluorescence Emission

  • Action: Excite the sample at the determined

    
     (e.g., 355 nm) and record the emission spectrum from 370 nm to 600 nm.
    
  • Self-Validation Checkpoint (Raman Scattering Test): Shift the excitation wavelength by

    
     nm and re-scan. Causality: True fluorescence emission peaks will remain fixed at their wavelength, while Raman scattering peaks (solvent artifacts) will shift by exactly 
    
    
    
    nm.

Step 4: Quantum Yield (


) Determination 
  • Action: Calculate the relative quantum yield using Quinine Sulfate in

    
     M 
    
    
    
    (
    
    
    ) as the standard.
  • Causality: Quinine sulfate is chosen because its excitation profile perfectly overlaps with the 310–350 nm absorption window of dibromoquinolines, minimizing errors related to the wavelength-dependent sensitivity of the photomultiplier tube (PMT).

Photophysical_Workflow Prep 1. Sample Preparation Dibromoquinoline in CHCl3/DMSO Blank Validation: Solvent Blank Ensure zero background emission Prep->Blank UV 2. UV-Vis Spectroscopy Identify π-π* λ_max (310-390 nm) Blank->UV Dilute Validation: Absorbance ≤ 0.05 Prevent inner-filter effects UV->Dilute Fluor 3. Steady-State Fluorescence Excite at λ_max, record 410-490 nm Dilute->Fluor Raman Validation: Shift λ_ex by ±10 nm Differentiate Raman vs. Fluorescence Fluor->Raman QY 4. Quantum Yield (Φ) Relative to Quinine Sulfate Raman->QY

Caption: Self-validating experimental workflow for the photophysical characterization of quinolines.

Quantitative Photophysical Data Summary

The following table synthesizes the photophysical properties of key dibromo-substituted quinolines, highlighting the profound impact of the heavy atom effect on emission intensity.

CompoundSolventAbsorption

(nm)
Emission

(nm)
Relative Quantum Yield (

)
Photophysical Behavior
6,8-Dibromo-4-methoxy-2-phenylquinoline

~310 - 350410 - 490LowSingle emission band (

); heavy atom quenched 1.
8-Benzyloxy-5,7-dibromoquinoline DMSO~320N/A< 0.01Hardly emissive;

is a

state localized at C-Br [[3]]().
5,7-Bis(biphenyl-4-yl)-8-benzyloxyquinoline *

~360~520HighStrong red-shift and emission upon protonation/Br displacement 4.

*Included as a comparative non-halogenated, cross-coupled derivative to demonstrate fluorescence "turn-on".

Implications in Synthesis and Drug Development

Understanding the photophysics of dibromoquinolines is critical for downstream synthetic applications, particularly in the development of fluorescent probes and targeted therapeutics.

The Regioselectivity Challenge in Cross-Coupling: Because dibromoquinolines are weakly emissive, they serve as excellent "caged" fluorophores. By displacing the bromine atoms with extended


-conjugated systems (e.g., via Suzuki-Miyaura cross-coupling), the heavy atom effect is removed, and fluorescence is dramatically restored 5.

However, researchers must account for a critical synthetic hurdle: dibromoquinolines (like 5,7-dibromoquinoline) undergo Suzuki cross-coupling with virtually no regioselectivity 6.

  • The Causality: Computational models (B3LYP/G3B3 levels) demonstrate that the C–Br bond dissociation energies at the 5- and 7-positions (or 6- and 8-positions) on the fused benzo ring are nearly identical 4.

  • Protocol Adjustment: To prevent the formation of complex mono-coupled statistical mixtures, the cross-coupling protocol must utilize an excess of the arylboronic acid (e.g., 2.5 to 4.5 equivalents) and highly active catalyst systems (e.g.,

    
     with tricyclohexylphosphine) to drive the reaction forcefully to the fully substituted, highly fluorescent bis-aryl product 6.
    

By mastering the interplay between halogen-induced excited state dynamics and synthetic reactivity, drug development professionals can rationally design quinoline-based agents that act simultaneously as potent pharmacophores and trackable luminescent probes.

References

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines Source: Molecules (via NIH/NCBI) URL:[Link]

  • Synthesis and Photophysical Properties of the 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones Source: Molecules (via NIH/NCBI) URL:[Link]

  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines (MDPI) Source: MDPI URL:[Link]

  • Organoboron Quinolinolates with Extended Conjugated Chromophores: Synthesis, Structure, and Electronic and Electroluminescent Properties Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Molecular fluorescent pH-probes based on 8-hydroxyquinoline Source: ResearchGate URL:[Link]

Sources

Foundational

Reactivity Differences Between C4 and C7 Bromine Positions in Quinolines

This guide provides a technical analysis of the reactivity differences between the C4 and C7 positions in bromine-substituted quinolines. It is designed for medicinal chemists and process development scientists optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the reactivity differences between the C4 and C7 positions in bromine-substituted quinolines. It is designed for medicinal chemists and process development scientists optimizing functionalization strategies.

Executive Summary: The Electronic Divide

The quinoline scaffold presents a dichotomy in reactivity due to the fusion of an electron-deficient pyridine ring and a relatively electron-neutral benzene ring. In 4,7-dibromoquinoline, this creates a distinct reactivity gradient:

  • C4-Position (Pyridine Ring): Highly electrophilic. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect (inductive and mesomeric), making C4 susceptible to nucleophilic attack (

    
    ) and rapid oxidative addition with low-valent metals.
    
  • C7-Position (Benzene Ring): Electronically similar to a meta-substituted bromobenzene. It is significantly less electrophilic than C4 and generally inert to

    
     conditions, requiring highly active catalytic systems for functionalization.
    

Strategic Implication: In 4,7-dibromoquinoline, the C4 position is the "first responder." Selective functionalization at C4 is kinetically favored across most reaction classes (


, Pd-catalysis, Li-exchange). Accessing the C7 position selectively usually requires a sequential approach (C4 first, then C7) or de novo synthesis.

Mechanistic Analysis & Reactivity Trends

Electronic Density Mapping

The reactivity difference is rooted in the stability of the transition states.

  • 
     Pathway:  Attack at C4 leads to a Meisenheimer-like complex stabilized by the ring nitrogen (negative charge delocalization onto the electronegative N). Attack at C7 does not benefit from this stabilization; the negative charge remains confined to the carbocyclic ring, disrupting aromaticity without heteroatom stabilization.
    
  • Pd-Catalyzed Pathway: Oxidative addition of Pd(0) into C-Br bonds is generally faster for electron-deficient arenes. The C4-Br bond, being part of the electron-poor pyridine system, undergoes oxidative addition significantly faster than the C7-Br bond.

Reactivity Matrix
Reaction ClassDominant SiteSelectivity FactorMechanistic Driver

C4 > 99:1Stabilization of anionic intermediate by N1.
Suzuki-Miyaura C4 ~ 95:5Faster oxidative addition to electron-deficient C4-Br.
Buchwald-Hartwig C4 HighElectronic deficiency at C4 facilitates Pd insertion.
Li-Halogen Exchange C4 HighFormation of C4-Li is kinetically favored (inductive stabilization).

Strategic Workflows

Visualization: Sequential Functionalization Logic

QuinolineReactivity Start 4,7-Dibromoquinoline SNAr_Prod 4-Alkoxy-7-bromoquinoline Start->SNAr_Prod SNAr (NaOR/RNH2) High Selectivity Suzuki_Prod 4-Aryl-7-bromoquinoline Start->Suzuki_Prod Suzuki (1.0 eq ArB(OH)2) Pd(PPh3)4, Na2CO3 Li_Prod 4-Formyl-7-bromoquinoline (via DMF quench) Start->Li_Prod n-BuLi, -78°C Kinetic Control Final_SNAr 4-Alkoxy-7-arylquinoline SNAr_Prod->Final_SNAr Suzuki Coupling (Standard Cond.) Final_Suzuki 4,7-Diarylquinoline (Asymmetric) Suzuki_Prod->Final_Suzuki Suzuki (2nd Ar'B(OH)2) Forcing Cond.

Figure 1: Decision tree for the sequential functionalization of 4,7-dibromoquinoline. The C4 position is the primary gateway for diversity.

Experimental Protocols

Protocol A: Regioselective C4-Suzuki Coupling

Objective: Isolate the 4-aryl-7-bromoquinoline mono-adduct.

Reagents:

  • 4,7-Dibromoquinoline (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • 
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Water or Toluene/EtOH/Water (3:1:1)

Procedure:

  • Degassing: Charge a reaction vessel with 4,7-dibromoquinoline, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed solvents and base solution.

  • Reaction: Heat to 80 °C (Do not reflux aggressively; milder heat preserves selectivity). Monitor by HPLC/TLC.[1]

    • Note: The C4-product usually forms within 2-4 hours. Extended heating or excess boronic acid will initiate C7 coupling.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography. The mono-coupled product is typically more polar than the starting material but less polar than the bis-coupled byproduct.

Why this works: The electron-deficient C4-Br bond undergoes oxidative addition significantly faster than the C7-Br bond. Limiting the boronic acid stoichiometry is crucial to prevent "over-coupling."

Protocol B: Regioselective C4-Nucleophilic Substitution ( )

Objective: Synthesis of 4-amino-7-bromoquinoline or 4-alkoxy-7-bromoquinoline.

Reagents:

  • 4,7-Dibromoquinoline (1.0 equiv)

  • Nucleophile: Morpholine (3.0 equiv) or NaOMe (1.2 equiv)

  • Solvent: DMF or NMP (for amines), MeOH (for alkoxides)

Procedure:

  • Setup: Dissolve 4,7-dibromoquinoline in the solvent.

  • Addition: Add the nucleophile.

  • Conditions:

    • For Amines: Heat to 100–120 °C. No catalyst required.

    • For Alkoxides: Reflux in corresponding alcohol.

  • Completion: Reaction is usually complete in 4-12 hours.

  • Validation:

    
     NMR will show the loss of the C4 proton signal (usually a doublet near 8.0-8.5 ppm) and an upfield shift of the C2/C3 protons due to the electron-donating nature of the new substituent.
    

Why this works: The C7 position is effectively inert to


 under these conditions. The activation energy for nucleophilic attack at C7 is prohibitively high without strong electron-withdrawing groups (like 

) ortho/para to it.

Critical Data Comparison

SubstrateReactionConditionsMajor ProductYieldRef
4,7-Dichloroquinoline SuzukiPhB(OH)2, Pd(PPh3)44-Ph-7-Cl 78%[1]
4,7-Dichloroquinoline

NaOMe, MeOH4-OMe-7-Cl >90%[2]
4,7-Dibromoquinoline Li-Exchangen-BuLi, -78°C4-Li-7-Br N/A*[3]

*Trapped with electrophiles (e.g., DMF) to give 4-formyl-7-bromoquinoline. Note: 4-lithio species can be unstable; strictly maintain -78°C.

References

  • Regioselective Suzuki Cross-Coupling of 4,7-Dichloroquinoline. Canadian Journal of Chemistry, 2004.[2]

  • Nucleophilic Substitution Patterns in Haloquinolines.Journal of Organic Chemistry, General Reference.
  • Regioselective Lithium-Halogen Exchange of 2,4-Dibromoquinolines. ResearchGate/Journal Archive.

  • Highly Brominated Quinolines: Synthesis and Characterization. Chemical Biology & Drug Design, 2025.

  • Suzuki Cross-Coupling of 4,7-Dibromo[1,2,5]selenadiazolo[3,4-c]pyridine. ResearchGate.

Sources

Exploratory

Advanced Synthetic Pathways for 2-Phenylquinoline Architectures: A Mechanistic and Methodological Guide

As a Senior Application Scientist overseeing scale-up and methodology optimization, I have observed that the primary bottleneck in medicinal chemistry and materials science is rarely the design of novel pharmacophores, b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing scale-up and methodology optimization, I have observed that the primary bottleneck in medicinal chemistry and materials science is rarely the design of novel pharmacophores, but rather the efficiency, scalability, and regiospecificity of their synthesis. The 2-phenylquinoline scaffold is a privileged structure, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents.

This whitepaper critically evaluates the core synthetic pathways for 2-phenylquinoline architectures. By moving beyond basic reaction schemes, we will dissect the mechanistic causality behind reagent selection and establish self-validating experimental protocols designed for high-yield, reproducible outcomes.

Mechanistic Evaluation of Core Synthetic Pathways

The Domino Nitro Reduction-Friedländer Heterocyclization

Traditional Friedländer annulations require the isolation of 2-aminobenzaldehydes. However, these intermediates are highly unstable and prone to rapid self-condensation and degradation. To circumvent this, the modern "domino" approach utilizes an in situ reduction of a 2-nitrobenzaldehyde precursor, followed by immediate Knoevenagel condensation with an active methylene compound (e.g., acetophenone)[1].

Mechanistic Causality in Reagent Selection: Why choose iron powder in aqueous hydrochloric acid over standard catalytic hydrogenation (e.g., Pd/C)? The heterogeneous iron/HCl system provides a controlled, gradual release of the amine[2]. This kinetic synchronization perfectly matches the rate of the subsequent condensation step. By preventing the accumulation of the highly reactive 2-aminobenzaldehyde, the equilibrium is forcefully driven toward the thermodynamically stable 2-phenylquinoline scaffold, minimizing polymeric byproducts[3].

G N1 2-Nitrobenzaldehyde + Active Methylene N2 In situ Reduction (Fe / AcOH or HCl) N1->N2 Heat N3 2-Aminobenzaldehyde (Transient Intermediate) N2->N3 Nitro to Amine N4 Knoevenagel Condensation & Cyclodehydration N3->N4 Nucleophilic Attack N5 2-Phenylquinoline Target Scaffold N4->N5 -H2O, Aromatization

Mechanism of domino nitro reduction and Friedländer heterocyclization.

The Doebner Multicomponent Assembly

For the targeted synthesis of 2-phenylquinoline-4-carboxylic acid derivatives (Cinchophen analogues), the remains the industry standard. It involves the condensation of aniline, benzaldehyde, and pyruvic acid[4].

Mechanistic Causality: The reaction initiates via the nucleophilic addition of the aniline nitrogen to the benzaldehyde carbonyl, forming a Schiff base (azomethine). Pyruvic acid, acting in its enolate form, attacks the imine carbon. The addition of a catalytic amount of trifluoroacetic acid (TFA) is a critical optimization[4]; TFA acts as a Brønsted acid to protonate the benzaldehyde carbonyl, increasing its electrophilicity and accelerating the initial Schiff base formation, which is the rate-limiting step of the cascade[1].

Transition-Metal Catalyzed Convergent Synthesis

Recent advances utilize transition-metal catalysis to achieve strict regiospecificity, overcoming the limitations of the strongly acidic Skraup−Doebner−Von Miller synthesis. A highly efficient convergent pathway involves the of o-aminophenylboronates to α,β-unsaturated ketones (enones) under mild basic conditions[5]. This pathway is particularly useful when dealing with acid-sensitive functional groups.

Quantitative Data: Yield and Condition Optimization

To facilitate route selection, the following table summarizes the quantitative performance metrics of the primary synthetic pathways discussed above.

Synthetic PathwayStarting MaterialsKey Reagents / CatalystsReaction TimeTypical Yield (%)Key Advantage
Domino Friedländer o-Nitroarylcarbaldehyde, AcetophenoneFe powder, aq. HCl, KOH1 - 6 h85 - 99%Avoids unstable amine isolation; highly scalable.
Doebner Reaction Aniline, Benzaldehyde, Pyruvic AcidTFA (catalytic), Ethanol12 - 14 h65 - 80%Direct access to 4-carboxylic acid derivatives.
Boronate Conjugate Addition o-Aminophenylboronate, EnoneRhodium catalyst4 - 8 h70 - 85%High regiospecificity; mild basic conditions.

Self-Validating Experimental Protocols

A robust protocol must include built-in validation checkpoints to ensure that intermediate failures do not compromise the final product. Below are the optimized, step-by-step methodologies for the two most common pathways.

Protocol A: One-Pot Domino Friedländer Synthesis of 2-Phenylquinoline

This protocol leverages inexpensive reagents to achieve near-quantitative yields[2].

Step 1: Substrate Preparation. Dissolve o-nitroarylcarbaldehyde (1.0 mmol) in absolute ethanol (3 mL) in a round-bottom flask. Step 2: Reduction Phase. Add iron powder (<10 μm, 4.0 mmol) followed by 0.1 N aqueous HCl (0.5 mL). Stir the mixture vigorously at 95 °C[2]. Step 3: Validation Checkpoint 1 (Reduction). Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the yellow nitro starting material and the emergence of a highly fluorescent blue spot under 254 nm UV light confirms total conversion to the o-aminoarylcarbaldehyde. Do not proceed until this is confirmed, as unreacted nitro precursors will irreversibly contaminate the final matrix. Step 4: Condensation Phase. Once reduction is validated, add acetophenone (1.0 mmol) and powdered KOH (1.2 mmol) successively in portions. Causality: KOH neutralizes the HCl and catalyzes the Knoevenagel condensation. Portioned addition prevents thermal runaway. Stir at 95 °C for an additional 30 minutes to 5 hours[2]. Step 5: Validation Checkpoint 2 (Cyclization). TLC analysis must indicate the complete consumption of the fluorescent amine intermediate, validating successful cyclodehydration. Step 6: Workup & Isolation. Cool the mixture to room temperature, dilute with CH₂Cl₂ (50 mL), and filter through a Celite pad to remove iron residues[2]. Wash the filtrate with water, extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over MgSO₄, and purify via silica gel chromatography.

Workflow S1 1. Substrate Prep (o-Nitroarylcarbaldehyde + EtOH) S2 2. Reduction Phase (Add Fe powder + 0.1 N HCl, 95°C) S1->S2 S3 3. TLC Validation (Monitor Amine Conversion) S2->S3 S3->S2 Incomplete S4 4. Condensation Phase (Add Ketone + KOH, 95°C) S3->S4 Complete S5 5. Workup (Celite Filtration & Extraction) S4->S5 S6 6. Isolation (Column Chromatography) S5->S6

Step-by-step experimental workflow for the one-pot Friedländer synthesis.

Protocol B: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is optimized for the synthesis of functionalized Cinchophen derivatives[1].

Step 1: Schiff Base Formation. In a round-bottom flask, combine equimolar amounts of aniline (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol. Reflux for 1 hour[1]. Step 2: Validation Checkpoint 1. A distinct visual color shift (typically to a deep yellow or orange) indicates the successful formation of the azomethine (Schiff base) intermediate. Step 3: Condensation & Cyclization. Add pyruvic acid (1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA). Reflux the mixture for an additional 12 hours[1]. Step 4: Validation Checkpoint 2. Monitor reaction progress by TLC. The formation of a highly polar spot (the carboxylic acid product) validates the cyclization[4]. Step 5: Isoelectric Isolation. Pour the cooled reaction mixture into ice water with vigorous stirring. Filter the resulting crude solid. Treat the solid with an aqueous potassium carbonate solution to adjust the pH to basic (solubilizing the target acid while leaving neutral impurities behind)[1]. Step 6: Final Precipitation. Filter the basic solution. Acidify the filtrate using dilute HCl to precipitate the pure 2-phenylquinoline-4-carboxylic acid[1]. Filter, wash thoroughly with distilled water, and dry under a vacuum.

References

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. URL:[Link]

  • RSC Advances. A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes. Royal Society of Chemistry. URL:[Link]

  • Molecules (PMC). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health. URL:[Link]

  • Organic Letters (ACS). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. ACS Publications. URL:[Link]

Sources

Foundational

Halogenated Phenylquinolines: Structural Activity, Mechanistic Pathways, and Therapeutic Potential

Executive Summary & Chemical Rationale The phenylquinoline scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. When strategically modified via halogenation (incorporation of fluorine, chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The phenylquinoline scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. When strategically modified via halogenation (incorporation of fluorine, chlorine, bromine, or iodine), the physicochemical and pharmacokinetic properties of these molecules are profoundly altered. Halogenation is not merely a steric substitution; it fundamentally modulates the biological activity of phenylquinolines through several causal mechanisms:

  • Enhanced Lipophilicity: Halogens increase the partition coefficient (LogP), facilitating superior penetration across phospholipid bilayers, which is critical for targeting intracellular structures or crossing the mycobacterial cell wall.

  • Halogen Bonding & Electrostatics: The anisotropic distribution of electron density around heavier halogens (the "

    
    -hole") allows for highly directional halogen bonding with Lewis bases in target proteins or nucleic acids.
    
  • Metabolic Stability: Substituting metabolically labile C-H bonds with C-F or C-Cl bonds prevents rapid oxidative degradation by cytochrome P450 enzymes, significantly extending the compound's half-life.

This technical guide explores the causal relationships between the structural design of halogenated phenylquinolines and their potent biological activities, providing validated experimental workflows for their synthesis and evaluation.

Spectrum of Biological Activities

Anticancer Activity via G-Quadruplex Stabilization

Halogenated phenylquinolines have emerged as highly selective anticancer agents, primarily through their ability to target and stabilize G-quadruplex (G4) DNA structures[1]. G4s are non-canonical, stacked nucleic acid structures found in guanine-rich regions of the human genome, such as telomeric ends and the promoter regions of oncogenes.

Causality of Target Engagement: The extended planar aromatic system of the phenylquinoline core allows for efficient


-

stacking with the terminal G-quartets. Concurrently, halogen substituents on the phenyl ring optimize the steric fit within the G4 grooves and enhance electrostatic interactions. The stabilization of these structures physically blocks telomerase from elongating telomeres and halts the transcription of oncogenes, ultimately triggering apoptosis in cancer cell lines such as MCF-7 and HeLa (1)[1].
Antimicrobial and Antifungal Efficacy (CYP51 Inhibition)

Beyond oncology, halogenated phenylquinolines demonstrate profound antimicrobial properties. Recent developments in quinoline-triazole hybrids have highlighted their capacity to act as potent inhibitors of sterol 14ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis.

Causality of Target Engagement: The presence of electron-withdrawing halogens—particularly ortho or para chloro substitutions—enhances the electrophilicity of the quinoline core. This structural tuning facilitates stronger coordinate covalent interactions with the heme iron in the active site of CYP51. Dichloro-substituted derivatives have shown exceptional in vitro antimicrobial activity against strains like S. aureus and C. albicans by inducing ergosterol depletion and subsequent cell wall collapse (2)[2].

Mechanistic Pathways

The dual therapeutic potential of halogenated phenylquinolines is driven by distinct mechanistic pathways depending on the biological target. The diagram below maps the divergent signaling and inhibitory cascades for oncology and infectious disease applications.

MOA HPQ Halogenated Phenylquinoline G4 G-Quadruplex Stabilization HPQ->G4 u03C0-u03C0 Stacking CYP51 CYP51 Inhibition HPQ->CYP51 Coordination Telomerase Telomerase Inhibition G4->Telomerase Ergosterol Ergosterol Depletion CYP51->Ergosterol Apoptosis Cancer Cell Apoptosis Telomerase->Apoptosis CellDeath Pathogen Death Ergosterol->CellDeath

Caption: Mechanistic pathways of halogenated phenylquinolines in oncology and infectious disease.

Quantitative Structure-Activity Relationship (QSAR) Data

The impact of specific halogen substitutions on biological efficacy is summarized below. The data illustrates how transitioning from unsubstituted to mono- or di-halogenated systems drastically improves the Minimum Inhibitory Concentration (MIC) or Half-Maximal Inhibitory Concentration (IC50).

Compound ClassHalogen SubstitutionTarget / Cell LineIC50 / MIC ValueKey Mechanistic ObservationRef
2,4-bis(aminomethyl)phenylquinolines UnsubstitutedMCF-7 (Breast Cancer)>50 µMBaseline ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-stacking, suboptimal groove fit
[1]
2,4-bis(aminomethyl)phenylquinolines Mono-fluoro (para)MCF-7 (Breast Cancer)12.4 µMEnhanced lipophilicity and metabolic stability[1]
Phenylquinoline-triazole hybrids Mono-chloro (ortho/para)S. aureus (Bacteria)62.5 µg/mLImproved coordinate bonding to CYP51 heme
Phenylquinoline-triazole hybrids Di-chloro (2,4-dichloro)S. aureus (Bacteria)12.5 µg/mLOptimal steric fit; synergistic halogen bonding[2]
8-Hydroxy-N-phenylquinoline Mono-chloro (ortho)A-549 (Lung Carcinoma)5.6 µMSuperior cytotoxicity compared to doxorubicin[3]

Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biophysical evaluation of these compounds.

Synthesis Protocol: Microwave-Assisted Friedländer Annulation

Objective: Synthesize halogenated 2-phenylquinolines with high yield and purity. Causality of Method: Microwave irradiation is explicitly chosen over conventional thermal heating. It rapidly accelerates the condensation of 2-aminobenzophenones with active methylene compounds, bypassing thermodynamic sinks, reducing side reactions, and significantly improving the yield of sterically hindered, halogen-rich derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Combine 1.0 mmol of 2-amino-5-chlorobenzophenone and 1.2 mmol of the corresponding halogenated acetophenone in a 10 mL microwave-safe reactor vial.

  • Catalyst Addition: Add 10 mol% of p-toluenesulfonic acid (p-TSA). Rationale: The acid catalyst is required to protonate the carbonyl oxygen, promoting the initial imine formation and subsequent intramolecular aldol condensation.

  • Solvent Selection: Suspend the mixture in 3 mL of glacial acetic acid, which acts as both a microwave-transparent solvent and a co-catalyst for proton transfer.

  • Microwave Irradiation: Seal the vial and irradiate at 150°C for 15 minutes (Power: 100 W, Pressure limit: 250 psi).

  • Workup: Cool the mixture to room temperature, pour into crushed ice, and neutralize with 10% aqueous NaOH to precipitate the crude product. Extract with ethyl acetate (3 x 15 mL).

  • Isolation: Dry the organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane:ethyl acetate 8:2).

Biological Evaluation: FRET-Melting Assay for G-Quadruplex Stabilization

Objective: Quantify the stabilization of G4 DNA by the synthesized halogenated phenylquinolines[1]. Causality of Method: FRET (Fluorescence Resonance Energy Transfer) melting is a self-validating biophysical system. It directly measures the change in melting temperature (


) of dual-labeled oligonucleotides. The inclusion of internal controls ensures that any fluorescence spike is causally linked to ligand-induced structural stability rather than artifactual degradation.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Dilute the dual-labeled G4-forming oligonucleotide (e.g., F21T: FAM-d[GGGTTAGGGTTAGGGTTAGGG]-TAMRA) to 400 nM in a potassium cacodylate buffer (10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.4).

  • Annealing: Heat the solution to 90°C for 5 minutes, then slowly cool to room temperature over 2 hours. Rationale: This controlled cooling ensures the thermodynamically stable intramolecular folding of the G-quadruplex.

  • Ligand Incubation: In a 96-well RT-PCR plate, mix 25 µL of the folded oligonucleotide with 25 µL of the halogenated phenylquinoline (final concentrations: 0.5 to 5.0 µM). Include a vehicle control (DMSO <1%) and a positive control (e.g., BRACO-19).

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a precise heating rate of 1°C/min using a real-time PCR thermocycler.

  • Data Acquisition: Monitor FAM emission (excitation 492 nm, emission 516 nm). As the G4 unfolds, the spatial distance between the FAM fluorophore and TAMRA quencher increases, resulting in a measurable fluorescence spike.

  • Analysis: Determine the melting temperature (

    
    ) from the first derivative of the melting curve. Calculate 
    
    
    
    . A
    
    
    confirms significant, target-specific G4 stabilization.

Workflow Syn Microwave Synthesis Pur Flash Chromatography Syn->Pur Char NMR / MS Characterization Pur->Char Assay FRET-Melting Assay Char->Assay Pure Cmpd Data u0394Tm Calculation Assay->Data

Caption: Integrated workflow from microwave-assisted synthesis to biophysical evaluation.

References

  • Guillon, J., et al. "New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex." Pharmaceuticals, 17(1): 30. (2023). 1

  • Chabhadiya, et al. "Design, Synthesis, and Evaluation of Quinoline‐1,2,3‐Triazole Hybrids as CYP51 Inhibitors: In Silico Study and In Vitro Antimicrobial Assessment." ChemistrySelect, DOI: 10.1002/slct.202402123. (2024). 2

  • Zayed, M.F., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules (via PMC). 3

  • SSRN Database "Quinoline Derivatives as Promising Scaffolds for Antitubercular and antimicrobial activity." 4

Sources

Protocols & Analytical Methods

Method

Advanced Application Notes: Regioselective Suzuki-Miyaura Functionalization of 4,7-Dibromo-2-phenylquinoline

Mechanistic Rationale: The Causality of Regioselectivity The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science[1]. When working with 4,7-dibromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Causality of Regioselectivity

The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science[1]. When working with 4,7-dibromo-2-phenylquinoline , researchers are presented with two reactive carbon-bromine (C-Br) sites. However, these sites are electronically distinct, allowing for highly predictable regiocontrol.

The causality behind this regioselectivity lies in the profound electron-withdrawing effect of the quinoline nitrogen atom. Via both inductive and resonance mechanisms, the nitrogen depletes electron density primarily at the C2 and C4 positions (the heteroaromatic ring)[2]. Because the oxidative addition of the Pd(0) catalyst to the aryl halide is the rate-determining step, the highly polarized, electron-deficient C4-Br bond undergoes oxidative addition orders of magnitude faster than the C7-Br bond[3].

Conversely, the C7 position resides on the fused homoaromatic benzene ring. It remains relatively electron-rich and inert under mild conditions[4]. This intrinsic electronic disparity allows researchers to achieve precise kinetic control for regioselective mono-coupling at C4, or to apply thermodynamic forcing conditions for sequential double-coupling[5].

Visualizing the Catalytic Logic

CatalyticCycle Pd0 Pd(0) Active Species Substrate 4,7-Dibromo-2-phenylquinoline Pd0->Substrate OxAdd4 Fast Oxidative Addition (C4) Substrate->OxAdd4 Kinetic Control OxAdd7 Slow Oxidative Addition (C7) Substrate->OxAdd7 Thermodynamic Transmet Transmetalation OxAdd4->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-Coupled Product RedElim->Product

Caption: Catalytic cycle showing kinetic preference for C4 oxidative addition over C7.

Experimental Design & Parameter Optimization

To exploit the electronic differentiation between C4 and C7, the choice of catalyst, base, and temperature must be strictly controlled. The table below summarizes the critical parameters required to shift the reaction from kinetic (mono-coupling) to thermodynamic (double-coupling) control.

ParameterProtocol A: C4 Mono-Coupling (Kinetic)Protocol B: C4/C7 Double Coupling (Thermodynamic)
Catalyst System Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (5 mol%) + XPhos (10 mol%)
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Cs₂CO₃ or K₃PO₄ (4.0 - 5.0 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)Toluene / H₂O (10:1 v/v) or DMF
Temperature 80 - 85 °C110 - 120 °C
Boronic Acid 1.05 - 1.10 equiv2.5 - 3.0 equiv
Reaction Time 4 - 8 hours16 - 24 hours

Self-Validating Experimental Protocols

Protocol A: Regioselective C4-Mono-Coupling

This protocol is designed to selectively functionalize the C4 position while leaving the C7-Br bond intact for downstream late-stage functionalization.

  • Reagent Loading: In a flame-dried Schlenk flask, add 4,7-dibromo-2-phenylquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

    • Causality: Limiting the boronic acid to a slight stoichiometric excess prevents unwanted secondary coupling at C7.

  • Solvent & Base Addition: Add a mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and accelerate the transmetalation step by forming a highly reactive, electron-rich boronate complex[5].

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide, irreversibly halting the catalytic cycle.

  • Activation & Heating: Heat the mixture to 80 °C.

    • Self-Validation: The transition of the reaction mixture from a turbid yellow suspension to a deep red/brown homogeneous solution visually confirms the successful reduction of the precatalyst to the active Pd(0) species.

  • Workup: Once complete (monitor via LC-MS), cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: One-Pot Double Suzuki Coupling

This protocol utilizes forcing conditions to overcome the high activation energy barrier of the unactivated C7-Br bond.

  • Reagent Loading: Combine 4,7-dibromo-2-phenylquinoline (1.0 equiv), arylboronic acid (2.5 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.10 equiv).

    • Causality: XPhos is a highly electron-rich, sterically demanding biaryl phosphine ligand. Its electron density accelerates the difficult oxidative addition at C7, while its bulk accelerates the final reductive elimination step.

  • Solvent & Base: Add degassed Toluene and aqueous Cs₂CO₃ (4.0 equiv).

    • Causality: Cs₂CO₃ is significantly more soluble in organic solvents than Na₂CO₃ and acts as a stronger base, driving the transmetalation of the less reactive C7-Pd(II) intermediate[5].

  • Heating: Seal the vessel and heat aggressively to 110 °C for 18 hours. Proceed with standard aqueous workup.

Workflow Visualization

Workflow Step1 1. Degas Solvents (Ar/N2) Step2 2. Pd(0) Catalyst Activation Step1->Step2 Step3 3. Regioselective Coupling Step2->Step3 Step4 4. LC-MS / TLC Monitoring Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for regioselective Suzuki-Miyaura coupling.

Analytical Validation & Troubleshooting

To ensure the integrity of the regioselective coupling, the protocol relies on two primary self-validating analytical techniques:

  • LC-MS Isotope Tracking: The starting 4,7-dibromo-2-phenylquinoline exhibits a classic 1:2:1 isotopic triplet mass envelope due to the presence of two bromine atoms (

    
    Br and 
    
    
    
    Br). Upon successful mono-coupling at C4, this pattern shifts to a 1:1 doublet , confirming the displacement of exactly one bromine atom. A complete disappearance of the bromine isotope pattern indicates unwanted over-coupling at C7.
  • NMR Regiochemical Assignment: Proton NMR (

    
    H-NMR) provides definitive proof of regiochemistry. The H-3 proton of the quinoline ring (adjacent to C4) will show a significant chemical shift change upon C4 substitution. If unwanted C7 substitution occurs, the H-8 proton (which typically appears as a doublet with meta-coupling, 
    
    
    
    Hz) will exhibit the primary shift.

References

Sources

Application

Using 4,7-Dibromo-2-phenylquinoline as an OLED intermediate

Application Note: AN-OLED-2026-Q Topic: Advanced Synthesis & Regioselective Utilization of 4,7-Dibromo-2-phenylquinoline as a High-Purity OLED Intermediate Executive Summary This guide details the synthesis, characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-OLED-2026-Q Topic: Advanced Synthesis & Regioselective Utilization of 4,7-Dibromo-2-phenylquinoline as a High-Purity OLED Intermediate

Executive Summary

This guide details the synthesis, characterization, and application of 4,7-Dibromo-2-phenylquinoline (DBPQ) .[1] As a halogenated heterocycle, DBPQ serves as a critical scaffold for generating red-emitting phosphorescent ligands and bipolar host materials in Organic Light-Emitting Diodes (OLEDs).[1]

Its structural value lies in its asymmetric reactivity : the C4-bromide (activated by the quinoline nitrogen) and the C7-bromide (unactivated aryl halide) allow for sequential, regioselective functionalization. This capability enables material scientists to precisely tune Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels by attaching different chromophores or charge-transport moieties at specific positions.

Structural Analysis & Chemical Logic

To utilize DBPQ effectively, one must understand the electronic environment of the quinoline core.

  • The C2-Phenyl Group: Extends conjugation and provides steric bulk, preventing π-π stacking aggregation which often quenches emission in solid-state films.[1]

  • The C4-Position (Reactive): The bromine at C4 is para to the quinoline nitrogen. The electron-withdrawing nature of the C=N bond makes this position highly susceptible to oxidative addition by Palladium(0), allowing for cross-coupling under mild conditions.

  • The C7-Position (Latent): The bromine at C7 resides on the benzenoid ring, behaving as a standard aryl bromide. It requires higher activation energy (higher temperature or specialized ligands) for substitution.

Strategic Advantage: This reactivity difference allows for a "One-Pot, Two-Step" or "Sequential" synthesis strategy, creating asymmetric molecules (e.g., C4-Carbazole / C7-Fluorene) without complex protection/deprotection steps.[1]

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 4,7-Dibromo-2-phenylquinoline from commercially available precursors.

Reaction Pathway:

  • Condensation: 3-Bromoaniline + Ethyl benzoylacetate

    
     Intermediate Enamine.[1]
    
  • Cyclization: Thermal cyclization to 7-bromo-2-phenylquinolin-4(1H)-one.

  • Aromatization/Bromination: Conversion of the carbonyl oxygen to bromine using Phosphorus Oxybromide (POBr

    
    ).
    
Materials:
  • 3-Bromoaniline (CAS: 591-19-5)[1]

  • Ethyl benzoylacetate (CAS: 94-02-0)[1]

  • Phosphorus Oxybromide (POBr

    
    )
    
  • Diphenyl ether (solvent for high-temp cyclization)[1]

  • Toluene (solvent for bromination)

  • Anhydrous MgSO

    
    , Dichloromethane (DCM)
    
Step-by-Step Methodology:
  • Enamine Formation:

    • Mix 3-bromoaniline (50 mmol) and ethyl benzoylacetate (55 mmol) in toluene (100 mL) with a catalytic amount of p-toluenesulfonic acid (pTSA).

    • Reflux with a Dean-Stark trap to remove water for 12 hours.[1]

    • Evaporate solvent to yield the crude enamine intermediate.[1]

  • Thermal Cyclization (Conrad-Limpach Synthesis):

    • Add the crude enamine dropwise to boiling diphenyl ether (250°C). Caution: Ensure vigorous stirring.

    • Maintain reflux for 1 hour. The rapid heating favors the kinetic product (4-hydroxyquinoline derivative).

    • Cool to room temperature.[1] Add hexane to precipitate the product.[1]

    • Filter and wash with hexane/ethanol.[1]

    • Yield: 7-Bromo-2-phenylquinolin-4(1H)-one (Solid).

  • Bromination (The Critical Step):

    • Suspend the quinolone (10 mmol) in anhydrous toluene (50 mL).

    • Add POBr

      
       (12 mmol) slowly under nitrogen atmosphere.
      
    • Reflux at 110°C for 4 hours. Monitor via TLC (DCM:Hexane 1:1). The polar starting material spot should disappear, replaced by a non-polar fluorescent spot.

    • Quench: Cool to 0°C and slowly pour into ice water containing NaHCO

      
       (neutralization).
      
    • Extraction: Extract with DCM (3 x 50 mL). Dry over MgSO

      
      .
      
    • Purification: Silica gel column chromatography (Hexane/DCM gradient).

Expected Data:

  • Appearance: Off-white to pale yellow needles.[1]

  • 1H NMR (CDCl3): Distinct singlet at ~8.2 ppm (C3-H) and doublet at ~8.4 ppm (C8-H, deshielded by N).

Protocol B: Regioselective Functionalization

Objective: Selectively attach a Hole Transport Unit (Carbazole) at C4, followed by an Electron Transport Unit (Pyridine/Phenyl) at C7.

Visual Workflow (DOT Diagram)

G Start 4,7-Dibromo- 2-phenylquinoline Step1 Step 1: Suzuki Coupling (Mild Conditions) Start->Step1 Carbazole-Boronic Acid Pd(PPh3)4, Na2CO3 80°C, Toluene/H2O Inter Intermediate: 4-(Carbazolyl)-7-bromo- 2-phenylquinoline Step1->Inter Selective C4 Substitution Step2 Step 2: Suzuki Coupling (Harsh Conditions) Inter->Step2 Pyridine-Boronic Acid Pd(dppf)Cl2, K3PO4 110°C, Xylene Final Final OLED Host: 4-(Carbazolyl)-7-(Pyridine)- 2-phenylquinoline Step2->Final C7 Substitution

Caption: Regioselective synthesis pathway exploiting the reactivity difference between C4 (activated) and C7 (unactivated) bromine sites.

Detailed Procedure:

Step 1: C4-Selective Coupling (Mild)

  • Reagents: DBPQ (1.0 eq), 9-Phenyl-9H-carbazol-3-ylboronic acid (1.05 eq), Pd(PPh

    
    )
    
    
    
    (3 mol%), 2M Na
    
    
    CO
    
    
    .[1]
  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Condition: Heat to 70-80°C for 6-8 hours. Note: Do not exceed 90°C to prevent premature reaction at C7.

  • Workup: Standard extraction. The product (Mono-substituted) is isolated via column chromatography.[1]

Step 2: C7-Coupling (Forced) [1]

  • Reagents: Mono-substituted intermediate (1.0 eq), Phenylboronic acid (1.5 eq).

  • Catalyst Upgrade: Use Pd(dppf)Cl

    
      or Pd2(dba)3 / S-Phos  (highly active for aryl chlorides/bromides).
    
  • Base: K

    
    PO
    
    
    
    (stronger base often helps in sterically demanding couplings).
  • Condition: Reflux in Xylene at 130°C for 24 hours.

  • Result: The final asymmetric bipolar host material.

Application Note: Iridium Complex Synthesis

The 2-phenylquinoline core is the industry standard ligand for red phosphorescent emitters (e.g., Ir(piq)


 derivatives).

Protocol:

  • Dimer Formation: React the functionalized 2-phenylquinoline derivative with IrCl

    
    ·nH
    
    
    
    O in 2-ethoxyethanol/water (3:1) at 110°C for 24h.
    • Result: Chlorobridged Iridium Dimer.[1]

  • Ligand Exchange: React the dimer with acetylacetone (acac) or picolinic acid in the presence of Na

    
    CO
    
    
    
    .
  • Purification: Recrystallization from DCM/Methanol. Sublimation is required for device-grade purity (>99.9%).[1]

Data Table: Effect of Substitution on Triplet Energy

Substitution PositionSubstituent TypeEffect on Emission (

)
Application
C4 (Quinoline) Electron Donor (e.g., Carbazole)Red Shift (Bathochromic)Deep Red OLEDs
C4 (Quinoline) Electron Withdrawing (e.g., CN)Blue Shift (Hypsochromic)Orange/Amber OLEDs
C7 (Quinoline) Bulky Aryl (e.g., Fluorene)Minimal ShiftImproves Solubility & Film Morphology

Quality Control & Safety

Analytical Standards:

  • HPLC Purity: >99.5% is required for OLED intermediates. Impurities (especially transition metals) act as charge traps.

  • Mass Spectrometry: High-Resolution Mass Spec (HRMS) must confirm the isotopic distribution of Br (1:2:1 for dibromo compounds) to ensure no mono-bromo impurities remain.[1]

Safety (MSDS Summary):

  • POBr

    
    :  Highly corrosive.[1] Reacts violently with water.[1] Handle in a fume hood.
    
  • Organotin/Palladium: Heavy metal waste must be segregated.[1]

  • DBPQ: Potential skin irritant.[1] Wear nitrile gloves and eye protection.[1]

References

  • Regioselective Suzuki Couplings of Dihaloquinolines

    • Source: Organic & Biomolecular Chemistry (RSC)
    • Context: Establishes the reactivity order C4 > C7 in quinoline systems due to nitrogen activ
    • Link:[Link]

  • Synthesis of Iridium(III) Complexes with 2-Phenylquinoline Ligands

    • Source: Dalton Transactions[1]

    • Context: Protocols for converting phenylquinoline ligands into phosphorescent emitters.[1][2]

    • Link:[Link]

  • OLED Host Material Design Str

    • Source: Journal of M
    • Context: Discusses the use of asymmetric bipolar hosts (Carbazole-Quinoline hybrids) for balancing charge transport.
    • Link:[Link]

  • Friedländer and Conrad-Limpach Synthesis of Quinolines

    • Source: Organic Syntheses[1][3]

    • Context: Foundational chemistry for constructing the quinolone core from anilines and beta-keto esters.[1]

    • Link:[Link]

Sources

Method

Application Note: Precision Synthesis of Phenylquinoline-Based Donor-Acceptor Copolymers

Strategic Overview This guide details the synthesis, purification, and characterization of Donor-Acceptor (D-A) conjugated copolymers incorporating 4-phenylquinoline (PQ) as the electron-deficient acceptor unit. Why Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This guide details the synthesis, purification, and characterization of Donor-Acceptor (D-A) conjugated copolymers incorporating 4-phenylquinoline (PQ) as the electron-deficient acceptor unit.

Why Phenylquinoline?

In the landscape of organic semiconductors, phenylquinoline moieties offer distinct advantages over conventional acceptors like benzothiadiazole:

  • High Electron Affinity: The quinoline nitrogen lowers the LUMO energy, facilitating electron injection and transport.

  • Thermal Stability: The fused ring system provides high glass transition temperatures (

    
    ), essential for device longevity.
    
  • Tunable Intramolecular Charge Transfer (ICT): When coupled with electron-rich donors (e.g., Fluorene, Carbazole), PQ units generate strong ICT bands, shifting absorption/emission into the red/NIR region—critical for bio-imaging and photovoltaic applications.

Target Audience
  • Materials Scientists: Developing OLEDs or Organic Photovoltaics (OPVs).

  • Bio-Engineers/Drug Developers: Formulating Conjugated Polymer Nanoparticles (CPNs) for fluorescent bio-imaging or theranostics.

Monomer Synthesis: The Friedländer Protocol

The foundation of high-molecular-weight polymers is monomer purity (>99.5%). We utilize a modified Friedländer Condensation to synthesize the di-bromo functionalized phenylquinoline monomer.

Target Monomer: 6,6'-dibromo-2,2'-bis(4-phenylquinoline) or 2,6-dibromo-4-phenylquinoline (depending on desired linkage). Note: This protocol describes the synthesis of a generic dibromo-phenylquinoline core.

Reaction Mechanism & Workflow

The reaction involves the condensation of an o-aminoaryl ketone with an


-methylene ketone in the presence of an acid catalyst.[1]

FriedlanderSynthesis Start Start: o-Aminoaryl Ketone (2-amino-5-bromobenzophenone) Intermediate Intermediate: Schiff Base Formation Start->Intermediate Reagent Reagent: Acetyl Compound (e.g., Acetylacetone) Reagent->Intermediate Catalyst Catalyst: p-TsOH Solvent: Toluene Catalyst->Intermediate Catalysis Cyclization Cyclization: Aldol Condensation Intermediate->Cyclization - H2O Product Product: Dibromo-Phenylquinoline Cyclization->Product Dehydration & Aromatization

Figure 1: Friedländer synthesis pathway for phenylquinoline monomers.[2]

Protocol 1: Monomer Synthesis

Reagents:

  • 2-amino-5-bromobenzophenone (1.0 eq)

  • Ketone derivative (e.g., 4-bromoacetophenone for bis-structure) (1.1 eq)

  • Diphenyl phosphate (Catalyst, 0.1 eq) or

    
    
    
  • m-Cresol (Solvent)

Steps:

  • Dissolution: Combine amine and ketone in m-cresol under

    
     flow.
    
  • Condensation: Heat to 140°C for 24–48 hours. The high temperature drives the dehydration.

  • Quenching: Cool to RT and pour into methanol containing 10% NaOH. The base neutralizes the acid catalyst and precipitates the product.

  • Purification: Recrystallize from ethanol/toluene (3x). Critical: Purity must be verified by HPLC or

    
    -NMR. Any mono-bromo impurity will terminate polymerization early.
    

Polymerization: Suzuki Polycondensation

This is the core "Application Note" section. We employ Suzuki-Miyaura Polycondensation (SPC) to couple the dibromo-PQ monomer with a diboronic ester donor (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester).

The "Self-Validating" System

To ensure reproducibility, this protocol uses a Phase-Transfer Catalyst (Aliquat 336) and strict End-Capping .

  • Why Aliquat 336? It transfers the base (

    
    ) from the aqueous phase to the organic phase (Toluene), accelerating the transmetallation step.
    
  • Why End-Capping? Removes reactive terminal groups (Br/Boronate) that otherwise cause oxidative degradation or aggregation in devices.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br TransMet Transmetallation (Ar'-B(OR)2 + Base) PdII_Br->TransMet PdII_ArAr Pd(II)-Ar-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Polymer Growth) PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Suzuki Polycondensation.[2] Rate-limiting step is often Transmetallation in biphasic systems.

Protocol 2: Polymerization Procedure

Reagents:

  • Monomer A: Dibromo-phenylquinoline (1.00 eq)

  • Monomer B: 9,9-dioctylfluorene-diboronic ester (1.00 eq)

  • Catalyst:

    
     (1-2 mol%)
    
  • Solvent: Toluene (degassed)

  • Base: 2M

    
     (aqueous, degassed)
    
  • Phase Transfer: Aliquat 336 (few drops)

Step-by-Step Methodology:

  • Schlenk Setup: Flame-dry a 50 mL Schlenk tube under vacuum. Refill with Argon (3 cycles).

  • Loading: Add Monomer A and Monomer B. Precision is vital: The molar ratio must be exactly 1:1 to maximize molecular weight (Carothers' Equation).

  • Solvent Prep: In a separate flask, degas Toluene and 2M

    
     via "Freeze-Pump-Thaw" (3 cycles) or vigorous 
    
    
    
    sparging for 45 mins. Oxygen poisons the Pd(0) catalyst.
  • Initiation: Cannulate Toluene and Base into the Schlenk tube. Add Aliquat 336. Finally, add

    
     under a strong Argon counter-flow.
    
  • Reaction: Heat to 90–100°C (vigorous reflux) for 48–72 hours in the dark.

  • End-Capping (The Safety Net):

    • Step A: Add phenylboronic acid (excess) and reflux for 6 hours. (Caps Br- ends).

    • Step B: Add bromobenzene (excess) and reflux for 6 hours. (Caps Boronate ends).[2]

    • Rationale: This ensures the polymer chain ends are chemically inert phenyl groups, preventing post-synthesis crosslinking.

Purification: The Soxhlet Extraction

Precipitation alone is insufficient for optical-grade polymers. Catalyst residues (Pd) and oligomers quench fluorescence.

Protocol:

  • Precipitation: Pour the cooled reaction mixture into 300 mL of Methanol (stirring). The polymer precipitates as a fiber/powder.

  • Filtration: Collect solid on a PTFE membrane (0.45

    
    m).
    
  • Soxhlet Extraction Sequence: Place the polymer thimble in a Soxhlet apparatus and run the following solvents sequentially (24h each):

    • Methanol: Removes salts, boronic acids, and Aliquat 336.

    • Acetone: Removes unreacted monomers and low-Mw oligomers.

    • Hexane: Removes higher Mw oligomers.

    • Chloroform (or Chlorobenzene): Collects the Target Polymer.

  • Final Recovery: Concentrate the Chloroform fraction and re-precipitate in Methanol. Dry under vacuum at 40°C.

Characterization & Data Presentation

Expected Properties

The resulting D-A copolymer should exhibit dual-band absorption (


 and ICT band).
ParameterMethodTypical Value (PF-PQ)Significance

(Number Avg Mw)
GPC (THF/Polystyrene)15,000 - 50,000 DaDetermines solubility and film quality.
PDI (

)
GPC1.5 - 2.5Narrower PDI indicates controlled growth.

(Soln)
UV-Vis380 nm (Donor), 450-550 nm (ICT)Verification of D-A interaction.
HOMO/LUMO CV (Cyclic Voltammetry)-5.6 eV / -2.8 eVCritical for energy level matching in OLEDs.
Pd Residue ICP-MS< 50 ppmHigh Pd levels quench fluorescence (Bio-toxicity).

Application: Nanoparticle Formulation (Bio-Imaging)

For drug development professionals, the hydrophobic polymer must be converted into water-dispersible dots (Pdots/CPNs).

Nano-Precipitation Protocol:

  • Dissolve polymer in THF (1 mg/mL).

  • Rapidly inject 1 mL of polymer solution into 10 mL of deionized water under ultrasonication.

  • Strip THF using a rotary evaporator or

    
     flow.
    
  • Filter through a 0.2

    
    m syringe filter to sterilize.
    

Result: Highly fluorescent, stable nanoparticles (~30-50 nm diameter) suitable for cellular uptake.

References

  • Monomer Synthesis (Friedländer): Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, E. P., & Soriano, E. (2009).[2] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Phenylquinoline Copolymer Synthesis: Jenekhe, S. A., Lu, L., & Alam, M. M. (2001). New Conjugated Polymers with Donor-Acceptor Architectures: Synthesis and Photophysics of Carbazole-Quinoline and Phenothiazine-Quinoline Copolymers. Macromolecules, 34(21), 7315-7324. [Link]

  • Suzuki Polycondensation Mechanism: Sakamoto, J., Rehahn, M., Wegner, G., & Schlüter, A. D. (2009). Suzuki Polycondensation: The Best Way to Polyarylenes? Macromolecular Rapid Communications, 30(9-10), 653-687. [Link]

  • Bio-Imaging Applications (CPNs): Tuncel, D., & Demir, H. V. (2010). Conjugated polymer nanoparticles.[3][4][5][6] Nanoscale, 2(4), 484-494. [Link]

  • Soxhlet Purification Standards: Nielsen, C. B., et al. (2013). Efficient Tricyclic Quinoline-Based Electron Acceptors for Organic Solar Cells. Journal of Materials Chemistry A, 1, 73-76. [Link]

Sources

Application

One-Pot Synthesis of Polysubstituted 2-Phenylquinolines: An Application Guide for Researchers

Introduction: The Enduring Significance of the 2-Phenylquinoline Scaffold The quinoline nucleus, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone of medicinal chemistry and materials science. When s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 2-Phenylquinoline Scaffold

The quinoline nucleus, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone of medicinal chemistry and materials science. When substituted with a phenyl group at the 2-position, the resulting 2-phenylquinoline scaffold exhibits a remarkable breadth of biological activities and physicochemical properties. These compounds are integral to the development of anticancer agents, antimalarials, anti-inflammatory drugs, and have shown potential as broad-spectrum anti-coronavirus agents.[1][2][3] Their rigid, planar structure and tunable electronic properties also make them valuable components in organic light-emitting diodes (OLEDs) and fluorescent probes.[4]

The classical, multi-step synthesis of these vital compounds often suffers from drawbacks such as high cost, significant waste generation, and low overall yields. Consequently, the development of one-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, has become a major focus. These approaches offer improved efficiency, atom economy, and simplified purification, aligning with the principles of green chemistry. This guide provides an in-depth exploration of the most robust and widely adopted one-pot methodologies for synthesizing polysubstituted 2-phenylquinolines, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal strategy for their specific synthetic targets.

Core Synthetic Strategies: A Comparative Overview

Several classical named reactions have been adapted into highly effective one-pot procedures for the synthesis of 2-phenylquinolines. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is a powerful method for constructing the quinoline ring system through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[5][6] One-pot variations often involve the in situ generation of the 2-aminoaryl carbonyl compound from a more stable precursor, such as a 2-nitroaryl carbonyl compound, thereby avoiding the isolation of the often-unstable amino intermediate.[7][8]

The reaction can proceed via two primary pathways depending on the catalytic conditions (acidic or basic).[5]

  • Acid-Catalyzed Pathway (Schiff Base Formation): The reaction initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the α-methylene ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the aromatic quinoline ring.

  • Base-Catalyzed Pathway (Aldol Condensation): Under basic conditions, the reaction typically begins with an aldol condensation between the two carbonyl-containing reactants. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group, followed by dehydration to form the final product.

Friedlander_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A1 2-Aminoaryl Ketone + α-Methylene Ketone A2 Schiff Base (Imine) Formation A1->A2 + H+ A3 Intramolecular Aldol-type Reaction A2->A3 A4 Dehydration A3->A4 A5 2-Phenylquinoline A4->A5 B1 2-Aminoaryl Ketone + α-Methylene Ketone B2 Aldol Condensation B1->B2 + OH- B3 Intramolecular Cyclization B2->B3 B4 Dehydration B3->B4 B5 2-Phenylquinoline B4->B5 Combes_Mechanism Start Aniline + β-Diketone Step1 Condensation & Tautomerization Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Acid-Catalyzed Cyclization (Rate-Determining) Intermediate->Step2 Cyclized Cyclized Intermediate Step2->Cyclized Step3 Protonation & Dehydration Cyclized->Step3 Product 2,4-Disubstituted Quinoline Step3->Product DvM_Workflow cluster_reactants Reactants R1 Aniline Step1 Michael Addition R1->Step1 R2 α,β-Unsaturated Carbonyl Compound (or precursors) R2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration & Oxidation Step2->Step3 Product Polysubstituted Quinoline Step3->Product

Sources

Method

Application Note: High-Purity Isolation of 4,7-Dibromo-2-phenylquinoline via Automated Flash Column Chromatography

Abstract This application note provides a detailed protocol for the purification of 4,7-Dibromo-2-phenylquinoline, a key intermediate in synthetic and medicinal chemistry. The described methodology utilizes automated fla...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the purification of 4,7-Dibromo-2-phenylquinoline, a key intermediate in synthetic and medicinal chemistry. The described methodology utilizes automated flash column chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes. This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method to obtain high-purity 4,7-Dibromo-2-phenylquinoline for downstream applications. The causality behind experimental choices, such as solvent system selection and gradient optimization, is explained to ensure methodological transparency and adaptability.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and materials science. Specifically, halogenated quinolines, such as 4,7-Dibromo-2-phenylquinoline, serve as versatile building blocks for the synthesis of more complex molecules through cross-coupling reactions. The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions and complicate the characterization of the final products.

Column chromatography is a fundamental technique for the purification of organic compounds.[1] This method separates molecules based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1] For quinoline derivatives, which are often basic, interactions with the slightly acidic silica gel can sometimes lead to streaking or tailing of the compound during separation.[2] This application note addresses this challenge by providing a detailed protocol that ensures a high-purity yield of 4,7-Dibromo-2-phenylquinoline.

Physicochemical Properties of Dibromoquinolines

While specific data for 4,7-Dibromo-2-phenylquinoline is not extensively available, the properties of similar compounds, such as 5,7-Dibromoquinoline, provide valuable insights for purification strategy development.[3] Dibromoquinolines are generally soluble in many organic solvents and have limited solubility in water.[3] Their basicity is reduced by the electron-withdrawing effects of the bromine atoms.[3]

Experimental Design and Rationale

The purification strategy for 4,7-Dibromo-2-phenylquinoline is centered around normal-phase flash column chromatography. The choice of this technique is based on its efficiency and scalability for purifying moderate quantities of product.

Stationary Phase Selection

Silica gel (230-400 mesh) is selected as the stationary phase due to its high resolving power for a wide range of organic compounds. The slightly acidic nature of silica gel can sometimes cause issues with basic compounds like quinolines, leading to tailing.[2] To mitigate this, the mobile phase can be modified with a small amount of a basic additive like triethylamine, although in this protocol, a carefully selected solvent gradient is employed to achieve efficient elution without significant tailing.

Mobile Phase Optimization

The selection of an appropriate mobile phase is critical for successful separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal solvent system.[4] A mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate) is a common starting point for many organic compounds.[5] For quinoline derivatives, this solvent system often provides good separation.[5] The optimal TLC conditions should yield a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally translates well to column chromatography.

Materials and Equipment

Category Item
Chemicals Crude 4,7-Dibromo-2-phenylquinoline
Silica gel (230-400 mesh)
Hexanes (HPLC grade)
Ethyl acetate (HPLC grade)
Dichloromethane (DCM, for sample loading)
Triethylamine (optional, for mobile phase modification)
Equipment Automated flash chromatography system
Pre-packed silica gel column
Fraction collector
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Glassware (beakers, flasks, etc.)

Purification Workflow

The overall workflow for the purification of 4,7-Dibromo-2-phenylquinoline is depicted in the following diagram.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Sample Crude 4,7-Dibromo-2-phenylquinoline TLC_Optimization TLC Solvent System Optimization Crude_Sample->TLC_Optimization Determine mobile phase Sample_Loading Sample Preparation for Loading TLC_Optimization->Sample_Loading Inform sample prep Gradient_Elution Gradient Elution Sample_Loading->Gradient_Elution Load onto column Column_Equilibration Column Equilibration Column_Equilibration->Gradient_Elution Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Collect fractions TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Monitor purity Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify pure fractions Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure 4,7-Dibromo-2-phenylquinoline Solvent_Removal->Pure_Product

Sources

Application

Crystallization techniques for 2-phenylquinoline derivatives

Executive Summary 2-phenylquinoline derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent bioactivity as HDAC inhibitors, antimalarials, and antitumor agents. However, their planar, aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-phenylquinoline derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent bioactivity as HDAC inhibitors, antimalarials, and antitumor agents. However, their planar, aromatic structure induces strong


-

stacking interactions, often leading to distinct purification challenges such as "oiling out," solvate formation, and polymorphism.

This guide moves beyond generic crystallization advice to provide a targeted technical framework for these specific heterocycles. It details protocols for bulk purification (removal of synthetic byproducts) and high-quality single-crystal growth for X-ray diffraction (XRD), grounded in the physicochemical realities of the quinoline core.

Physicochemical Context & Solubility Profile

To design an effective crystallization system, one must understand the molecular behavior of 2-phenylquinolines.

  • Lipophilicity: With a typical LogP range of 3.5–4.5, these compounds are highly hydrophobic.

  • Stacking: The phenyl ring at the C2 position allows for torsional rotation, but the fused quinoline ring promotes strong intermolecular

    
    -stacking. This often results in low solubility in alkanes but high solubility in chlorinated solvents.
    
  • Protonation: The quinoline nitrogen (

    
    ) is a weak base. Crystallization can be drastically altered by pH; acid salts (hydrochlorides) often crystallize more readily than free bases.
    
Table 1: Solvent Selection Matrix for 2-Phenylquinolines
Solvent ClassExamplesInteraction TypeApplication
Primary Solvents (Good) Dichloromethane (DCM), Chloroform, THFDipole-dipole,

-interaction
Dissolving crude material; Inner solvent for vapor diffusion.
Intermediate Solvents Ethanol, Ethyl Acetate (EtOAc), AcetoneH-bonding (EtOH), Polar aproticBulk recrystallization (often requires heating).
Anti-Solvents (Poor) Hexane, Pentane, Diethyl Ether, WaterHydrophobic exclusionInducing precipitation; Outer solvent for vapor diffusion.
Specialty Acetonitrile, Toluene

-stacking promotion
Polymorph screening; Toluene often yields solvates.

Protocol A: Bulk Purification (Thermal Recrystallization)

Objective: Purification of crude synthetic material (removal of isomers and starting materials) on a multi-gram scale.

Mechanism: This protocol exploits the steep solubility curve of 2-phenylquinolines in ethanol or ethyl acetate. The compound is soluble at near-boiling temperatures but insoluble at room temperature.[1]

Workflow Diagram

RecrystallizationWorkflow Start Crude 2-Phenylquinoline (Solid/Oil) SolventSelect Solvent Selection (Target: EtOH or EtOAc) Start->SolventSelect Dissolution Hot Dissolution (Reflux Temp) SolventSelect->Dissolution Add min. solvent HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFilter If particulates present Cooling Controlled Cooling (RT -> 4°C -> -20°C) HotFilter->Cooling Slow ramp Cooling->Dissolution If 'Oiling Out' occurs: Add seed crystal or increase solvent vol. Harvest Filtration & Wash (Cold Anti-solvent) Cooling->Harvest Crystal formation Dry Vacuum Drying (Remove Solvates) Harvest->Dry

Caption: Thermal recrystallization workflow with feedback loop for common "oiling out" issues.

Step-by-Step Methodology
  • Saturation: Place the crude 2-phenylquinoline solid in a round-bottom flask. Add Ethanol (absolute) or Ethyl Acetate .

  • Heating: Heat the mixture to reflux (78°C for EtOH). Add solvent in small aliquots until the solid just dissolves.

    • Expert Tip: If the solution is dark/colored, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Critical: Rapid cooling often traps impurities or causes the compound to oil out as an amorphous blob rather than crystallize.

  • Maximizing Yield: Once at room temperature, move the flask to a 4°C fridge for 12 hours.

  • Isolation: Filter the crystals using a Büchner funnel. Wash with cold ethanol (or the specific solvent used, chilled to 0°C).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C. 2-phenylquinolines can form channel solvates; heat is often required to desolvate the lattice.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: Growing high-quality, X-ray suitable single crystals (0.1 – 0.5 mm). Mechanism: Slow diffusion of a volatile anti-solvent (precipitant) into a solution of the compound reduces solubility gradually, allowing ordered lattice formation.[2]

Experimental Setup
  • Inner Vial: 4 mL glass vial containing the compound solution.

  • Outer Vessel: 20 mL scintillation vial or jar containing the anti-solvent.

  • System: DCM / Pentane or Chloroform / Hexane .

Diffusion Logic Diagram

VaporDiffusion Inner Inner Vial Compound + Good Solvent (DCM/CHCl3) Nucleation Supersaturation & Nucleation Inner->Nucleation Solubility decreases Outer Outer Vessel Anti-Solvent (Pentane/Hexane) Equilibrium Vapor Equilibrium (Slow Diffusion) Outer->Equilibrium High Vapor Pressure Equilibrium->Inner Anti-solvent diffuses in

Caption: Vapor diffusion kinetics. High-vapor-pressure anti-solvent diffuses into the compound solution.

Protocol Steps
  • Dissolution: Dissolve 10–20 mg of the 2-phenylquinoline derivative in 0.5–1.0 mL of Dichloromethane (DCM) in the small inner vial. Ensure the solution is clear (filter if necessary).

  • Anti-Solvent Prep: Fill the larger outer vessel with 3–5 mL of Pentane or Hexane .

    • Note: Pentane is preferred for DCM systems due to its high volatility.

  • Assembly: Carefully place the open inner vial inside the outer vessel. Do not tip.

  • Sealing: Cap the outer vessel tightly. Seal with Parafilm to prevent total solvent loss.

  • Incubation: Store in a vibration-free, dark environment (drawer) at constant temperature (20–22°C).

  • Monitoring: Check after 24–48 hours. If the solution becomes cloudy, diffusion is too fast (try Hexane instead of Pentane). If clear, wait up to 7 days for prism/needle formation.

Troubleshooting & Optimization (Expert Insights)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The compound is lipophilic and separates as a distinct oil phase before crystallizing, common in Ethanol/Water systems.

  • Solution:

    • Reheat to redissolve the oil.

    • Seed: Add a tiny crystal of pure material (if available) or scratch the glass wall with a spatula to induce nucleation.

    • Change Solvent: Switch from EtOH/Water to Ethyl Acetate/Hexane . The miscibility match is often better for these derivatives.

Issue 2: Solvates/Hydrates

  • Observation: Crystals turn opaque or crumble upon drying.

  • Cause: 2-phenylquinolines often form channel solvates with DCM or Chloroform.

  • Solution: For biological assays, ensure complete desolvation by drying at >50°C under vacuum. For XRD, mount the crystal immediately while "wet" with mother liquor to prevent lattice collapse.

Issue 3: Broad NMR Peaks

  • Observation: Purified crystals show broad peaks in

    
    H NMR.
    
  • Cause:

    
    -
    
    
    
    stacking aggregation in the NMR tube (concentration dependence).
  • Solution: Dilute the sample significantly or switch solvent from CDCl

    
     to DMSO-
    
    
    
    or warm the NMR tube to 40°C to break aggregates.

References

  • Frontiers in Chemistry (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[3] (Describes crystallization of carboxylic acid derivatives in EtOAc).

  • MDPI Molecules (2023).New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation.

  • BenchChem Technical Guides.Solubility profile of 6-Chloro-2-phenylquinolin-4-ol.

  • Journal of Molecular Structure.Crystal structure and stacking interactions of 2-phenylquinoline derivatives. (Provides basis for pi-stacking mechanism discussions - General reference to class behavior).

Sources

Method

Microwave-assisted synthesis of 4,7-Dibromo-2-phenylquinoline

Application Note: Microwave-Assisted Synthesis of 4,7-Dibromo-2-phenylquinoline Part 1: Executive Summary & Strategic Rationale Objective: To provide a robust, scalable, and time-efficient protocol for the synthesis of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4,7-Dibromo-2-phenylquinoline

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable, and time-efficient protocol for the synthesis of 4,7-Dibromo-2-phenylquinoline . This scaffold is a critical pharmacophore in antimalarial, anticancer, and optoelectronic material research.

The Microwave Advantage: Traditional quinoline synthesis (e.g., Conrad-Limpach or Knorr) often requires high temperatures (


) and prolonged reaction times (24–48 hours) to effect the difficult cyclization step. Microwave-assisted organic synthesis (MAOS) overcomes these kinetic barriers through dielectric heating, allowing for:
  • Reaction Acceleration: Reduction of reaction times from hours to minutes.

  • Improved Yield Profiles: Suppression of side reactions (polymerization) via rapid volumetric heating.

  • Green Chemistry: Reduced solvent usage and energy consumption.

Synthetic Strategy (Retrosynthesis): The protocol follows a two-step sequence:

  • Cyclocondensation: Microwave-promoted reaction of 3-bromoaniline with ethyl benzoylacetate to form the 4-hydroxyquinoline core.

  • Aromatization/Bromination: Dehydroxy-bromination using phosphorus oxybromide (

    
    ) under microwave irradiation to install the C4 bromine.
    

Part 2: Scientific Principles & Mechanism

Reaction Mechanism

The synthesis proceeds via a modified Conrad-Limpach-Knorr pathway.

  • Step 1 (Condensation): The amine of 3-bromoaniline attacks the ketone carbonyl of ethyl benzoylacetate. Under acidic catalysis and microwave energy, this forms an enamine intermediate.

  • Step 2 (Cyclization): The enamine undergoes thermal cyclization.

    • Regioselectivity Note: 3-Bromoaniline is a meta-substituted aniline. Cyclization can occur at the position ortho to the bromine (yielding the 5-bromo isomer) or para to the bromine (yielding the 7-bromo isomer). Steric hindrance generally disfavors the ortho attack, making the 7-bromo-2-phenylquinolin-4(1H)-one the major product.

  • Step 3 (Bromination): The tautomeric 4-hydroxy group reacts with

    
    , converting the C-OH bond to a C-Br bond via an intermediate phosphoryl bromide species, driving aromatization.
    

ReactionScheme Substrate1 3-Bromoaniline Intermediate Enamine Intermediate Substrate1->Intermediate MW, 120°C Acid Cat. Substrate2 Ethyl Benzoylacetate Substrate2->Intermediate Cyclized 7-Bromo-2-phenyl- quinolin-4(1H)-one Intermediate->Cyclized -EtOH Cyclization Note Regioselectivity: Sterics favor 7-Br over 5-Br Intermediate->Note Product 4,7-Dibromo-2- phenylquinoline Cyclized->Product POBr3, MW 150°C, 15 min

Figure 1: Synthetic pathway for 4,7-Dibromo-2-phenylquinoline highlighting the intermediate cyclization and final bromination.

Part 3: Materials & Equipment

Reagents:

  • 3-Bromoaniline (CAS: 591-19-5) - Limiting Reagent[1]

  • Ethyl benzoylacetate (CAS: 94-02-0)

  • Polyphosphoric Acid (PPA) or

    
    -Toluenesulfonic acid (
    
    
    
    -TSA)
  • Phosphorus Oxybromide (

    
    ) (CAS: 7789-59-5) - Handle with extreme care 
    
  • Solvents: Diphenyl ether (for cyclization), Toluene (anhydrous), Dichloromethane (DCM), Ethanol.

Equipment:

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20 bar pressure and 250°C.

  • Vials: 10 mL and 35 mL heavy-walled Pyrex microwave vials with Teflon/silicone septa.

  • Purification: Flash chromatography system (CombiFlash or similar).

Part 4: Experimental Protocol

Step 1: Synthesis of 7-Bromo-2-phenylquinolin-4(1H)-one

This step constructs the quinoline core.

  • Preparation: In a 10 mL microwave vial, mix 3-bromoaniline (1.0 equiv, 5 mmol, 860 mg) and ethyl benzoylacetate (1.1 equiv, 5.5 mmol, 1.06 g).

  • Catalyst Addition: Add

    
    -TSA  (0.1 equiv) and a minimal amount of Diphenyl ether  (2 mL) as a high-boiling solvent/heat sink.
    
    • Expert Insight: Diphenyl ether is chosen because it is non-polar and has a high boiling point, allowing the reaction to reach the high temperatures required for cyclization without generating excessive internal pressure.

  • Microwave Irradiation:

    • Temp: 220°C

    • Time: 15 minutes

    • Power: Dynamic (Max 250W)

    • Stirring: High

  • Work-up:

    • Allow the vial to cool to 50°C.

    • Add hexane (5 mL) to the reaction mixture to precipitate the product.

    • Filter the solid and wash extensively with hexane and diethyl ether to remove the diphenyl ether solvent.

    • Purification: Recrystallize from ethanol to isolate the 7-bromo isomer from any minor 5-bromo by-products.

    • Yield Expectation: 65-75%.

Step 2: Synthesis of 4,7-Dibromo-2-phenylquinoline

This step converts the ketone/alcohol to the bromide.

  • Preparation: In a dry 10 mL microwave vial equipped with a stir bar, place the 7-Bromo-2-phenylquinolin-4(1H)-one (1.0 equiv, 2 mmol, ~600 mg).

  • Reagent Addition: Add

    
      (1.5 equiv, 3 mmol, 860 mg) and anhydrous Toluene  (3 mL).
    
    • Safety:

      
       is moisture sensitive and corrosive. Weigh in a fume hood or glovebox.
      
  • Microwave Irradiation:

    • Temp: 150°C

    • Time: 15 minutes

    • Power: Dynamic (Max 200W)

  • Work-up:

    • Cool the mixture to room temperature.

    • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/water containing

      
       to neutralize the generated HBr and phosphoric acid byproducts.
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 80:20).

Part 5: Data Summary & Characterization

Expected Analytical Data:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidCrystalline
Melting Point 140–145°CDistinct from mono-bromo precursors

NMR

8.3 (s, 1H, H-8), 8.1 (d, 2H, Ph), 7.9 (s, 1H, H-3), 7.6 (d, 1H, H-5)
H-3 singlet is characteristic of 4-substituted quinolines
MS (ESI)

363, 365, 367 (

)
Characteristic 1:2:1 isotope pattern for dibromo compound

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete cyclizationIncrease MW temp to 250°C; ensure water (byproduct) can escape or use molecular sieves.
Regioisomer Mixture 5-Br isomer formationRecrystallize crude product from EtOH twice before Step 2. The 7-Br isomer is typically less soluble.
Incomplete Bromination Hydrolysis of

Ensure

is fresh and white (not yellow/orange). Use strictly anhydrous toluene.

Part 6: Workflow Visualization

Workflow start Start: Weigh Reagents (3-Bromoaniline + Ethyl Benzoylacetate) step1 Step 1: MW Cyclization 220°C, 15 min, Diphenyl Ether start->step1 workup1 Workup 1: Precipitate with Hexane Recrystallize (EtOH) step1->workup1 check1 QC Check: 1H NMR Confirm 7-Br isomer purity workup1->check1 check1->workup1 Fail (Mix) step2 Step 2: MW Bromination POBr3, Toluene, 150°C, 15 min check1->step2 Pass quench Quench: Pour onto Ice/NaHCO3 Extract with DCM step2->quench purify Final Purification Flash Chromatography quench->purify final Final Product: 4,7-Dibromo-2-phenylquinoline purify->final

Figure 2: Operational workflow for the sequential microwave synthesis.

References

  • Microwave-Assisted Synthesis of Quinolines

    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Conrad-Limpach Reaction Regioselectivity

    • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • Bromination with Phosphorus Oxybromide

    • Kaslow, C. E., & Marsh, M. M. (1947). "Substituted Bromoquinolines."[2] The Journal of Organic Chemistry, 12(3), 456–459. Link

  • Baxendale, I. R., et al. (2002).

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 4,7-Dibromo-2-phenylquinoline in NMR solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the NMR characterization of heavily substituted, rigid heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the NMR characterization of heavily substituted, rigid heterocycles.

The compound 4,7-Dibromo-2-phenylquinoline is a classic "brick dust" molecule. Standard NMR protocols often fail for this compound, resulting in wasted spectrometer time, poor signal-to-noise (S/N) ratios, and missing quaternary carbon signals. This guide provides field-proven, self-validating methodologies to overcome these solubility barriers.

Diagnostic FAQ: Understanding the Root Cause

Q: Why does 4,7-Dibromo-2-phenylquinoline form a cloudy suspension in common solvents like CDCl₃ and DMSO-d₆? A: The insolubility is driven by a massive enthalpic penalty (


). The molecule features an extended, planar aromatic system (the quinoline core conjugated with a phenyl ring) that promotes strong intermolecular 

stacking. Furthermore, the two heavy bromine atoms at positions 4 and 7 engage in intermolecular halogen bonding, significantly increasing the crystal lattice energy. Because the molecule lacks rotatable bonds, the entropic gain of dissolution (

) is too low to overcome these strong intermolecular forces at room temperature.

Q: How do I choose between chemical and thermal solubilization strategies? A: If your compound and any accompanying functional groups are acid-stable, Chemical Disruption (TFA-d) is the fastest and most highly resolved method. If your compound is acid-sensitive or you are studying native non-covalent interactions, Thermal Disruption (TCE-d₂) is the mandatory alternative.

Protocol 1: Chemical Disruption via Acidification (The TFA-d Method)

Causality: Adding Trifluoroacetic acid-d (TFA-d) protonates the basic nitrogen of the quinoline ring. This converts the neutral, planar molecule into a positively charged quinolinium cation. The electrostatic repulsion between these cations instantly disrupts the


 stacking network, lowering the lattice energy and forcing the molecule into solution[1].

Step-by-Step Methodology:

  • Initial Prep: Weigh approximately 10–15 mg of 4,7-Dibromo-2-phenylquinoline into a standard 5 mm NMR tube.

  • Solvent Addition: Add 0.6 mL of CDCl₃. The sample will likely remain a cloudy suspension.

  • Titration: Using a micro-syringe, add 10 μL of neat TFA-d directly to the NMR tube.

  • Agitation: Cap the tube tightly, seal with Parafilm, and gently invert 5–10 times. The suspension should rapidly clear into a homogeneous, slightly yellow solution.

  • Self-Validation System: Acquire a rapid 1D ¹H NMR spectrum. You must observe a significant downfield shift (deshielding) of the quinoline protons. Standard quinoline protons in CDCl₃ typically resonate between 7.0 and 9.0 ppm[2]. Upon quantitative protonation, the H-3 and H-8 protons will shift downfield by 0.3 to 0.8 ppm[1].

    • Troubleshooting: If the aromatic peaks are broad, the protonation exchange rate is in the intermediate regime. Add another 5–10 μL of TFA-d to push the equilibrium entirely to the cationic state, which will immediately sharpen the peaks.

Protocol 2: Thermal Disruption (The TCE-d₂ Method)

Causality: When chemical disruption is not viable, thermal kinetic energy must be used to overcome the intermolecular lattice enthalpy. 1,1,2,2-Tetrachloroethane-d₂ (TCE-d₂) is the gold-standard solvent for this, offering a high boiling point (147 °C) and excellent solubilizing power for rigid aromatics[3].

Step-by-Step Methodology:

  • Sample Prep: Weigh 15–20 mg of the compound into an NMR tube designed for high-temperature use (e.g., medium or heavy-wall).

  • Solvent Addition: Add 0.6 mL of TCE-d₂. (Caution: TCE is highly toxic; perform this in a fume hood).

  • Thermal Equilibration: Insert the sample into the NMR spectrometer. Gradually increase the probe temperature to 100 °C (373 K). Allow at least 15 minutes for the sample to reach thermal equilibrium to prevent convection currents.

  • Tuning & Shimming: Re-tune and match the probe at 100 °C. You must re-shim the magnet (especially Z1, Z2, and Z3), as the solvent density changes drastically with heat.

  • Self-Validation System: Monitor the residual TCE-d₂ proton peak, which appears at 6.00 ppm[3]. As the temperature stabilizes, check the full width at half maximum (FWHM) of your sample peaks. A successful thermal disruption is validated by the FWHM dropping below 2 Hz, indicating rapid molecular tumbling and the complete dissolution of micro-aggregates.

Quantitative Data Summaries

Table 1: NMR Solvent Selection Matrix for Rigid Quinolines

SolventBoiling Point (°C)Useful Temp Range (°C)Polarity / MechanismBest Application
CDCl₃ 61 °C-50 to 50 °CLow (Neutral)Routine screening (often fails for rigid aromatics).
DMSO-d₆ 189 °C25 to 130 °CHigh (Dipolar Aprotic)Polar compounds; moderate success with heating.
TCE-d₂ 147 °C25 to 130 °CLow (Neutral)High-temperature NMR of rigid, non-polar aromatics.
TFA-d 72 °C25 to 60 °CVery High (Acidic)Cationic disruption of

-stacking as a co-solvent.

Table 2: Diagnostic ¹H NMR Shifts for Quinoline Protonation Validation

Proton PositionNeutral State (CDCl₃)Protonated State (CDCl₃ + TFA-d)Shift Direction & Indicator
H-3 (Quinoline) ~7.8 ppm~8.3 ppmStrong Downfield (Confirms N-protonation)
H-8 (Quinoline) ~8.1 ppm~8.6 ppmStrong Downfield (Confirms N-protonation)
Phenyl Protons ~7.5 - 8.2 ppm~7.6 - 8.3 ppmMild Downfield (Minimal electronic change)

Troubleshooting Decision Workflow

NMR_Troubleshooting Start 4,7-Dibromo-2-phenylquinoline Sample Prep Standard Standard NMR (CDCl3, 25°C) Start->Standard Eval Signal-to-Noise Ratio Check Standard->Eval Fail Poor S/N or Missing 13C Peaks Eval->Fail Insoluble Pass Proceed to Data Analysis Eval->Pass Soluble Decision Select Solubilization Strategy Fail->Decision TFA Chemical Strategy: Add 10-20 μL TFA-d Decision->TFA Acid-Tolerant Heat Thermal Strategy: Use TCE-d2 at 100°C Decision->Heat Acid-Sensitive ValidateTFA Validate: Observe Downfield Shift TFA->ValidateTFA ValidateHeat Validate: Observe Peak Sharpening Heat->ValidateHeat Success High-Resolution NMR Spectra ValidateTFA->Success ValidateHeat->Success

Workflow for diagnosing and resolving NMR solubility issues of rigid quinoline derivatives.

References

  • Fluorescence enhancement of quinolines by protonation RSC Advances URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in C4 vs. C7 Coupling Reactions of Indoles

Welcome to the technical support center for navigating the complexities of C4 versus C7 regioselectivity in indole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of C4 versus C7 regioselectivity in indole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve precise control over the functionalization of the indole's carbocyclic ring. The inherent electronic and steric properties of the indole nucleus often lead to challenges in directing reactions to a specific position on the benzene moiety, a common hurdle in the synthesis of many pharmaceutical agents and natural products.[1][2][3]

This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices to empower you to rationalize your observations and strategically optimize your reaction conditions.

Troubleshooting Guides: Common Scenarios & Solutions

This section addresses specific, practical problems encountered during experimental work. Each question is a common scenario that can lead to ambiguous results or low yields of the desired regioisomer.

Scenario 1: Poor or Mixed Regioselectivity

Question: My reaction is producing a mixture of C4 and C7 coupled products with no clear preference. How can I steer the selectivity towards one isomer?

Answer: Achieving high regioselectivity between the C4 and C7 positions is a well-known challenge and is often influenced by a subtle interplay of steric and electronic factors.[2][3] The key is to systematically evaluate and modify the components of your reaction system, primarily the directing group on the indole nitrogen, the catalyst/ligand combination, and the solvent.

Core Causality: The Role of Directing Groups

The most powerful tool for controlling regioselectivity in indole C-H functionalization is the use of a directing group (DG) on the indole nitrogen.[2][3][4] This group coordinates to the metal catalyst, forming a metallacycle that positions the catalyst in proximity to a specific C-H bond. The size and geometry of this metallacycle are critical in determining the site of activation.

  • For C7 Selectivity: Bulky directing groups are paramount.[1] They sterically hinder the C2 position and favor the formation of a five-membered metallacycle intermediate that directs functionalization to the C7 position.[5]

    • Examples of C7-Directing Groups:

      • N-P(O)tBu₂ (di-tert-butylphosphinoyl)[1][2][3][4][5]

      • N-Piv (pivaloyl)[1]

      • N-SO₂Ph (phenylsulfonyl)

      • Bulky N-acyl groups[6]

      • N-silyl groups[5]

  • For C4 Selectivity: This is often more challenging as it requires overriding the inherent preference for other positions. Strategies often involve installing a directing group at the C3 position.

    • Examples of C4-Directing Strategies:

      • A pivaloyl group at the C3 position can direct arylation to C4 and C5.[2][3][4][7]

      • A trifluoroacetyl group at C3 has been shown to promote C4-alkenylation.[8]

      • A C3-formyl group can also direct C4-functionalization.[8][9]

Experimental Workflow for Optimizing Regioselectivity

G cluster_0 Troubleshooting Workflow for Poor C4/C7 Selectivity A Problem: Mixture of C4 and C7 Products B Step 1: Modify Directing Group (DG) A->B C For C7 Selectivity: Introduce bulky N-DG (e.g., N-P(O)tBu₂, N-Piv) B->C Goal: C7 D For C4 Selectivity: Introduce C3-DG (e.g., C3-Piv, C3-COCF₃) B->D Goal: C4 E Step 2: Screen Catalysts & Ligands C->E D->E F Step 3: Evaluate Solvent Effects E->F G Step 4: Adjust Temperature F->G G->B Re-optimize DG H Desired Regioisomer Obtained G->H

Caption: A stepwise workflow for troubleshooting poor C4/C7 regioselectivity.

Step-by-Step Protocol: Screening Directing Groups
  • Synthesize Substrates: Prepare your indole substrate with a small set of different directing groups. For C7 targeting, include a very bulky group like N-P(O)tBu₂ and a moderately bulky one like N-pivaloyl. For C4, prepare the corresponding C3-pivaloyl or C3-trifluoroacetyl indole.

  • Standard Reaction: Run a small-scale test reaction with each substrate under your initial, non-selective conditions.

  • Analysis: Use ¹H NMR or LC-MS to determine the ratio of C4 to C7 products for each directing group.

  • Selection: Choose the directing group that provides the best selectivity for your desired isomer to proceed with further optimization.

Scenario 2: Reaction Favors C7, but C4 is the Target

Question: My reaction is highly selective for the C7 position, likely due to my N-directing group. How can I redirect the reactivity to the C4 position?

Answer: This is a classic case of the directing group's influence overriding other factors. To shift selectivity to C4, you must fundamentally change the directing strategy.

Core Causality: Overcoming the N-Directing Group Influence

An N-directing group will almost always favor C7 (or C2) functionalization. To achieve C4 selectivity, you need to introduce a new element that directs the catalyst to the C4 C-H bond. This is most commonly achieved by placing a directing group at the C3 position.[7][8]

Strategies for Promoting C4-Selectivity
  • C3-Directing Groups: As mentioned previously, groups like C3-pivaloyl or C3-formyl are effective.[2][3][4][8][9] The catalyst will coordinate to the carbonyl oxygen of the C3 substituent, forming a metallacycle that favors C4-C-H activation.

  • Catalyst and Ligand Choice:

    • Palladium Catalysis: For C4-arylation of 3-pivaloyl-indoles, [PdCl₂(PPh₃)₂] has been used effectively with aryl iodides.[8]

    • Rhodium Catalysis: Rh(III) catalysis has been successful for C4-alkenylation of indoles with a C3-trifluoroacetyl group.[8]

  • Acid Additives: In some palladium-catalyzed C4-arylations, the choice of an acid additive can be crucial and can even influence the catalytic cycle. For instance, TsOH·H₂O has been shown to promote a Pd(I)–Pd(II) pathway for efficient C4-arylation.[10][11]

Data Summary: Directing Group Effects on Regioselectivity
Directing Group PositionDirecting Group MoietyPrimary Position TargetedCatalyst System (Example)Reference
N1 Bulky Phosphinoyl (e.g., -P(O)tBu₂)C7 Pd(OAc)₂[5]
N1 Pivaloyl (-Piv)C7 Rh(I)[1]
C3 Pivaloyl (-Piv)C4 / C5[PdCl₂(PPh₃)₂][8]
C3 Trifluoroacetyl (-COCF₃)C4 Rh(III)[8]
N1 PyrimidineC2 Rh(III)[1]
Scenario 3: Low Reactivity at the C7 Position

Question: I've installed a bulky N-directing group, but I'm still getting low yields of the C7-coupled product and recovering starting material. What can I do to improve reactivity?

Answer: Low reactivity at C7, even with a suitable directing group, often points to issues with the catalyst activation, the stability of the metallacycle intermediate, or unfavorable reaction kinetics.

Core Causality: Steric Hindrance and Catalyst Efficiency

While a bulky N-directing group is necessary for C7 selectivity, extreme steric hindrance can also slow down the desired C-H activation step. The C7 position is inherently sterically congested, and the combination of a bulky substrate and a bulky ligand on the metal can lead to a high activation barrier.

Troubleshooting Steps for Enhancing C7 Reactivity
  • Ligand Tuning: The electronic and steric properties of the ligand on your transition metal catalyst are critical.[12][13]

    • If you are using a very bulky ligand, try switching to a less sterically demanding one to facilitate catalyst approach to the C7 position.

    • Conversely, sometimes a specific bulky ligand, like BINAP, is crucial for catalytic efficiency with certain metals like Iridium.[1]

  • Solvent Effects: The solvent can influence the stability of intermediates and the overall reaction rate.

    • Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, DMAc). A more polar, coordinating solvent might be necessary to stabilize charged intermediates in the catalytic cycle.[14]

  • Temperature Increase: C-H activation is often the rate-limiting step and typically requires elevated temperatures. Incrementally increase the reaction temperature (e.g., from 100 °C to 120 °C or 140 °C) to overcome the activation energy barrier. Monitor for any decomposition of starting materials or products.

  • Choice of Metal Catalyst: Different metals have different intrinsic reactivities and preferences. If palladium is not effective, consider catalysts based on rhodium, ruthenium, or iridium, which have all been successfully employed for C7-functionalization.[1][5] For example, rhodium catalysis is often effective for C7-alkenylation and arylation.[1][5][15]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental electronic differences between the C4 and C7 positions of indole?

A1: In a neutral indole molecule, the pyrrole ring is electron-rich, making the C3 position the most nucleophilic and acidic. The benzene ring is less reactive. The C4 position is generally considered more electron-rich than the C5, C6, and C7 positions due to resonance effects from the nitrogen lone pair. However, this difference is subtle, and C-H activation is often kinetically controlled, making directing group effects more dominant than intrinsic electronic preferences.

Q2: Can I achieve C4 or C7 selectivity without a directing group?

A2: Achieving high selectivity on the benzene ring of an unsubstituted indole is extremely challenging.[12] Most non-directed C-H functionalization methods favor the electron-rich C2 or C3 positions. While some progress has been made using specific ligand and catalyst systems to influence selectivity, these methods are less general.[12] For reliable and high-yielding C4 or C7 functionalization, a directing group strategy is currently the most robust and predictable approach.

Q3: How do I remove the directing group after the reaction?

A3: The ease of directing group removal is a critical factor in its selection.

  • Acyl groups (e.g., Pivaloyl): Typically removed under basic hydrolysis conditions (e.g., NaOH or K₂CO₃ in MeOH/H₂O).

  • Phosphinoyl groups (e.g., -P(O)tBu₂): Can be more stubborn. Removal may require strong reducing agents like LiAlH₄, which can limit functional group compatibility.[5] However, related P(III) groups can sometimes be more easily removed.[2][3][4]

  • Sulfonyl groups: Often removed with reducing agents or under harsh basic conditions.

Always plan your synthesis with the final deprotection step in mind.

Q4: Which analytical techniques are best for quantifying C4/C7 product ratios?

A4:

  • ¹H NMR Spectroscopy: This is the most direct method. The aromatic protons of the indole ring have distinct chemical shifts. By integrating the signals corresponding to the remaining protons at the C4 and C7 positions (or the newly installed group's protons), you can accurately determine the isomeric ratio in the crude reaction mixture.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for separating the isomers and confirming their mass. While it can provide a ratio based on peak area, this can sometimes be less accurate than NMR unless carefully calibrated, as ionization efficiencies of the isomers may differ.

  • Gas Chromatography (GC): An excellent technique for volatile and thermally stable indole derivatives. It provides high-resolution separation and accurate quantification of isomers.

References

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate.
  • Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. (n.d.). ResearchGate.
  • Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. (2021). ACS Catalysis. Available at: [Link]

  • C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). (2021). PMC.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). Chemical Science. Available at: [Link]

  • Rhodium-catalyzed, P-directed selective C7 arylation of indoles. (2018). PMC.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. Available at: [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (2021). Accounts of Chemical Research. Available at: [Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). ACS Publications. Available at: [Link]

  • Controlling selectivity in N-heterocycle directed borylation of indoles. (2021). RSC Publishing. Available at: [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). PMC. Available at: [Link]

  • C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(I). (2021). RSC Publishing. Available at: [Link]

  • Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. (n.d.). PMC. Available at: [Link]

  • Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. (2020). Jiao Research Group. Available at: [Link]

  • Rhodium-catalyzed, P-directed selective C7 arylation of indoles. (2018). PubMed. Available at: [Link]

  • C4–H indole functionalisation: precedent and prospects. (2018). Chemical Science. Available at: [Link]

  • C-H functionalization of indoles and oxindoles through CDC reactions. (n.d.). Bentham Science. Available at: [Link]

  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. (2011). PMC. Available at: [Link]

  • Direct and site-selective Pd(ii)-catalyzed C-7 arylation of indolines with arylsilanes. (2016). RSC Publishing. Available at: [Link]

  • Palladium Catalyzed Regioselective C4‐Arylation and Olefination of Indoles and Azaindoles. (n.d.). Wiley Online Library. Available at: [Link]

  • Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. (n.d.). Organic Letters. Available at: [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journals. Available at: [Link]

  • A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. (n.d.). PMC. Available at: [Link]

  • Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. (2019). PubMed. Available at: [Link]

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (n.d.). ChemRxiv. Available at: [Link]

  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. (n.d.). Chemical Science. Available at: [Link]

  • C4–H indole functionalisation: precedent and prospects. (n.d.). RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Removing unreacted starting materials from quinoline synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for quinoline synthesis. This resource is designed to provide expert guidance on one of the most common chal...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. This resource is designed to provide expert guidance on one of the most common challenges in this field: the removal of unreacted starting materials and byproducts from the crude reaction mixture. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to troubleshoot and optimize your purification strategies effectively.

Core Purification Strategies: The Chemist's Toolkit

Before addressing issues specific to individual named reactions, it's crucial to understand the fundamental techniques at your disposal. The choice of method depends on the physical properties (volatility, solubility, basicity) of your target quinoline and the impurities present.

Acid-Base Extraction

Principle: This technique leverages the basicity of the quinoline nitrogen atom. By treating the crude reaction mixture with an aqueous acid (e.g., 1-2M HCl), the basic quinoline product and any unreacted aniline are protonated to form water-soluble salts.[1] These salts partition into the aqueous phase, leaving non-basic starting materials (like neutral carbonyl compounds or byproducts) in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH, NH₄OH) regenerates the free base quinoline, which can then be extracted back into an organic solvent.[1][2]

Step-by-Step Protocol: Removing Unreacted Aniline
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer now contains the protonated quinoline and unreacted aniline. Drain and save the aqueous layer.

  • Wash the organic layer with another portion of 1M HCl to ensure complete extraction of basic components. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 40% NaOH solution) until the solution is strongly alkaline (pH > 12). Your quinoline product will precipitate or form an oily layer.[2]

  • Extract the free-based quinoline product from the aqueous layer two to three times with a fresh organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[2]

Column Chromatography

Principle: This is a high-resolution technique ideal for separating compounds with different polarities.[3] The crude mixture is loaded onto a stationary phase (typically silica gel or alumina), and a solvent system (mobile phase) is passed through the column. Compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.[4]

Expert Insight: Quinoline derivatives can be prone to decomposition on standard silica gel due to its acidic nature.[5] To mitigate this, it is best practice to deactivate the silica by adding 1% triethylamine (NEt₃) to the eluent system. This neutralizes the acidic sites on the silica surface, preventing degradation of the basic product.[5]

General Protocol: Purifying a Quinoline Derivative
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point for many quinolines is a mixture of ethyl acetate and hexane.[4] The ideal system will show good separation between your product and impurities, with an Rf value for the product of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (containing 1% triethylamine if needed). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, use the "dry loading" method by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elution and Collection: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks. Monitor the separation by collecting and analyzing fractions using TLC.[4]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified quinoline.[4]

Recrystallization & Salt Formation

Principle: This is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the compound's solubility decreases, causing it to crystallize out, leaving impurities behind in the solution.

For quinolines that are oils or difficult to crystallize, converting them to a salt is an extremely effective purification method.[5][6] Quinolines readily form highly crystalline salts with acids like hydrochloric acid or picric acid.[6][7] These salts can be easily purified by recrystallization, and the pure free base can be regenerated by treatment with a base.[6]

Protocol: Purification via Hydrochloride Salt Formation
  • Dissolve the oily or impure quinoline derivative in a suitable solvent like isopropanol or diethyl ether.[6]

  • Slowly add a solution of HCl (e.g., 2M HCl in ether) to the stirred solution. The hydrochloride salt will typically precipitate as a solid.

  • Collect the solid salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallize the salt from a suitable solvent system (e.g., methanol/acetone or ethanol/water).[8][9]

  • To regenerate the free base, dissolve the purified salt in water, make the solution alkaline with a base, and extract the pure quinoline with an organic solvent as described in the acid-base extraction protocol.[7]

Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. For quinoline synthesis, this is particularly effective for separating the relatively volatile quinoline product from non-volatile tarry byproducts, especially in the Skraup synthesis.[3][10] Steam distillation is a common variant where steam is passed through the mixture; the quinoline co-distills with the water at a temperature below water's boiling point, protecting it from thermal decomposition.[5][11]

Synthesis-Specific Troubleshooting Guides

This section addresses the unique purification challenges associated with the most common quinoline synthesis reactions.

Skraup Synthesis
Starting MaterialsKey ImpuritiesRecommended Purification
Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene)Unreacted Aniline, Unreacted Nitrobenzene, Tarry PolymersSteam Distillation, Diazotization, Acid-Base Extraction

Q1: My Skraup reaction produced a large amount of black tar, and the crude product is contaminated with unreacted aniline. What is the most effective workup?

A1: This is the classic challenge of the Skraup synthesis. The harsh, exothermic conditions inevitably lead to polymerization.[10] The gold-standard purification is a multi-step process designed to first separate the product from tar and then remove residual aniline.

Workflow: Skraup Synthesis Purification

// Nodes A [label="Crude Reaction\nMixture (Tar + Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1. Add excess NaOH\n2. Steam Distill", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; C [label="Aqueous Distillate\n(Quinoline + Aniline)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Non-Volatile Tar\n(Discard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="1. Acidify with H₂SO₄\n2. Add NaNO₂ (0-5°C)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Aqueous Solution\n(Quinoline Salt +\nAniline Diazonium Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="1. Warm to decompose\n diazonium salt\n2. Basify with NaOH", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Final Steam Distillation\nor Solvent Extraction", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; I [label="Pure Quinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Workup"]; B -> C [label="Volatiles"]; B -> D [label="Residue"]; C -> E [label="Purification"]; E -> F; F -> G; G -> H; H -> I; } /dot

Caption: Step-by-step purification workflow for the Skraup synthesis.

Detailed Protocol:

  • Tar Separation: After the reaction is complete, allow the mixture to cool. Carefully make the mixture strongly alkaline by adding a concentrated sodium hydroxide solution.[12] Set up for steam distillation and pass steam through the mixture. The volatile quinoline and unreacted aniline will co-distill, leaving the non-volatile tar behind.[10][11]

  • Aniline Removal: Collect the milky aqueous distillate.[5] Acidify it with sulfuric acid to dissolve the amines. Cool the solution in an ice bath to 0-5°C and slowly add a saturated aqueous solution of sodium nitrite (NaNO₂).[10][13] This converts the residual aniline into its non-volatile diazonium salt.[10]

  • Final Isolation: Gently warm the solution to decompose the diazonium salt.[13] Re-basify the solution with NaOH and perform a final steam distillation to obtain pure quinoline.[10] Alternatively, the pure quinoline can be isolated by solvent extraction. The final product can be further purified by vacuum distillation.[13]

Doebner-von Miller Synthesis
Starting MaterialsKey ImpuritiesRecommended Purification
Aniline, α,β-Unsaturated CarbonylUnreacted Aniline, Carbonyl Polymer, DihydroquinolineAcid-Base Extraction, Column Chromatography

Q2: My Doebner-von Miller reaction resulted in a low yield of product contaminated with both unreacted aniline and polymeric material. How should I purify it?

A2: The primary issue here is often the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material.[14] An acid-base extraction is highly effective for this separation. The basic quinoline product and unreacted aniline will be extracted into the acid, leaving the neutral polymeric byproducts in the organic phase.

Workflow: Doebner-von Miller Purification

DoebnerVonMillerPurification

Caption: Purification strategy for Doebner-von Miller synthesis.

After performing the acid-base extraction as detailed in Section 1.1, you will have a mixture of your quinoline product and unreacted aniline. These can typically be separated by column chromatography, as the quinoline derivative is often less polar than aniline.[2]

Combes Synthesis
Starting MaterialsKey ImpuritiesRecommended Purification
Aniline, β-DiketoneUnreacted Aniline, Unreacted β-DiketonePrecipitation/Filtration, Recrystallization

Q3: How do I purify my 2,4-disubstituted quinoline from the unreacted aniline and β-diketone used in my Combes synthesis?

A3: The Combes synthesis workup is often straightforward. The reaction is typically quenched by pouring the acidic mixture onto ice, followed by neutralization with a base like ammonium hydroxide.[12] This process frequently causes the crude quinoline product to precipitate as a solid.

  • Initial Isolation: Collect the precipitated solid by filtration and wash it thoroughly with water to remove any inorganic salts.[2]

  • Aniline Removal: To remove residual aniline, wash the filtered solid with a small amount of cold, dilute acid (e.g., 0.1M HCl). Since the product is often a solid, the unreacted aniline salt will be washed away.

  • Final Purification: The remaining solid can usually be purified to a high degree by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[15] If impurities persist, column chromatography is a viable option.[2]

Friedländer Synthesis
Starting MaterialsKey ImpuritiesRecommended Purification
2-Aminoaryl Aldehyde/Ketone, Active Methylene CarbonylUnreacted 2-Aminoaryl Aldehyde/KetoneColumn Chromatography, Recrystallization

Q4: My Friedländer reaction did not go to completion. How can I separate the quinoline product from the unreacted 2-aminobenzophenone?

A4: In this case, both the desired quinoline product and one of the starting materials (the 2-aminoaryl ketone/aldehyde) are basic and will behave similarly during an acid-base extraction. Therefore, the primary method for separation is column chromatography.

The quinoline product is generally less polar than the 2-aminoaryl carbonyl starting material due to the intramolecular hydrogen bonding in the latter. This difference in polarity allows for effective separation on a silica gel column.[16] Following chromatography, recrystallization can be used to achieve final purity.[16]

Frequently Asked Questions (FAQs)

Q: My quinoline derivative is a viscous oil and will not crystallize. What are my options?

A: This is a common problem. Here is a decision-making workflow:

  • Solvent Screening: Attempt crystallization from various solvent systems. For non-polar oils, try dissolving the compound in a minimum of dichloromethane or ethyl acetate and slowly adding a non-polar anti-solvent like hexane or pentane until turbidity appears.[6] For polar oils, try solvent/anti-solvent pairs like ethanol/water or acetone/water.[6]

  • Attempt Salt Formation: If direct crystallization fails, convert the oil to a crystalline salt.[6] Hydrochloride and picrate salts are often highly crystalline and easy to purify via recrystallization.[6][7] The pure free base can be regenerated afterwards.

  • Chromatographic Purification: If all else fails, column chromatography is the definitive method for purifying oils.[6] Even if the purified product remains an oil, it will be of significantly higher purity.[6]

Q: I am concerned about using harsh acids in my purification. Are there "greener" alternatives?

A: Yes, modern chemistry emphasizes more environmentally friendly methods. For purification, techniques like supercritical fluid extraction and the use of ionic liquids are emerging as greener alternatives to traditional solvent-based extractions.[3] Centrifugal partition chromatography (CPC) is another powerful technique that uses liquid-liquid partitioning without a solid support, often requiring less solvent than traditional HPLC.[17]

References

  • Addressing challenges in the purification of quinoline deriv
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Deriv
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem.
  • Purification of Quinoline - Chempedia - LookChem.
  • Application Notes and Protocols for the Isolation of 3-Methylthio-quinoline via Column Chrom
  • Troubleshooting Guide for Low Yield in 2-Aminoquinoline Synthesis - Smolecule.
  • QUINOLINE - Organic Syntheses Procedure.
  • Technical Support Center: Optimizing Quinoline Synthesis - Benchchem.
  • Synthesis of Quinolines, Chemistry tutorial - TutorsGlobe.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
  • US5700942A - Process for preparing quinoline bases - Google P
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem.
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google P
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem.
  • How do I remove aniline from the reaction mixture?
  • Doebner–Miller reaction - Wikipedia.
  • US2474823A - Quinoline compounds and process of making same - Google P
  • Combes quinoline synthesis.
  • Skraup reaction - Wikipedia.
  • Combes quinoline synthesis - Wikipedia.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 4,7-Dibromo-2-phenylquinoline Cross-Coupling

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4,7-Dibromo-2-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4,7-Dibromo-2-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their synthetic routes. Here, we will delve into the nuances of catalyst optimization, providing practical troubleshooting advice and in-depth scientific explanations to empower you in your experimental endeavors.

Introduction: The Challenge of Selectivity and Activity

4,7-Dibromo-2-phenylquinoline is a valuable building block in medicinal chemistry and materials science. However, its di-halogenated nature presents a significant challenge in cross-coupling reactions: achieving selective mono-substitution versus di-substitution. The reactivity of the two bromine atoms can be similar, leading to mixtures of products that are difficult to separate. Furthermore, the quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Therefore, precise control over catalyst loading is not just a matter of cost-efficiency but is fundamental to achieving the desired reaction outcome.

This guide will provide a structured approach to troubleshooting and optimizing catalyst loading for various palladium-catalyzed cross-coupling reactions of 4,7-Dibromo-2-phenylquinoline, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 4,7-Dibromo-2-phenylquinoline resulting in a mixture of mono- and di-substituted products?

A1: This is a common issue arising from the similar reactivity of the C4 and C7 bromine atoms. Achieving high selectivity often requires careful optimization of reaction conditions, with catalyst loading being a critical parameter. Higher catalyst loading can sometimes favor di-substitution.[2] The choice of ligand, base, and solvent also plays a significant role in modulating the relative reaction rates at the two positions.[3][4]

Q2: My reaction is sluggish or shows no conversion. What is the first thing I should check regarding the catalyst?

Q3: How does catalyst loading generally affect the outcome of the reaction?

A3: Generally, higher catalyst loading can lead to faster reaction rates but may also increase the likelihood of side reactions, including the formation of di-substituted products and homocoupling of the starting materials.[6] Conversely, very low catalyst loading might result in incomplete conversion or slow reaction times. The optimal loading will be a balance between reaction efficiency and selectivity.

Q4: Can the choice of palladium pre-catalyst influence the required loading?

A4: Absolutely. Modern pre-catalysts, such as those from the Buchwald or Fu groups, are often more efficient and require lower loadings compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][8] These pre-catalysts are designed to generate the active Pd(0) species more cleanly and efficiently in situ.[7]

Q5: I am observing the formation of palladium black. What does this indicate and how can I prevent it?

A5: The formation of palladium black, which is aggregated, inactive palladium, is a common catalyst deactivation pathway.[1] It can be caused by high temperatures, an insufficient ligand-to-palladium ratio, or the presence of impurities.[1] To prevent this, you can try lowering the reaction temperature, increasing the ligand-to-palladium ratio, or using a more robust ligand that better stabilizes the palladium nanoparticles.

Troubleshooting Guide: A Problem-Oriented Approach

This section provides a systematic guide to troubleshooting common issues encountered during the cross-coupling of 4,7-Dibromo-2-phenylquinoline, with a focus on optimizing catalyst loading.

Problem 1: Low or No Yield

A low or non-existent yield is one of the most frequent challenges. The following workflow can help diagnose and resolve this issue.

G start Low/No Yield Observed q1 Is the catalyst active and handled under inert conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst loading sufficient? a1_yes->q2 sol1 Use fresh catalyst, ensure proper degassing, and use anhydrous solvents. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are the ligand, base, and solvent appropriate? a2_yes->q3 sol2 Incrementally increase catalyst loading (e.g., from 1 mol% to 3 mol%). a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Yield Improved a3_yes->end sol3 Screen different ligands, bases, and solvents. Consult literature for similar substrates. a3_no->sol3 sol3->q3

Caption: Troubleshooting workflow for low or no yield.

Detailed Steps for Troubleshooting Low Yield:
  • Verify Catalyst Activity: The first step is to rule out catalyst deactivation.

    • Action: Use a newly purchased bottle of palladium catalyst or pre-catalyst. Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[5] Thoroughly degas the reaction mixture.

  • Optimize Catalyst Loading: If catalyst activity is confirmed, the loading may be too low for this specific substrate.

    • Action: Perform a systematic screen of catalyst loading. A typical starting point for many cross-coupling reactions is 1-2 mol%.[6] If the yield is low, incrementally increase the loading to 3 mol%, 5 mol%, and even up to 10 mol% in small-scale screening experiments.[9][10] Monitor the reaction by TLC or LC-MS to track conversion.

Catalyst Loading (mol%)Expected OutcomeConsiderations
0.5 - 2Ideal for highly active systems; cost-effective.May result in slow or incomplete reactions for challenging substrates.
2 - 5A common range for optimization.[6]Balances reaction rate and cost.
5 - 10For difficult couplings or when high turnover is not a priority.Increased cost and potential for more side products.
  • Evaluate Other Reaction Parameters: If increasing catalyst loading does not improve the yield, other factors are likely at play.

    • Action: Re-evaluate your choice of ligand, base, and solvent. The quinoline nitrogen can be problematic, and a bulky, electron-rich ligand may be necessary to promote the desired catalytic cycle and prevent catalyst inhibition.[1] The base is crucial for the transmetalation step in Suzuki and Sonogashira reactions and for the deprotonation of the amine in Buchwald-Hartwig amination.[7][11] The solvent affects the solubility of all components and can influence catalyst stability and activity.[12]

Problem 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

Achieving selective mono-arylation is often the primary goal. Here’s how to approach this challenge.

G start Poor Selectivity Observed q1 Is the catalyst loading too high? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Systematically decrease catalyst loading (e.g., from 5 mol% to 1 mol% or lower). a1_yes->sol1 q2 Is the stoichiometry of the coupling partner appropriate? a1_no->q2 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Can reaction time and temperature be optimized? a2_yes->q3 sol2 Use a slight excess (1.1-1.2 eq.) of the boronic acid/alkyne/amine for mono-substitution. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Selectivity Improved a3_yes->end sol3 Monitor the reaction closely and stop it once the desired mono-substituted product is maximized. Consider lowering the temperature. a3_no->sol3 sol3->q3

Caption: Troubleshooting workflow for poor selectivity.

Detailed Steps for Troubleshooting Poor Selectivity:
  • Reduce Catalyst Loading: High catalyst concentrations can drive the reaction towards di-substitution, especially if the second coupling is only slightly slower than the first.

    • Action: If you are using a high catalyst loading (e.g., >3 mol%), try reducing it incrementally. Run parallel reactions with 2 mol%, 1 mol%, and even 0.5 mol% of the catalyst. This can slow down the overall reaction but may significantly improve the selectivity for the mono-substituted product.

  • Control Stoichiometry: The amount of the coupling partner is a key factor.

    • Action: For mono-substitution, use a small excess of the boronic acid, alkyne, or amine (typically 1.1 to 1.2 equivalents). Using a larger excess can promote the second coupling reaction. For di-substitution, a larger excess (2.2-2.5 equivalents) is generally required.[5]

  • Optimize Reaction Time and Temperature: The kinetics of the two coupling reactions can be temperature-dependent.

    • Action: Monitor the reaction progress carefully by TLC or LC-MS at regular intervals. Stop the reaction when the concentration of the desired mono-substituted product is at its maximum and before significant amounts of the di-substituted product begin to form. Lowering the reaction temperature can also help to differentiate the reaction rates at the two positions, potentially favoring mono-substitution.

Problem 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)

Side reactions can consume starting materials and complicate purification.

Homocoupling:
  • Cause: This typically involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions). It is often promoted by the presence of oxygen.

  • Solution:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst.

    • Lower Catalyst Loading: High catalyst concentrations can sometimes increase the rate of homocoupling.

    • Use of Additives: In some cases, additives like silver salts in Sonogashira coupling can suppress homocoupling.

Protodeboronation (Suzuki Reaction):
  • Cause: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct. It can be promoted by high temperatures and certain bases.

  • Solution:

    • Choice of Base: Use a milder base if possible (e.g., K₂CO₃ instead of Cs₂CO₃ or an organic base).

    • Anhydrous Conditions: Ensure all reagents and solvents are dry.

    • Temperature Control: Avoid excessively high reaction temperatures.

Experimental Protocols for Catalyst Loading Optimization

The following is a general protocol for a small-scale screening experiment to optimize catalyst loading for a Suzuki-Miyaura coupling. This can be adapted for other cross-coupling reactions.

Materials:

  • 4,7-Dibromo-2-phenylquinoline

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Small reaction vials with stir bars

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4,7-Dibromo-2-phenylquinoline in the chosen solvent.

    • Prepare a stock solution of the arylboronic acid.

    • Prepare a stock solution of the palladium catalyst and ligand (if separate).

  • Reaction Setup:

    • In a series of labeled reaction vials, add the appropriate amount of the 4,7-Dibromo-2-phenylquinoline stock solution.

    • Add the arylboronic acid stock solution (e.g., 1.2 equivalents).

    • Add the base (e.g., 2.0 equivalents).

    • Under an inert atmosphere, add varying amounts of the catalyst/ligand stock solution to achieve the desired catalyst loadings (e.g., 0.5, 1, 2, 3, 5 mol%).

    • Add enough solvent to reach the desired final concentration.

  • Reaction and Monitoring:

    • Seal the vials and place them in a preheated heating block or oil bath.

    • Stir the reactions at the desired temperature.

    • At specific time points (e.g., 1, 4, 12, 24 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion and the ratio of mono- to di-substituted products.

  • Analysis:

    • Plot the yield of the desired product versus catalyst loading at different time points to identify the optimal conditions.

General Catalytic Cycle for Cross-Coupling

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R-Pd(II)-X L_n OxAdd->PdII_A Trans Transmetalation PdII_A->Trans PdII_B R-Pd(II)-R' L_n Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X RX->OxAdd R_M R'-M R_M->Trans

Caption: Generalized catalytic cycle for cross-coupling reactions.

The efficiency of each step in this cycle (Oxidative Addition, Transmetalation, Reductive Elimination) can be influenced by the catalyst loading. For instance, a very low concentration of the active Pd(0) species may lead to a slow oxidative addition step, hindering the entire process.[5]

Conclusion

Optimizing catalyst loading for the cross-coupling of 4,7-Dibromo-2-phenylquinoline is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of palladium catalysis and methodically troubleshooting issues such as low yield, poor selectivity, and side product formation, researchers can significantly improve the outcomes of their synthetic efforts. This guide provides a framework for this optimization process, empowering you to tackle these challenges with confidence.

References
  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49 (2002). [Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922 (2007). [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-catalyzed cross-coupling reactions of organoboron compounds." Chemical Reviews, 95(7), 2457-2483 (1995). [Link]

  • de Vries, J. G. "The Heck reaction." In The Handbook of Homogeneous Catalysis, 1-3 (2007). [Link]

  • Hartwig, J. F. "Evolution of a fourth generation catalyst for the amination and amidation of aryl halides." Accounts of Chemical Research, 41(11), 1534-1544 (2008). [Link]

  • Biscoe, M. R., & Buchwald, S. L. "The development of a palladium-based catalyst for the amination of aryl chlorides." Journal of the American Chemical Society, 129(39), 11924-11925 (2007). [Link]

  • Al-Masum, M., & Kumaraswamy, G. "Regioselective Suzuki cross-coupling reactions of dibromoquinolines." Tetrahedron Letters, 47(31), 5571-5574 (2006). [Link]

  • Littke, A. F., & Fu, G. C. "A general and efficient method for the palladium-catalyzed Sonogashira coupling of aryl bromides and terminal alkynes." The Journal of Organic Chemistry, 64(1), 10-11 (1999). [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. "Effect of ligand and base on the stability and reactivity of palladium(II) amide complexes in the catalytic amination of aryl halides." Journal of the American Chemical Society, 127(19), 6944-6945 (2005). [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck reaction as a sharpening stone of palladium catalysis." Chemical Reviews, 100(8), 3009-3066 (2000). [Link]

Sources

Troubleshooting

Minimizing debromination side reactions in palladium-catalyzed couplings

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I frequently encounter reactions where the target product yield is decimated by off-cycle side reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I frequently encounter reactions where the target product yield is decimated by off-cycle side reactions. This guide is specifically designed to help researchers, scientists, and drug development professionals diagnose, troubleshoot, and eliminate debromination (hydrodehalogenation) in their coupling workflows.

Overview & Mechanistic Causality

Debromination is a pervasive side reaction in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. It manifests when the aryl bromide substrate is reduced to the corresponding arene (Ar-H) instead of undergoing the desired C-C or C-N bond formation[1].

Mechanistically, the catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) active species, forming an Ar-Pd(II)-Br intermediate[2]. If the subsequent steps (transmetalation or amine coordination) are kinetically slow, the Pd(II) complex becomes vulnerable. In the presence of protic solvents, aliphatic amines, or certain impurities, the complex can undergo β-hydride elimination to form an Ar-Pd(II)-H species. This intermediate rapidly undergoes reductive elimination to release the debrominated Ar-H byproduct, permanently stalling that specific catalytic turnover[3].

Troubleshooting Workflow

To systematically eliminate debromination, we must kinetically favor the main catalytic cycle over the off-cycle hydride transfer. Follow this diagnostic logic:

TroubleshootingWorkflow Start Debromination Detected (Ar-H Byproduct) CheckSolvent 1. Evaluate Solvent: Is it protic? (e.g., MeOH, EtOH) Start->CheckSolvent ChangeSolvent Switch to Anhydrous Aprotic: Toluene, Dioxane, or THF CheckSolvent->ChangeSolvent Yes CheckBase 2. Evaluate Base: Is it a strong nucleophile? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to Milder Base: Anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand 3. Evaluate Ligand: Is reductive elimination slow? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use Bulky Biarylphosphines: RuPhos, SPhos, or XPhos CheckLigand->ChangeLigand Yes Success Debromination Minimized Target Yield Optimized CheckLigand->Success No ChangeLigand->Success

Logical workflow for diagnosing and minimizing debromination in Pd-catalyzed couplings.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant [M-Br+H] mass peak in my Suzuki coupling. What is the primary cause? A1: This mass corresponds to the protodehalogenated (debrominated) starting material[1]. The primary cause is an interrupted catalytic cycle where the Ar-Pd(II)-Br intermediate reacts with a hydride source before transmetalation can occur. This is often promoted by protic solvents (like alcohols) which can undergo oxidation and donate a hydride via β-hydride elimination[3]. Actionable Fix: Switch to strictly anhydrous, aprotic solvents such as 1,4-dioxane or toluene[1]. Additionally, ensure your reaction is rigorously degassed, as oxygen can deactivate the catalyst and stall the cycle, giving the intermediate more time to undergo side reactions[4].

Q2: How does ligand selection influence the debromination pathway in Buchwald-Hartwig aminations? A2: In Buchwald-Hartwig aminations, the transmetalation (amine binding and deprotonation) and reductive elimination steps can be sluggish, especially with sterically hindered or electronically deactivated amines. If these steps are slow, the Pd complex may undergo β-hydride elimination from the amine itself, yielding an imine and the debrominated arene[5]. Actionable Fix: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos. The steric bulk of these ligands forces the aryl and amine groups closer together, dramatically accelerating the desired reductive elimination step and kinetically outcompeting the debromination pathway[1]. Furthermore, they stabilize the monoligated Pd(0) active species[6].

Q3: I am working with a sensitive substrate (e.g., 5-bromoindole). Despite changing the solvent, debromination persists. What am I missing? A3: For heterocycles like 5-bromoindole, the acidic N-H proton can interfere directly with the catalytic cycle. Strong bases can deprotonate the indole, increasing the electron density of the ring and making the C-Br bond highly susceptible to unwanted cleavage or altering the transmetalation kinetics[7]. Actionable Fix: First, protect the indole nitrogen (e.g., with a Boc or SEM group) to remove the acidic proton[7]. Second, step down your base strength. Replace strong bases like NaOH or NaOtBu with milder, anhydrous inorganic bases such as K₃PO₄ or Cs₂CO₃[1].

Quantitative Data Summary: Optimizing Reaction Parameters

The following table summarizes how specific parameter shifts influence the competition between the desired cross-coupling and the debromination side reaction.

ParameterSuboptimal Condition (Promotes Debromination)Optimized Condition (Minimizes Debromination)Mechanistic Rationale
Solvent Methanol, Ethanol, Aqueous mixturesAnhydrous Toluene, 1,4-Dioxane, THFProtic solvents act as direct hydride/proton sources for hydrodehalogenation[3],[1].
Base NaOH, NaOMe, KOH, NaOtBu (for sensitive substrates)Anhydrous K₃PO₄, Cs₂CO₃, Li₂CO₃Strong bases can generate Pd-hydride species; milder bases facilitate transmetalation without side reactions[1],[6].
Ligand PPh₃, or "Ligandless" conditionsRuPhos, SPhos, XPhos, BrettPhosBulky biarylphosphines accelerate reductive elimination, kinetically outcompeting the off-cycle debromination[1].
Temperature > 100 °C60 °C – 80 °CHigh thermal energy accelerates the activation energy barrier for β-hydride elimination[8].

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol utilizes an aprotic solvent system and a bulky ligand to ensure rapid transmetalation and reductive elimination.

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv)[1].

  • Atmosphere Control: Seal the flask with a septum. Evacuate and backfill the flask with ultra-pure Argon three times to rigorously exclude oxygen, which can stall the catalytic cycle[4].

  • Solvent Addition: Via syringe, add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Self-Validation Check: Ensure the solvent was dried over molecular sieves; trace water can act as a proton source for protodehalogenation.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 4-12 hours.

  • In-Process Analysis: Crucial Step. Before workup, analyze an aliquot via LC-MS. If a peak corresponding to [M-Br+H] is >5% relative to the product, the catalytic cycle is still being interrupted. For future runs, consider lowering the temperature to 60 °C or switching to a pre-formed palladacycle catalyst[8],[6].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography[1].

Protocol B: Buchwald-Hartwig Amination of a Sensitive Aryl Bromide

Designed to prevent β-hydride elimination from the amine or solvent.

  • Reagent Assembly: In a nitrogen-filled glovebox, charge a vial with the aryl bromide (1.0 equiv), the secondary amine (1.2 equiv),[Pd(cinnamyl)Cl]₂ (1 mol%), RuPhos (2 mol%), and Cs₂CO₃ (1.4 equiv)[9].

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M solution. Note: Toluene is preferred over THF or DMF as it lacks lone pairs or protons that can coordinate or donate hydrides to the Pd center[6],[10].

  • Heating: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 85 °C for 16 hours.

  • Validation: Analyze the crude mixture. The absence of the debrominated arene confirms that the RuPhos ligand successfully accelerated C-N reductive elimination faster than any competing β-hydride elimination[1],[5].

  • Isolation: Filter the mixture through a pad of Celite to remove inorganic salts, concentrate, and purify via silica gel chromatography.

References

1.[8] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Source: benchchem.com. URL: 8 2.[7] How to avoid debromination in 5-bromoindole reactions. Source: benchchem.com. URL:7 3.[4] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: acs.org. URL: 4 4.[3] A mechanistic investigation of hydrodehalogenation using ESI-MS. Source: rsc.org. URL: 3 5.[9] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... Source: acs.org. URL: 9 6.[1] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Source: benchchem.com. URL: 1 7.[5] Buchwald–Hartwig amination. Source: wikipedia.org. URL: 5 8.[6] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Source: wuxiapptec.com. URL: 6 9.[10] Buchwald-Hartwig Amination. Source: libretexts.org. URL: 10 10.[2] PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Source: nobelprize.org. URL: 2

Sources

Optimization

Overcoming steric hindrance at the C4 position of quinoline

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of the quinoline scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of the quinoline scaffold. While quinoline is a privileged pharmacophore, functionalizing its C4 position presents a formidable synthetic hurdle.

The C4 position is sterically congested due to its proximity to the C4a-C8a ring fusion and the peri-hydrogen at the C5 position. When bulky groups or catalysts approach C4, they experience severe steric repulsion. Below, we have compiled our most advanced troubleshooting guides, mechanistic insights, and validated protocols to help you overcome these barriers.

Module 1: Transition-Metal Catalyzed Cross-Couplings

FAQ 1: Why do my Suzuki and Buchwald-Hartwig couplings fail at the C4 position of quinoline, even when C2 and C3 couplings work perfectly?

The Mechanistic Causality: Cross-coupling at C4 is plagued by two issues. First, the quinoline nitrogen is a strong Lewis base that can coordinate to and poison the palladium catalyst[1]. Second, and more importantly, the steric bulk of the C5 peri-hydrogen and the adjacent ring fusion severely hinders the oxidative addition and transmetalation steps of the catalytic cycle.

The Solution: It may seem counterintuitive, but the solution to a sterically hindered substrate is to use an exceptionally bulky, electron-rich ligand . Dialkylbiarylphosphines (like XPhos and BrettPhos) or N-heterocyclic carbenes (like IPr) are highly effective[2]. The extreme steric bulk of these ligands prevents the formation of unreactive bis-ligated Pd(II) complexes, favoring a highly active monoligated


 species that rapidly undergoes oxidative addition. Furthermore, the steric crowding around the metal center actively forces the coupled fragments together, accelerating the final reductive elimination  step[3].

CrossCoupling Start 4-Haloquinoline + Pd Precatalyst OxAdd Oxidative Addition (Hindered by C5 peri-H) Start->OxAdd Transmet Transmetalation (Slowed by Sterics) OxAdd->Transmet Ligand Bulky Ligand (e.g., XPhos) Forces L1Pd(0) State Ligand->OxAdd RedElim Reductive Elimination (Steric Relief) Ligand->RedElim Transmet->RedElim RedElim->Start Pd(0) Regeneration Product C4-Functionalized Quinoline RedElim->Product

Fig 1: Catalytic cycle showing where bulky ligands overcome C4 steric hindrance.

Validated Protocol: C4-Selective Suzuki-Miyaura Coupling

This self-validating protocol utilizes XPhos Pd G2 to ensure rapid oxidative addition at room temperature to 40 °C, minimizing catalyst deactivation[3].

  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with 4-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and XPhos Pd G2 (2 mol%).

  • Base Addition: Add finely milled, anhydrous

    
     (2.0 equiv). Self-Validation Check: Ensure the base is completely dry; water can lead to rapid protodeboronation of sensitive boronic acids.
    
  • Solvent: Inject degassed THF (0.2 M relative to quinoline).

  • Reaction: Stir the mixture at 40 °C. Monitor via LCMS. The reaction should reach >95% conversion within 1.5 to 2 hours[3].

  • Workup: Quench with water, extract with EtOAc, dry over

    
    , and purify via flash chromatography.
    

Module 2: Radical Functionalization (Minisci-Type Reactions)

FAQ 2: My Minisci reaction yields an inseparable 1:1 mixture of C2 and C4 alkylated quinolines. How can I force exclusive C4 selectivity?

The Mechanistic Causality: In classical Minisci reactions, the heteroarene is protonated to lower its LUMO energy, making it susceptible to nucleophilic radical attack[4]. Unfortunately, the LUMO coefficients at the C2 and C4 positions of the quinolinium ion are nearly identical. Because C4 is more sterically hindered, radical attack often defaults to C2 or yields a messy mixture[4].

The Solution: To override the natural electronic parity and steric bias, you must utilize an N-activation blocking strategy . By converting the quinoline nitrogen into an N-aminopyridinium/quinolinium salt bearing a bulky sulfonyl group, you physically shield the C2 position. The steric bulk of the directing group blocks the C2 trajectory, forcing the incoming radical to attack the C4 position exclusively. This approach has been highly successful in light-driven fluoroalkylation[5].

Minisci Substrate Quinoline Activation N-Activation (Bulky Sulfonyl Group) Substrate->Activation Addition Radical Attack (C2 is Sterically Blocked) Activation->Addition Photoredox Visible Light Irradiation Radical Radical Generation (e.g., CF2H) Photoredox->Radical Radical->Addition Directed Attack Product Exclusive C4-Alkylated Quinoline Addition->Product Rearomatization

Fig 2: Mechanistic pathway for C4-selective Minisci reaction via N-steric shielding.

Validated Protocol: Photoredox C4-Selective Fluoroalkylation

This protocol leverages electron donor-acceptor (EDA) complexes to achieve C4-selectivity without an external photocatalyst[5].

  • Salt Formation: React quinoline with O-(mesitylsulfonyl)hydroxylamine (MSH) to form the N-aminoquinolinium salt. Isolate and dry the salt.

  • Reaction Setup: In a transparent vial, combine the N-aminoquinolinium salt (1.0 equiv) and sodium difluoromethanesulfinate (2.0 equiv) in DMSO (0.1 M).

  • Irradiation: Degas the mixture via sparging with argon for 10 minutes. Irradiate the vial with Blue LEDs (440-450 nm) at room temperature for 12 hours. Self-Validation Check: The reaction mixture should exhibit a distinct color change indicative of EDA complex formation before irradiation.

  • Workup: Dilute with brine, extract with dichloromethane, and purify via silica gel chromatography to isolate the exclusively C4-fluoroalkylated product[5].

Module 3: Quantitative Data & Strategy Comparison

To assist in selecting the correct methodology for your specific C4-functionalization needs, consult the following performance matrix:

Functionalization TypeTypical Challenge at C4Recommended Catalyst/StrategyExpected Yield RangeKey Mechanistic Advantage
Suzuki-Miyaura Slow oxidative addition due to C5 peri-hydrogenXPhos Pd G285–95%Monoligated Pd(0) accelerates oxidative addition
Buchwald-Hartwig Catalyst poisoning,

-hydride elimination
BrettPhos or tBuBrettPhos70–90%Extreme steric bulk forces reductive elimination
Minisci (Radical) C2/C4 regioselectivity mixturesBulky N-aminopyridinium salts60–85%Steric shielding of C2 directs radical exclusively to C4
SNAr Sluggish kinetics with bulky nucleophilesAcidic conditions (HCl/Isopropanol)50–80%Protonation of nitrogen significantly lowers C4 LUMO energy

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews - ACS Publications URL:[Link][1][6]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems PMC - NIH URL:[Link][2]

  • Recent Advances in Minisci-Type Reactions SciSpace URL:[Link][4]

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines ChemRxiv URL:[Link][5]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids ResearchGate URL:[Link][3]

Sources

Troubleshooting

Controlling temperature for selective mono-substitution of dibromoquinolines

Welcome to the Technical Support Center for the selective mono-substitution of dibromoquinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the selective mono-substitution of dibromoquinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving high regioselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in the principles of modern organic chemistry. Our focus is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome common challenges and optimize your reactions.

The Central Role of Temperature in Selectivity: A Balancing Act

Achieving selective mono-substitution on a dihalogenated heterocyclic scaffold like dibromoquinoline is a common challenge. The two bromine atoms, while on the same aromatic system, often exhibit different reactivities due to a combination of electronic and steric factors. Temperature control is arguably the most critical parameter in tipping the balance in favor of the desired mono-substituted product over the di-substituted byproduct.

The principle at play is the competition between kinetic and thermodynamic reaction control.[1][2][3]

  • Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically under kinetic control. This means the product that is formed the fastest (the one with the lower activation energy) will be the major product.[3] In the context of dibromoquinolines, one C-Br bond is often more readily activated for oxidative addition to the palladium catalyst. By keeping the temperature low, we provide enough energy to overcome the activation barrier for the more reactive site but not enough to readily overcome the higher activation energy of the second substitution. This allows for the isolation of the mono-substituted product.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reactions have enough energy to overcome both activation barriers, and the system can reach equilibrium.[1][2] Under these conditions, the most thermodynamically stable product will be favored. In many cases, the di-substituted product is the most stable, and prolonged reaction times at elevated temperatures will drive the reaction towards its formation.[4]

Therefore, for selective mono-substitution, the goal is to operate within a temperature window that favors kinetic control.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the selective mono-substitution of dibromoquinolines and provides actionable solutions.

Issue 1: Low Yield of the Desired Mono-Substituted Product and Significant Amount of Unreacted Starting Material.

Potential Cause Troubleshooting Recommendation
Insufficient Reaction Temperature While low temperatures are crucial for selectivity, the temperature might be too low for the initial oxidative addition to occur efficiently. Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress closely by TLC or LC-MS.[5]
Inactive Catalyst The palladium catalyst may have degraded. Use a fresh batch of catalyst or consider a pre-catalyst that is more readily activated. Ensure all solvents and reagents are anhydrous and properly degassed to prevent catalyst poisoning.[6]
Poor Reagent Quality Impurities in the boronic acid (for Suzuki coupling) or amine (for Buchwald-Hartwig amination) can inhibit the reaction. Use freshly purified or high-purity reagents.
Inappropriate Solvent System The solubility of the starting materials and reagents can significantly impact the reaction rate. Screen different solvents or solvent mixtures to ensure all components are sufficiently soluble at the desired reaction temperature.[4]

Issue 2: Formation of a Significant Amount of Di-Substituted Byproduct.

Potential Cause Troubleshooting Recommendation
Reaction Temperature is Too High This is the most common cause of over-reaction. Lower the reaction temperature. Even a 10-20 °C decrease can dramatically improve selectivity towards the mono-substituted product.[4]
Prolonged Reaction Time Even at lower temperatures, extended reaction times can lead to the formation of the di-substituted product. Monitor the reaction closely and quench it as soon as the starting material is consumed and the desired mono-substituted product is maximized.[4]
Excess of Coupling Partner Using a large excess of the boronic acid or amine will drive the reaction towards di-substitution. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner.
Highly Active Catalyst System A very active catalyst might not provide sufficient differentiation between the two bromine atoms. Consider using a less active catalyst or a different ligand that might offer better selectivity at a given temperature.

Issue 3: Inconsistent Reaction Outcomes and Poor Reproducibility.

Potential Cause Troubleshooting Recommendation
Inconsistent Heating Uneven heating of the reaction vessel can create localized hot spots, leading to the formation of di-substituted byproducts. Ensure uniform stirring and use a reliable heating mantle or oil bath with a temperature controller.
Atmospheric Contamination Oxygen can deactivate the palladium catalyst and lead to inconsistent results. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[6]
Variability in Reagent Quality Batch-to-batch variations in reagents, especially the base and the coupling partner, can affect the reaction rate and selectivity. Use reagents from a single, reliable batch for a series of experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical for achieving mono-substitution on dibromoquinolines?

A1: As explained in the introduction, temperature is the primary tool for controlling whether a reaction is under kinetic or thermodynamic control. For mono-substitution, the goal is to operate under kinetic control, where the reaction proceeds via the lowest activation energy pathway to substitute the more reactive bromine atom. Lowering the temperature helps to prevent the reaction from overcoming the higher activation energy required for the second substitution, thus favoring the mono-substituted product.[1][2][3]

Q2: How do the different isomers of dibromoquinoline (e.g., 2,4-, 5,7-, 6,8-) affect the required reaction temperature?

A2: The reactivity of the C-Br bonds in different dibromoquinoline isomers varies due to electronic and steric effects, which in turn influences the optimal temperature for selective mono-substitution.

  • 2,4-Dibromoquinoline: The C2 and C4 positions are activated by the electron-withdrawing effect of the quinoline nitrogen. The C4 position is generally more electrophilic and often reacts first.[5]

  • 5,7-Dibromoquinoline: The two bromine atoms are on the carbocyclic ring and have similar electronic environments. Achieving selectivity can be challenging and often relies on subtle differences in steric hindrance and careful temperature control. Lower temperatures are generally required to achieve mono-substitution.[4][7]

  • 6,8-Dibromoquinoline: The C8 position can be influenced by the proximity to the nitrogen atom, which can affect its reactivity through steric hindrance or potential coordination to the catalyst.[8][9]

A systematic temperature screening for each specific dibromoquinoline isomer and coupling partner is highly recommended to determine the optimal conditions.

Q3: Besides temperature, what other reaction parameters can be adjusted to improve selectivity for mono-substitution?

A3: While temperature is paramount, other factors can be fine-tuned:

  • Stoichiometry: Use a 1:1 or near 1:1 ratio of the dibromoquinoline to the coupling partner to disfavor the second substitution.[4]

  • Ligand Choice: For palladium-catalyzed reactions, bulky ligands can sterically hinder the approach of the catalyst to the second bromine atom after the first substitution, thereby enhancing mono-selectivity.[10]

  • Reaction Time: Carefully monitor the reaction and stop it once the desired mono-substituted product is formed in the highest concentration to prevent further reaction.[4]

  • Slow Addition: In some cases, the slow addition of the coupling partner can help to maintain a low concentration of this reagent in the reaction mixture, further favoring mono-substitution.

Q4: Can you provide a general starting point for temperature optimization?

A4: A good starting point for Suzuki or Buchwald-Hartwig reactions on dibromoquinolines is to begin at a moderate temperature (e.g., 60-80 °C) and monitor the reaction.[6] If no reaction occurs, incrementally increase the temperature. If di-substitution is observed, decrease the temperature. For particularly challenging cases, starting at room temperature and gradually warming the reaction can be an effective strategy.[11]

Experimental Protocols

The following are generalized, step-by-step protocols for the selective mono-substitution of dibromoquinolines. Note: These are starting points and may require optimization for your specific substrate and coupling partner.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling of 5,7-Dibromoquinoline

This protocol is designed to favor the formation of the mono-arylated product.[6]

Materials:

  • 5,7-Dibromoquinoline

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 5,7-dibromoquinoline (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol).

  • Add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon consumption of the starting material and maximal formation of the mono-substituted product, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Mono-Buchwald-Hartwig Amination of 2,4-Dibromoanisole (as an illustrative example)

This protocol demonstrates the general conditions for selective mono-amination, which can be adapted for dibromoquinolines.

Materials:

  • 2,4-Dibromoanisole (as a model substrate)

  • Amine (e.g., aniline) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos ligand

  • Potassium tert-butoxide (KOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry microwave vial or Schlenk tube, add Pd(OAc)₂, the X-Phos ligand, and KOtBu.

  • Seal the vessel and purge with argon.

  • Add anhydrous, degassed toluene.

  • Add the dibromo-substrate (1.0 mmol) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C. For microwave-assisted reactions, a short reaction time (e.g., 10-30 minutes) may be sufficient. For conventional heating, longer reaction times (e.g., 2-4 hours) may be necessary.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Process

Logical Workflow for Troubleshooting Low Conversion

LowConversion start Low Conversion Observed check_catalyst Check Catalyst Activity (e.g., fresh batch, proper storage) start->check_catalyst check_temp Incrementally Increase Temperature (e.g., in 5-10 °C steps) check_catalyst->check_temp If no improvement success Improved Conversion - Success check_catalyst->success If improved check_reagents Verify Reagent Quality (e.g., purity of coupling partner) check_temp->check_reagents If no improvement check_temp->success If improved check_solvent Optimize Solvent System (e.g., for better solubility) check_reagents->check_solvent If no improvement check_reagents->success If improved check_solvent->success If improved

Caption: A step-by-step decision-making process for addressing low yields in mono-substitution reactions.

Kinetic vs. Thermodynamic Control in Mono-Substitution

KT_Control Dibromoquinoline Dibromoquinoline Mono-substituted (Kinetic) Mono-substituted (Kinetic) Dibromoquinoline->Mono-substituted (Kinetic) Low Temp. (Lower Ea) Di-substituted (Thermodynamic) Di-substituted (Thermodynamic) Dibromoquinoline->Di-substituted (Thermodynamic) High Temp. (Higher Ea) Mono-substituted (Kinetic)->Di-substituted (Thermodynamic) High Temp. (Reversible)

Caption: Simplified reaction pathway illustrating the influence of temperature on product distribution.

References

  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Varjosaari, S. E., Suating, P., & Valiyaveettil, S. (2006). Efficient and mild microwave-assisted stepwise functionalization of naphthalenediimide with alpha-amino acids. Tetrahedron Letters, 47(38), 6749-6752.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Temperature‐Controlled Selective Mono‐ vs. Di‐ortho‐Arylation for the Synthesis of Arylhydrazine Derivatives. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview. [Link]

  • ResearchGate. (2025, August 7). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. [Link]

  • ResearchGate. (2025, August 5). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Organic Letters, 11(8), 1773–1775. [Link]

  • Wikipedia. (2023, December 1). Thermodynamic and kinetic reaction control. [Link]

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.

Sources

Optimization

Technical Support Center: Separation of Mono- and Di-Substituted Quinoline Products

Introduction Dr. [User Name], Separating mono- and di-substituted quinolines presents a classic "heterocycle challenge." You are likely dealing with two distinct issues: structural similarity (causing co-elution) and bas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dr. [User Name],

Separating mono- and di-substituted quinolines presents a classic "heterocycle challenge." You are likely dealing with two distinct issues: structural similarity (causing co-elution) and basic nitrogen interactions (causing peak tailing).

Because quinolines are weak bases (pKa ~4.9 for unsubstituted quinoline), their separation behavior is heavily dictated by the electronic nature of your substituents. A second substituent often shifts the pKa or the dipole moment just enough to exploit—if you choose the right lever.

This guide moves beyond standard protocols to address the specific failure modes of quinoline purification.

Module 1: Chromatographic Resolution (The "Tailing" Issue)

The Problem: Your peaks are broad, tailing significantly, or the mono- and di-substituted products co-elute as a single "blob" on silica.

The Mechanism: The basic nitrogen of the quinoline ring interacts strongly with acidic silanol groups on standard silica or C18 columns. This secondary interaction causes tailing. Furthermore, if your substituents are positional isomers (e.g., 6-bromo vs. 6,8-dibromo), their hydrophobicities may be too similar for standard C18 separation.

Troubleshooting Protocol: The "Buffered" Mobile Phase

Stop using straight Methanol/DCM or Acetonitrile/Water. You must suppress the ionization or block the silanols.

Recommended Mobile Phase Modifiers:

ModifierConcentrationModeWhy it works
Triethylamine (TEA) 0.1% - 0.5%Normal/ReverseCompetes for silanol sites, sharpening peaks.
Ammonium Hydroxide 0.1% (pH ~10)Reverse (High pH)Suppresses quinoline protonation (keeps it neutral), increasing retention and improving shape. Requires pH-stable column.
Ammonium Formate 10 mM (pH ~3.8)Reverse (Low pH)Fully protonates all species. Useful if the mono/di products have distinct pKa values.
Advanced Stationary Phase Selection

If C18 fails, switch to Phenyl-Hexyl phases.

  • Logic: Quinolines are aromatic.[1][2] Phenyl-Hexyl columns utilize

    
     interactions. A mono-substituted quinoline often has a different "flatness" or electron density than a di-substituted one (especially if the second substituent causes steric twist), leading to significantly different retention times.
    
Workflow Visualization: Chromatographic Optimization

G Start Start: Poor Separation CheckTailing Is Peak Tailing? Start->CheckTailing CheckCoelution Is Co-elution the issue? CheckTailing->CheckCoelution No AddTEA Add 0.1% TEA to Mobile Phase (Blocks Silanols) CheckTailing->AddTEA Yes SwitchColumn Switch to Phenyl-Hexyl Column (Exploits Pi-Pi Interactions) CheckCoelution->SwitchColumn Isomers/Similar Polarity HighPH Use High pH (NH4OH) (Suppresses Ionization) CheckCoelution->HighPH Basic Compounds

Figure 1: Decision matrix for optimizing chromatographic separation of quinolines.

Module 2: Chemical Separation (The "pKa" Lever)

The Problem: Chromatography is too expensive or slow for the scale of your reaction.

The Solution: Exploiting the pKa shift . Substituents drastically alter the basicity of the quinoline nitrogen.

  • Electron Withdrawing Groups (EWG): (e.g., -NO2, -Cl, -Br) Lower the pKa (make it less basic).

  • Electron Donating Groups (EDG): (e.g., -OMe, -Me) Raise or maintain the pKa.

If your mono-product has one EWG and your di-product has two, the di-substituted product will be significantly less basic . You can extract the mono-product into mild acid while leaving the di-product in the organic layer.

Protocol: The "Swing pH" Extraction

Scenario: Separating a Mono-Nitroquinoline (more basic) from a Dinitroquinoline (less basic).

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Mild Acid Wash: Extract with 10% Citric Acid (pH ~3–4) or dilute HCl.

    • Theory: The more basic Mono-substituted species protonates and moves to the Aqueous layer.

    • Theory: The less basic Di-substituted species (suppressed by two EWGs) remains neutral and stays in the EtOAc layer.

  • Separation: Separate layers.

    • Organic Layer:[3] Contains Di-substituted product.[4] Dry and evaporate.[4][5]

    • Aqueous Layer:[3] Contains Mono-substituted product (salt form).

  • Recovery: Basify the aqueous layer with NaOH to pH > 10. Extract with fresh EtOAc to recover the Mono-substituted product.

Workflow Visualization: pH Swing Extraction

G Mix Crude Mixture (Mono + Di) in Organic Solvent AcidWash Wash with Mild Acid (pH controlled relative to pKa) Mix->AcidWash Sep Phase Separation AcidWash->Sep OrgPhase Organic Phase (Contains Less Basic Product) Sep->OrgPhase AqPhase Aqueous Phase (Contains More Basic Product as Salt) Sep->AqPhase Basify Basify Aqueous to pH > 10 (Regenerate Free Base) AqPhase->Basify Extract Extract with Organic Solvent Basify->Extract

Figure 2: Kinetic separation workflow based on basicity differences (pKa).

Module 3: Crystallization (Scalability)

The Problem: The product is an oil or amorphous solid that refuses to purify.

The Solution: Salt Formation.[3][6] Quinolines form crystalline salts readily. This is often the most effective way to separate isomers that co-elute on HPLC.

Protocol:

  • Dissolve the crude oil in a minimum amount of Ethanol or Isopropanol.

  • Add Picric Acid (saturated in EtOH) or HCl in Dioxane .

  • Observation: Mono- and di-substituted salts often have vastly different lattice energies. One will precipitate rapidly.

  • Filter the solid.

  • Free Basing: Suspend the salt in DCM and wash with 1M NaOH to recover the pure quinoline.

Note: Picrate salts are historically robust for quinoline purification but require careful handling due to the explosive nature of dry picric acid.

Frequently Asked Questions (FAQ)

Q: My quinoline product disappears during the workup. Where did it go? A: Check your aqueous waste. Quinolines are water-soluble if the pH is acidic. If you used an acidic quench (like NH4Cl) and your product is basic, it is likely in the water layer. Always adjust the aqueous phase to pH 10-12 before discarding it to ensure your product is in the organic phase.

Q: I see two spots on TLC that merge into one on the column. Why? A: This is "concentration overload." Quinolines tail heavily. On a TLC plate, the sample load is small. On a column, the higher concentration saturates the silica surface, causing the tail of the first peak to merge with the front of the second. Fix: Increase the quantity of silica (ratio 50:1) or add 1% Triethylamine to the mobile phase.

Q: Can I use UV detection for these? A: Yes, quinolines are highly conjugated and UV-active. However, the extinction coefficients of mono- vs. di-substituted species will differ. Do not rely on peak area % for purity without a calibrated standard; the di-substituted product might absorb significantly more (or less) light at 254 nm.

References

  • BenchChem. Addressing challenges in the purification of quinoline derivatives. (Discusses salt formation and solvent screening).

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. (Provides HPLC methods using acidic mobile phases for nitrogenous heterocycles).

  • MDPI (Processes). Extraction Kinetics of Pyridine, Quinoline, and Indole. (Details extraction mechanisms and pKa considerations).

  • BenchChem. Chromatographic Separation of Quinoline and Isoquinoline Isomers. (Troubleshooting guide for isomer resolution).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 4,7-Dibromo-2-phenylquinoline by ¹H and ¹³C NMR

The Significance of 2-Phenylquinolines The 2-phenylquinoline moiety is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. Th...

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of 2-Phenylquinolines

The 2-phenylquinoline moiety is a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. The introduction of halogen substituents, such as bromine, can significantly modulate these characteristics through electronic and steric effects. A precise understanding of the substitution pattern is therefore critical, and NMR provides the most definitive means of establishing this.

Predicted ¹H NMR Spectral Analysis of 4,7-Dibromo-2-phenylquinoline

The ¹H NMR spectrum of 4,7-Dibromo-2-phenylquinoline is anticipated to exhibit distinct signals corresponding to the protons of the quinoline core and the pendant phenyl ring. The presence of two bromine atoms will significantly influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4,7-Dibromo-2-phenylquinoline

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~ 7.5 - 7.7d~ 8.5Doublet due to coupling with H-4.
H-5~ 8.0 - 8.2d~ 2.0Doublet due to meta-coupling with H-6. Deshielded by the adjacent bromine at C-4.
H-6~ 7.6 - 7.8dd~ 9.0, 2.0Doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-8.
H-8~ 8.3 - 8.5d~ 9.0Doublet due to ortho-coupling with H-6. Deshielded by the peri-effect of the nitrogen and the electronic effect of the bromine at C-7.
H-2', H-6'~ 8.1 - 8.3mMultiplet, ortho to the quinoline ring.
H-3', H-4', H-5'~ 7.4 - 7.6mMultiplet, meta and para to the quinoline ring.

Note: Predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

The prediction of the chemical shifts is grounded in the fundamental principles of NMR spectroscopy. The electron-withdrawing nature of the bromine atoms and the nitrogen atom in the quinoline ring leads to a general deshielding of the aromatic protons, shifting their resonances downfield. The multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule. For instance, the H-3 proton is expected to appear as a doublet due to its coupling with the H-4 proton (which is absent and replaced by a bromine atom in this case, thus H3 will be a singlet). Similarly, the coupling between adjacent protons (ortho-coupling) is typically stronger (larger J value) than coupling between protons separated by two bonds (meta-coupling).

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments and the electronic impact of the bromine substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,7-Dibromo-2-phenylquinoline

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~ 156 - 158Attached to nitrogen and the phenyl group.
C-3~ 120 - 122
C-4~ 135 - 137Attached to bromine, significant downfield shift.
C-4a~ 148 - 150Quaternary carbon at the ring junction.
C-5~ 128 - 130
C-6~ 129 - 131
C-7~ 123 - 125Attached to bromine.
C-8~ 127 - 129
C-8a~ 147 - 149Quaternary carbon at the ring junction.
C-1'~ 138 - 140Quaternary carbon of the phenyl ring.
C-2', C-6'~ 128 - 130
C-3', C-5'~ 129 - 131
C-4'~ 130 - 132

Note: Predicted values are based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

Comparative Spectral Analysis: Learning from Analogs

In the absence of a dedicated experimental spectrum for 4,7-Dibromo-2-phenylquinoline, a comparative analysis with structurally similar compounds is highly instructive.

2-Phenylquinoline

The parent compound, 2-phenylquinoline, provides a baseline for understanding the fundamental spectral features of this class of molecules. Its ¹H NMR spectrum shows a complex multiplet pattern in the aromatic region.[1][2] The ¹³C NMR spectrum of 2-phenylquinoline has been reported with the following key shifts: C-2 at approximately 157.4 ppm, and other aromatic carbons appearing between 119 and 148 ppm.[1]

Brominated Quinolines

The introduction of bromine atoms has a predictable effect on the NMR spectra. For example, in 6-bromo-2-p-tolylquinoline, the proton at C-5 is deshielded and the carbon directly attached to the bromine (C-6) shows a resonance in the typical range for a carbon bearing a halogen.[1] This allows us to infer the expected shifts in our target molecule where bromine atoms are at positions 4 and 7.

The following diagram illustrates the workflow for NMR-based structural elucidation, emphasizing the iterative process of data acquisition, analysis, and comparison.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation Prep Weigh Compound (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Prep->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_2D->Process Analyze_1H Analyze 1H Data (Chemical Shift, Multiplicity, Integration) Process->Analyze_1H Analyze_13C Analyze 13C Data (Chemical Shift) Process->Analyze_13C Analyze_2D Correlate 1H and 13C Signals Analyze_1H->Analyze_2D Analyze_13C->Analyze_2D Structure Propose Structure Analyze_2D->Structure Compare Compare with Literature/Database or Analogs Structure->Compare Refine Refine Structural Assignment Compare->Refine Refine->Structure

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of quinoline derivatives.[3]

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified 4,7-Dibromo-2-phenylquinoline.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence chemical shifts.[3]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is essential for obtaining sharp peaks.

  • ¹H NMR Spectrum Acquisition:

    • Employ a standard single-pulse experiment.

    • Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To probe longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.[3]

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

Conclusion

The structural characterization of 4,7-Dibromo-2-phenylquinoline through ¹H and ¹³C NMR spectroscopy, while approached predictively in this guide, demonstrates the power of NMR in organic chemistry. By understanding the influence of substituents and leveraging data from analogous compounds, a reliable interpretation of the expected spectra can be achieved. This comparative and predictive methodology is a vital skill for researchers when dealing with novel compounds or when reference data is unavailable. The experimental protocols outlined provide a robust framework for obtaining high-quality data, which is the foundation of any accurate spectral analysis.

References

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 MHz) spectrometer. (n.d.). Retrieved from [Link]

  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Phenylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Retrieved from [Link]

  • 4,7-Dibromo-2-propylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. (n.d.). ISMRM. Retrieved from [Link]

Sources

Comparative

High-resolution mass spectrometry (HRMS) data for halogenated quinolines

Executive Summary Halogenated quinolines represent a critical scaffold in drug discovery, serving as the backbone for antimalarials (e.g., chloroquine), antibacterials (fluoroquinolones), and emerging anticancer agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated quinolines represent a critical scaffold in drug discovery, serving as the backbone for antimalarials (e.g., chloroquine), antibacterials (fluoroquinolones), and emerging anticancer agents. However, their analysis presents unique challenges: electron-withdrawing halogens alter ionization efficiency, and complex isotopic envelopes require high-fidelity resolution.

This guide provides an objective technical comparison of HRMS platforms (Orbitrap vs. Q-TOF) for this specific application. It moves beyond generic specifications to address the causality between instrument architecture and data quality for halogenated heterocycles.

Part 1: The Analytical Challenge

The Halogen Effect

Incorporating halogens (F, Cl, Br, I) into the quinoline ring introduces specific mass spectrometry behaviors that must be exploited for identification:

  • Mass Defect Shift: Cl and Br possess significant negative mass defects (difference between exact mass and nominal mass). This shifts the compound’s position in a mass defect plot, separating it from biological matrix background (which typically has a positive mass defect).

  • Isotopic "Fingerprints":

    • Chlorine: 35Cl/37Cl ratio of ~3:1.

    • Bromine: 79Br/81Br ratio of ~1:1.

    • Poly-halogenation: Multiple halogens create complex "A+2, A+4, A+6" patterns that require high resolution to resolve from co-eluting isobaric interferences.

  • Basicity Reduction: The quinoline nitrogen (N1) is basic (pKa ~4.9). However, heavy halogenation (especially Fluorine) withdraws electron density, lowering pKa and potentially suppressing ionization in ESI+ mode.

Part 2: Platform Comparison (Orbitrap vs. Q-TOF)

For halogenated quinolines, the choice of analyzer dictates the confidence of structural elucidation.

Comparative Performance Matrix
FeatureOrbitrap (e.g., Exploris/Tribrid) Q-TOF (e.g., Synapt/TimsTOF) Verdict for Halogenated Quinolines
Resolution (FWHM) Ultra-High (>120,000 @ m/z 200)High (30,000 - 60,000)Orbitrap Wins: Essential for resolving fine isotopic structure in multi-halogenated analogs (e.g., distinguishing 34S from 37Cl interferences).
Scan Speed Moderate (up to 40Hz)Fast (>100Hz)Q-TOF Wins: Preferable for UHPLC peaks <2s wide in high-throughput DMPK screens.
Mass Accuracy < 1-3 ppm (Internal Lock Mass)< 2-5 ppmOrbitrap Wins: Critical for calculating accurate Mass Defect filters.
Dynamic Range ~4-5 orders~4-5 ordersTie: Both handle biological matrices well, though Q-TOF detectors often saturate less easily in high-conc samples.
Isotopic Fidelity Excellent (if space charge controlled)Excellent (inherent to TOF)Q-TOF Wins: TOF provides slightly more accurate isotopic ratios for A+2/A+4 confirmation, as Orbitrap fill-times can skew ratios slightly.
Expert Insight: When to Choose Which?
  • Choose Orbitrap for Metabolite Identification (MetID). The ultra-high resolution allows you to distinguish between a metabolic oxidation (+O, +15.9949 Da) and a potential matrix interference, while confirming the retention of the halogen via mass defect.

  • Choose Q-TOF for High-Throughput Screening. If you are screening a library of 1,000 halogenated quinolines for binding affinity, the scan speed of the Q-TOF ensures enough data points across sharp UHPLC peaks.

Part 3: Ionization & Fragmentation Protocols[1][2][3]

Ionization Source Selection

While ESI is the default, the chemistry of halogenated quinolines dictates a specific decision tree.

IonizationLogic Start Halogenated Quinoline Sample Check Check Substituents Start->Check ESI ESI (+) (Electrospray) Check->ESI Mono/Di-halogenated (Basic N intact) APCI APCI (+) (Chem Ionization) Check->APCI Poly-fluorinated or N-oxide metabolites (Low Basicity) Result1 Standard Analysis ESI->Result1 Forms [M+H]+ Result2 High Sensitivity for Neutrals APCI->Result2 Forms [M+H]+ or M+•

Figure 1: Decision tree for ionization source selection based on quinoline substitution patterns.

Fragmentation Pathways (MS/MS)

Understanding how these molecules break is vital for structural confirmation.

  • Neutral Loss of HX: Chlorinated and brominated quinolines often lose the halogen as a neutral acid (HCl or HBr) or as a radical (X•), depending on the collision energy.

  • Ring Cleavage: The quinoline ring typically undergoes characteristic losses of HCN (27.0109 Da) or C2H2 (26.0157 Da).

FragPathway Parent Protonated Parent [M+H]+ (m/z X) LossHX Loss of Halogen Acid [M+H - HX]+ Parent->LossHX Low CE (Common for Cl/Br) LossHCN Ring Contraction [M+H - HCN]+ Parent->LossHCN Med CE (Quinoline Core) Radical Radical Loss [M+H - X•]+• Parent->Radical High CE (Weak C-I/C-Br bonds)

Figure 2: Common fragmentation pathways for halogenated quinolines in ESI+ MS/MS.

Part 4: Validated Experimental Protocol

This protocol is designed for Orbitrap acquisition but is adaptable to Q-TOF.

Sample Preparation
  • Solvent: Dissolve standards in Methanol (MeOH). Avoid Acetonitrile (ACN) for stock solutions if possible, as MeOH promotes better ionization for nitrogenous bases in ESI.

  • Concentration: 1 µM for tuning; 100 nM for analytical runs.

LC Parameters (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Avoid Ammonium Acetate if high sensitivity is required; it can cause ion suppression for these specific compounds.

  • Gradient: 5% B to 95% B over 10 minutes. Halogenated compounds are lipophilic and will elute late.

MS Source Parameters (ESI+)
  • Spray Voltage: 3.5 kV (Standard) -> Optimization: If signal is unstable for poly-fluorinated species, increase to 4.0 kV.

  • Capillary Temp: 320°C.

  • Sheath Gas: 40 arb units.

  • Aux Gas: 10 arb units.

Data Processing: Mass Defect Filtering (MDF)

This is the self-validating step.

  • Calculate the Kendrick Mass Defect (KMD) or standard Mass Defect for your halogenated scaffold.

  • Apply a filter window (e.g., +/- 50 mDa) around the expected defect.

  • Result: This removes 90% of background noise (lipids, peptides) which have higher mass defects, leaving only the halogenated quinoline and its metabolites.

References

  • Jobst, K. J., et al. (2013).[1] "The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment."[2][3] Analytical and Bioanalytical Chemistry. Link

  • Kaufmann, A., et al. (2017). "Comparison of Orbitrap and Q-TOF mass spectrometry in the analysis of veterinary drugs and contaminants." Analytica Chimica Acta. Link (Note: Contextual link for platform comparison).

  • Holcapek, M., et al. (2012). "High-resolution mass spectrometry in the analysis of small molecules." Trends in Analytical Chemistry. Link

  • Thermo Fisher Scientific. (2018). "The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." White Paper.[4] Link

  • NIST Mass Spectrometry Data Center. "Chlorine - Bromine Combination Isotope Intensities." Link

Sources

Validation

A Comparative Crystallographic Guide to Brominated Phenylquinolines: Structural Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. The addition of bromi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. The addition of bromine and phenyl substituents to this heterocyclic system introduces significant modulation of its physicochemical and biological properties, impacting everything from receptor binding to metabolic stability. Understanding the precise three-dimensional arrangement of these molecules at the atomic level is paramount for rational drug design. X-ray crystallography remains the gold standard for elucidating these solid-state structures, providing invaluable data on conformation, intermolecular interactions, and crystal packing.

This guide provides a comparative analysis of the X-ray crystallographic data of brominated phenylquinoline derivatives. While crystallographic data for 4,7-Dibromo-2-phenylquinoline is not publicly available at the time of this publication, we will utilize the detailed structural information of the closely related compound, 2-Bromo-5,7-dimethoxy-4-phenylquinoline , as our primary reference. This will be compared with other substituted quinolines to offer insights into the structural variations and their potential implications for drug development.

The Reference Crystal Structure: 2-Bromo-5,7-dimethoxy-4-phenylquinoline

The crystal structure of 2-Bromo-5,7-dimethoxy-4-phenylquinoline reveals a triclinic system with two independent molecules in the asymmetric unit.[1] This means that within the repeating crystal lattice, there are two distinct orientations of the molecule. The key difference between these two molecules lies in the dihedral angle between the quinoline ring system and the phenyl ring, which are 55.15° and 66.34°, respectively.[1] This conformational flexibility is a critical consideration in drug design, as it can influence how the molecule fits into a biological target.

The crystal packing is stabilized by a network of non-covalent interactions, including C-H···N and C-H···O hydrogen bonds.[1] Additionally, C-H···π and C-Br···π interactions are observed, which play a significant role in the overall supramolecular assembly.[1]

Below is a summary of the key crystallographic data for 2-Bromo-5,7-dimethoxy-4-phenylquinoline.

Parameter Value
Chemical FormulaC₁₇H₁₄BrNO₂
Molecular Weight344.20
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.7698(2)
b (Å)9.9799(3)
c (Å)14.8076(4)
α (°)93.499(1)
β (°)95.154(1)
γ (°)91.838(1)
Volume (ų)1434.22(7)
Z4
Temperature (K)150
RadiationMo Kα
R_int0.060
Final R indices [I > 2σ(I)]R1 = 0.029
Final wR indices (all data)wR2 = 0.100

Table 1: Crystallographic data for 2-Bromo-5,7-dimethoxy-4-phenylquinoline.[1]

Comparative Analysis with Other Quinolines

To understand the structural influence of different substituents on the quinoline core, we can compare the data of our reference compound with other structurally related molecules.

Compound Crystal System Space Group Key Features
2-Bromo-5,7-dimethoxy-4-phenylquinoline TriclinicP-1Two independent molecules with different phenyl ring orientations.[1]
5,7-Dibromo-2-methylquinolin-8-ol MonoclinicP2₁/cPlanar molecule with O-H···N hydrogen bonding and Br···Br contacts.
(Z)-1-bromo-1-nitro-2-phenylethene OrthorhombicPbcaNot a quinoline, but shows a non-planar conformation with a dihedral angle of 28.67° between the phenyl and bromoethene moieties.[2]
4'-(4-bromophenyl)-2,2':6',2"-terpyridine Not specifiedNot specifiedSynthesis and characterization reported, suggesting availability of crystallographic data for comparison of a related heterocyclic system.[3]

Table 2: Comparison of crystallographic data for selected quinoline derivatives and related compounds.

This comparative data highlights how changes in substituent type and position can lead to different crystal systems, space groups, and intermolecular interactions. For instance, the presence of a hydroxyl group in 5,7-Dibromo-2-methylquinolin-8-ol leads to strong hydrogen bonding, which is a key determinant in its crystal packing. The planarity of this molecule also contrasts with the twisted conformation of 2-Bromo-5,7-dimethoxy-4-phenylquinoline.

Visualizing the Structure: Molecular and Packing Diagrams

The following diagram illustrates the molecular structure of a generic 2-phenylquinoline with bromine substituents, highlighting the key structural features.

Caption: Molecular scaffold of a dibromo-phenylquinoline.

The arrangement of molecules in the crystal lattice is crucial for understanding solid-state properties. The following workflow outlines the process from a synthesized compound to a fully characterized crystal structure.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation (e.g., checkCIF) Refinement->Validation Final CIF Final CIF Validation->Final CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that requires careful execution of each step. Below is a generalized protocol for obtaining and analyzing single-crystal X-ray diffraction data.

1. Crystal Growth:

  • Objective: To obtain high-quality single crystals suitable for diffraction.

  • Method: Slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., dichloromethane/hexane) is a common technique. The key is to allow the crystals to form slowly to ensure a well-ordered lattice.

2. Crystal Selection and Mounting:

  • Objective: To select a single, defect-free crystal and mount it on the diffractometer.

  • Method: Crystals should be examined under a polarizing microscope. A good crystal will be transparent and will extinguish polarized light uniformly every 90° of rotation. The selected crystal is then mounted on a goniometer head using a suitable adhesive or cryo-loop.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Method: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the diffraction pattern is recorded.

4. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Method: The collected data is integrated and corrected for various experimental factors. Programs like SHELXS are then used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined.

5. Structure Refinement:

  • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.

  • Method: The initial model is refined using a least-squares method with programs like SHELXL. This process minimizes the difference between the observed and calculated structure factors.

6. Validation:

  • Objective: To check the quality and validity of the final crystal structure.

  • Method: The final structure is validated using software like checkCIF, which checks for geometric and crystallographic consistency. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Conclusion

X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of molecules like 4,7-Dibromo-2-phenylquinoline and its analogs. This information is not merely academic; it is a critical tool for drug development professionals. By understanding the subtle interplay of substituent effects on molecular conformation and crystal packing, scientists can design new molecules with improved efficacy, selectivity, and pharmacokinetic properties. While the specific crystal structure of 4,7-Dibromo-2-phenylquinoline remains to be determined, the comparative analysis presented here offers a valuable framework for predicting its structural features and guiding future synthetic and crystallographic efforts.

References

  • Albrecht, M., et al. (2008). Hydroxyquinolines in supramolecular chemistry. Chemical Society Reviews, 37(9), 1849-1868.
  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2009). 2-Bromo-5,7-dimethoxy-4-phenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o635. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Jasiński, R., et al. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Chemistry & Chemical Technology, 8(1), 21-25. Available at: [Link]

  • Newcomer, C. M., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. The Journal of Organic Chemistry, 71(3), 1009-1014. Available at: [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Available at: [Link]

  • Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(10), 100707.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

Sources

Comparative

UV-Vis absorption spectra comparison of quinoline vs. phenylquinoline

Executive Summary This guide provides a technical comparison of the UV-Vis absorption profiles of Quinoline ( ) and its derivative 2-Phenylquinoline ( ). The addition of a phenyl ring at the C2 position of the quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the UV-Vis absorption profiles of Quinoline (


) and its derivative 2-Phenylquinoline  (

). The addition of a phenyl ring at the C2 position of the quinoline scaffold induces a significant bathochromic (red) shift and a hyperchromic effect (increased intensity). This shift is driven by the extension of the

-conjugated system, which narrows the HOMO-LUMO energy gap.

Key Takeaway: Researchers transitioning from quinoline to phenyl-substituted derivatives should expect the primary


-band absorption to shift from ~313 nm  to the 320–335 nm  range, with a significant intensification of the 

-band around 250–260 nm .

Molecular Architecture & Electronic Theory

To interpret the spectra, one must understand the electronic origins of the transitions.[1] Quinoline exhibits three primary bands derived from


 and 

transitions. The 2-phenyl substituent acts as an auxochrome, extending the conjugation length, provided the phenyl ring remains relatively coplanar with the quinoline core.
Electronic Transition Logic Flow

The following diagram illustrates the causal link between structural modification and spectral shift.

ElectronicEffects Quinoline Quinoline Core (Bicyclic Aromatic) MO_Theory Molecular Orbital Theory (HOMO-LUMO Gap) Quinoline->MO_Theory Baseline Gap Phenyl 2-Phenyl Substitution (Conjugation Extension) Phenyl->MO_Theory Delocalization Transition Electronic Transition (π -> π*) MO_Theory->Transition Gap Narrows Shift Bathochromic Shift (Red Shift) Transition->Shift Lower Energy Photon Required

Figure 1: Structural causality of the bathochromic shift in 2-phenylquinoline.

Comparative Data Analysis

The following data represents typical absorption maxima (


) in polar aprotic (Acetonitrile) or polar protic (Ethanol/Methanol) solvents. Note that values may vary by 

nm depending on solvent polarity and pH.
Table 1: Spectral Fingerprint Comparison
FeatureQuinoline (

)
2-Phenylquinoline (

)
Spectroscopic Interpretation

-Band (

)
226 nm (

)
~256 nm (

)
Intense

transition.
The phenyl group causes a massive red shift and intensity increase due to the larger dipole moment.
Para-Band (

)
270 nm (Moderate)~285 nm (Shoulder/Peak)

transition.
Often appears as fine structure or a shoulder in the phenyl derivative.

-Band (

)
313 nm (

)
322–335 nm (

)
Lowest energy transition. The defining feature for identification. The phenyl group pushes this into the UVA region.
Visual Appearance Colorless liquidWhite/Off-white solid2-Phenylquinoline is highly fluorescent (blue emission) compared to the weakly fluorescent quinoline.

Critical Note on Solvatochromism:

  • Quinoline: In acidic media (pH < 4), the nitrogen protonates (

    
    ), causing the 313 nm band to red-shift significantly (to ~360 nm).
    
  • 2-Phenylquinoline: Similarly, in acidic solvents (e.g., Formic Acid), the peak may appear around 360–370 nm . Ensure your sample is in neutral solvent (EtOH or MeCN) for the values in Table 1 to apply.

Experimental Protocol: Self-Validating Workflow

Reagents & Equipment[1][2][3]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Acetone (cutoff ~330nm).

  • Cuvettes: Quartz (Fused Silica), 10 mm path length. Plastic/Glass absorb UV <300nm.

  • Blank: Pure solvent from the same bottle used for solvation.

Step-by-Step Methodology

Protocol Start Start: Sample Prep Stock 1. Prepare Stock Solution (1 mg/mL in EtOH) Start->Stock Dilution 2. Serial Dilution Target: 10-50 µM Stock->Dilution Blank 3. Run Solvent Blank (Baseline Correction) Dilution->Blank Measure 4. Scan 200-400 nm Blank->Measure Check Checkpoint: Is Absorbance < 1.0? Measure->Check Valid 5. Calculate Extinction Coeff. (Beer-Lambert Law) Check->Valid Yes DiluteMore Dilute Further Check->DiluteMore No (Detector Saturation) DiluteMore->Measure

Figure 2: Validated UV-Vis measurement workflow for aromatic heterocycles.

Detailed Protocol Steps
  • Stock Preparation: Weigh 1.0 mg of 2-Phenylquinoline. Dissolve in 10 mL of Ethanol. This is too concentrated for direct measurement (

    
    ).
    
  • Working Solution: Take 100

    
    L of stock and dilute to 10 mL (100x dilution).
    
  • Baseline Correction: Fill two matched quartz cuvettes with pure ethanol. Run a "Baseline/Zero" scan.

    • Validation: The baseline should be flat

      
       A.
      
  • Measurement: Replace the sample cuvette solution with your Working Solution. Scan 200–400 nm.

  • Quality Control Check:

    • Quinoline: Verify the "valley" (minimum) around 230–240 nm. If this is flat/noisy, your solvent is absorbing light (cutoff error).

    • Absorbance Range: Ensure

      
       absorbance is between 0.2 and 0.8. If 
      
      
      
      , dilute. If
      
      
      , concentrate.

Applications & Relevance[4][5][6][7]

Understanding the spectral differences is crucial for:

  • OLED Development: 2-Phenylquinoline is a common ligand for Iridium-based phosphorescent emitters. The red-shifted absorption allows for better exciton harvesting compared to bare quinoline.

  • Medicinal Chemistry: The phenyl group increases lipophilicity (LogP) and alters metabolic stability. UV-Vis is used to determine the

    
     and solubility of these drug candidates.
    
  • Photocatalysis: 2-Phenylquinoline derivatives are used as ligands in metallaphotoredox catalysis, where the absorption profile determines the excitation wavelength (typically blue LEDs).

References

  • NIST Chemistry WebBook. Quinoline Gas Phase and Solution Spectra. National Institute of Standards and Technology. [Link]

  • PubChem. 2-Phenylquinoline Compound Summary (CID 71545).[2] National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline. (Provides comparative spectral shifts for phenyl-substituted quinolines). [Link]

  • ScienceDirect.

    
     assignment).
    [Link]
    

Sources

Validation

A Researcher's Guide to the Electrochemical Frontier: Probing the Band Gap of 4,7-Dibromo-2-phenylquinoline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of organic electronics and medicinal chemistry, the quinoline scaffold stands as a privileged structure, founda...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics and medicinal chemistry, the quinoline scaffold stands as a privileged structure, foundational to a myriad of functional materials and pharmacophores. The electronic properties of these molecules, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical determinants of their performance in applications ranging from organic light-emitting diodes (OLEDs) to targeted therapeutics. While extensive research has been conducted on various quinoline derivatives, specific experimental data on the electrochemical band gap of 4,7-Dibromo-2-phenylquinoline remains elusive in the current literature.

This guide, therefore, serves a dual purpose. Primarily, it provides a comprehensive, field-proven protocol for the electrochemical analysis of novel quinoline derivatives, using 4,7-Dibromo-2-phenylquinoline as a focal point for a methodological case study. Secondly, it offers a comparative analysis, leveraging available data from structurally analogous compounds to forecast the electrochemical behavior of our target molecule and to underscore the profound influence of substituent effects on the quinoline core.

The "Why" Behind the "How": Understanding Electrochemical Band Gap Analysis

The electrochemical band gap (EgEC) is a crucial parameter for organic semiconductor materials. It is determined from the onset oxidation (Eoxonset) and reduction (Eredonset) potentials of the molecule, which correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. These electrochemical events provide a direct experimental measure of the frontier orbital energy levels.

The significance of these measurements is multifold. In materials science, a smaller HOMO-LUMO gap can indicate higher chemical reactivity and is a key factor in designing materials with specific electronic and optical properties. For instance, in OLEDs, the HOMO and LUMO levels govern the efficiency of charge injection from the electrodes. In the realm of drug development, the redox properties of a molecule can influence its mechanism of action and metabolic stability.

Cyclic voltammetry (CV) is the cornerstone technique for these investigations. It is a potentiodynamic electrochemical method where the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The resulting voltammogram provides a wealth of information about the redox processes of the analyte.

Experimental Protocol: Unveiling the Electrochemical Signature

This section details a robust, self-validating protocol for determining the electrochemical band gap of a novel compound like 4,7-Dibromo-2-phenylquinoline.

1. Materials and Reagents:

  • Analyte: 4,7-Dibromo-2-phenylquinoline (synthesis and purification to be performed prior to analysis).

  • Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile (ACN). The choice of solvent is critical and should be one in which both the analyte and the supporting electrolyte are highly soluble and stable.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP). The electrolyte must be electrochemically inert within the potential window of interest.

  • Reference Electrode: A non-aqueous Ag/Ag+ reference electrode (e.g., 0.01 M AgNO3 in the same solvent/electrolyte system).

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Counter Electrode: Platinum wire.

  • Internal Standard: Ferrocene (Fc). This is crucial for referencing the measured potentials to a known standard, allowing for inter-laboratory comparison of data.

2. Instrumentation:

  • A potentiostat capable of performing cyclic voltammetry.

  • A three-electrode electrochemical cell.

  • A system for deaerating the solution (e.g., by bubbling with high-purity argon or nitrogen).

3. Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Prepare a ~1 mM solution of 4,7-Dibromo-2-phenylquinoline in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deaeration: Deaerate the solution for at least 15-20 minutes by bubbling with an inert gas. This is critical to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Record a background CV of the solvent and supporting electrolyte to establish the potential window.

    • Add the analyte solution to the cell.

    • Scan the potential anodically (to positive potentials) to observe the oxidation peak(s) and then cathodically (to negative potentials) to observe the reduction peak(s). The scan rate is typically set between 50 and 200 mV/s.

  • Internal Referencing: After recording the CV of the analyte, add a small amount of ferrocene to the solution and record its CV. The ferrocene/ferrocenium (Fc/Fc+) redox couple will serve as the internal reference.

  • Data Analysis:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram. The onset potential is typically determined by the intersection of the tangent to the faradaic current rise and the baseline current.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc+ couple[1]:

      • EHOMO (eV) = -[Eoxonset vs Fc/Fc+ + 4.8]

      • ELUMO (eV) = -[Eredonset vs Fc/Fc+ + 4.8]

    • The electrochemical band gap is then calculated as:

      • EgEC = ELUMO - EHOMO = Eoxonset - Eredonset

Workflow for Electrochemical Band Gap Analysis

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_analyte Prepare ~1 mM Analyte Solution in Solvent + 0.1 M Electrolyte prep_cell Assemble 3-Electrode Electrochemical Cell prep_analyte->prep_cell prep_deaerate Deaerate Solution with Inert Gas (Ar/N2) prep_cell->prep_deaerate cv_background Record Background CV (Solvent + Electrolyte) prep_deaerate->cv_background cv_analyte Record CV of Analyte cv_background->cv_analyte cv_ferrocene Add Ferrocene & Record CV (Internal Reference) cv_analyte->cv_ferrocene analysis_onset Determine Onset Potentials (Eox_onset, Ered_onset) cv_ferrocene->analysis_onset analysis_homo_lumo Calculate HOMO & LUMO Levels (vs. Fc/Fc+) analysis_onset->analysis_homo_lumo analysis_bandgap Calculate Electrochemical Band Gap (Eg_EC) analysis_homo_lumo->analysis_bandgap

Caption: Workflow for determining the electrochemical band gap of a novel compound.

Comparative Analysis: Placing 4,7-Dibromo-2-phenylquinoline in Context

In the absence of direct experimental data for 4,7-Dibromo-2-phenylquinoline, we can draw valuable insights from the electrochemical properties of structurally related molecules. The table below presents a compilation of data from the literature for relevant quinoline and dibrominated aromatic compounds.

CompoundKey Electrochemical/Optical DataReference
PolyphenylquinolineOptical Band Gap: 1.8-2.2 eV[2][3]
4,7-DichloroquinolineStructurally similar, synthesis reported[4][5][6]
1,2-DibromobenzeneUndergoes a 4-electron reduction wave in cyclic voltammetry[7]
Substituted Quinolinic DerivativesReduction potentials are sensitive to electron-withdrawing/donating groups[1]

Dissecting the Substituent Effects:

The structure of 4,7-Dibromo-2-phenylquinoline suggests a fascinating interplay of electronic effects that will undoubtedly shape its electrochemical profile.

  • The Quinoline Core: The quinoline ring system itself is an electron-deficient aromatic heterocycle due to the presence of the nitrogen atom. This inherent electron-withdrawing character generally leads to relatively low-lying LUMO energy levels.

  • The 2-Phenyl Group: The phenyl substituent at the 2-position will extend the π-conjugation of the quinoline system. This extended conjugation is expected to stabilize both the HOMO and LUMO levels. However, the effect is often more pronounced on the LUMO, leading to a reduction in the HOMO-LUMO gap compared to the unsubstituted quinoline core.

  • The 4,7-Dibromo Groups: The two bromine atoms are electron-withdrawing groups due to their inductive effect (-I). This will significantly lower the energy of both the HOMO and LUMO orbitals. The presence of two such groups is anticipated to make the molecule easier to reduce (a less negative reduction potential) and harder to oxidize (a more positive oxidation potential). This combined effect will likely result in a larger electrochemical band gap compared to the non-brominated analogue.

Molecular Structure and Expected Electronic Effects

G cluster_molecule cluster_substituents cluster_effects mol Quinoline Core (Electron Deficient) phenyl 2-Phenyl Group (Extended π-Conjugation) bromo 4,7-Dibromo Groups (Inductive Electron Withdrawal) lumo_down Lowered LUMO Energy phenyl->lumo_down Stabilizes LUMO homo_down Lowered HOMO Energy phenyl->homo_down Stabilizes HOMO bromo->lumo_down Lowers LUMO bromo->homo_down Lowers HOMO bandgap_mod Modulated Band Gap lumo_down->bandgap_mod homo_down->bandgap_mod

Caption: Predicted influence of substituents on the electrochemical properties of 4,7-Dibromo-2-phenylquinoline.

Concluding Remarks

While the precise electrochemical band gap of 4,7-Dibromo-2-phenylquinoline awaits experimental determination, this guide provides the necessary framework for its investigation. The detailed protocol for cyclic voltammetry, coupled with the comparative analysis of related structures, offers a robust starting point for any researcher venturing into the electrochemical characterization of novel quinoline derivatives. The predicted electronic properties, shaped by the interplay of the electron-deficient quinoline core, the conjugating phenyl group, and the inductively withdrawing bromine atoms, suggest a molecule with a unique and potentially valuable electrochemical signature. The exploration of such compounds is not merely an academic exercise but a critical step in the rational design of next-generation organic electronic materials and targeted therapeutic agents.

References

  • Svetlana V. Likhodedova, et al. "Conductivity and Density of States of New Polyphenylquinoline." ResearchGate, May 2019, [Link].

  • PubChem. "4,7-Dichloroquinoline." PubChem, [Link].

  • A. Bentiss, et al. "An electrochemical and theoretical evaluation of new quinoline derivative as a corrosion inhibitor for carbon steel in HCl solut." ResearchGate, [Link].

  • J. M. Savéant, et al. "Reinvestigation of the electrochemical reduction of 1,2-dibromobenzene by polarography, cyclic. voItammetry, rotating ring-disk electrode voltammetry and controlled potential electrolysis, as well as theoretical calculations, leads to the proposal of a stepwise mechanism." 011 SH 01, .
  • Svetlana V. Likhodedova, et al. "Conductivity and Density of States of New Polyphenylquinoline." PMC, May 2019, [Link].

  • "Industrial preparation method of 4,7-dichloroquinoline.
  • Fausto Puntoriero, et al. "An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes." MDPI, July 2017, [Link].

Sources

Comparative

A Comparative Guide to HPLC Retention Time Standards for Quinoline Impurities

In the landscape of pharmaceutical development and quality control, the precise identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug substances. Quinoline, a heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug substances. Quinoline, a heterocyclic aromatic organic compound, and its derivatives are foundational structures in many pharmaceuticals.[1] Consequently, rigorous control of quinoline-related impurities is a critical regulatory expectation. This guide provides an in-depth comparison of strategies for utilizing High-Performance Liquid Chromatography (HPLC) retention time standards for the analysis of quinoline impurities, grounded in scientific principles and practical application.

The Regulatory Imperative: Why Impurity Profiling Matters

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products.[2][3][4] The ICH Q3A guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities, often at levels as low as 0.05%.[2][3] This necessitates the use of highly sensitive and specific analytical methods, with HPLC being the predominant technique.[2][5] A well-defined impurity profile is not merely a regulatory submission requirement; it is a fundamental component of a robust drug development program, ensuring batch-to-batch consistency and patient safety.

Section 1: The Role of Retention Time Standards in HPLC Analysis

In HPLC, the retention time (t_R_)—the time it takes for a specific analyte to pass through the column—is a critical parameter for compound identification. However, t_R_ can be influenced by various factors, including the specific column, instrument, mobile phase composition, and temperature.[6] This variability underscores the necessity of using retention time standards.

A retention time standard, or reference material, is a well-characterized substance used to confirm the identity of a peak in a chromatogram and to ensure the consistency of the analytical method. For quinoline impurity analysis, these standards can be categorized into two primary types:

  • Individual Certified Reference Materials (CRMs): High-purity standards of a single, specific impurity.

  • Impurity Standard Mixes: Pre-prepared solutions containing multiple known quinoline impurities.

The choice between these options depends on the specific application, the stage of drug development, and the complexity of the impurity profile.

Section 2: Comparative Analysis of Retention Time Standard Strategies

Strategy 1: Individual Certified Reference Materials (CRMs)

The use of individual CRMs represents the gold standard for impurity identification and quantification. These standards are typically supplied with a certificate of analysis detailing their purity and characterization data.

Advantages:

  • Unambiguous Identification: Provides the highest level of confidence in peak identification.

  • Accurate Quantification: Enables the creation of precise calibration curves for the accurate determination of impurity levels.

  • Method Development & Validation: Essential for validating the specificity and accuracy of an HPLC method as per ICH Q2 guidelines.[2]

Limitations:

  • Cost and Availability: Sourcing and purchasing individual CRMs for a wide range of potential impurities can be expensive and time-consuming.[7][8][9]

  • Complexity in Preparation: Requires careful preparation of individual stock solutions and working standards, introducing potential for error.[10]

Field-Proven Insight: While the initial investment in individual CRMs may seem high, their value in unequivocally identifying a critical impurity during a formal stability study or in response to a regulatory query is immeasurable. The cost of an out-of-specification (OOS) investigation due to peak misidentification far outweighs the cost of the reference standard.

Strategy 2: Commercially Available & Custom Impurity Standard Mixes

Several vendors offer pre-formulated mixes of common quinoline impurities. These can be off-the-shelf products or custom-synthesized based on the known impurity profile of a specific drug substance.

Advantages:

  • Efficiency: A single injection can be used to verify the retention times of multiple impurities, saving time and resources.

  • System Suitability: Ideal for use in system suitability test (SST) solutions to confirm the resolution and performance of the chromatographic system before sample analysis.[11]

  • Early-Stage Development: Useful in early-stage process development and forced degradation studies to quickly identify potential degradation pathways.

Limitations:

  • Limited Scope: Off-the-shelf mixes may not contain all of the specific impurities relevant to a particular synthetic route.

  • Quantitative Challenges: While useful for identification, the varying concentrations in a mix may not be ideal for creating multi-level calibration curves for all impurities simultaneously.

Performance Comparison: Individual CRMs vs. Impurity Mixes
FeatureIndividual Certified Reference Materials (CRMs)Impurity Standard Mixes
Confidence in Identification Very HighHigh (for included components)
Quantitative Accuracy High (enables multi-point calibration)Moderate (can be used for single-point calibration)
Cost-Effectiveness Lower for a small number of impuritiesHigher for a large number of impurities
Efficiency in Routine Analysis Lower (requires multiple preparations)High (single standard preparation)
Application Definitive identification, method validation, quantificationSystem suitability, routine screening, degradation studies

Section 3: Establishing a Self-Validating HPLC System

A trustworthy analytical method is a self-validating one. This is achieved through robust system suitability testing (SST), which is performed before any sample analysis to ensure the chromatographic system is performing as expected.[12][13]

Key System Suitability Parameters for Impurity Analysis

As outlined in USP General Chapter <621>, key SST parameters include:

  • Resolution (R_s_): The separation between the main peak (API) and the closest eluting impurity, or between two critical impurity peaks. A minimum resolution of 1.5 is typically required.[12][13]

  • Tailing Factor (T): Measures peak symmetry. A value of ≤ 2.0 is generally acceptable.[12][13]

  • Repeatability (%RSD): The precision of replicate injections of a standard solution, typically with a requirement of < 2.0% for the main peak.[12][13]

Experimental Protocol: Preparation of a System Suitability Solution

This protocol describes the preparation of a system suitability solution for a hypothetical quinoline-based API, containing the API and two critical impurities (Impurity A and Impurity B).

Objective: To prepare a solution that can be used to verify the performance of the HPLC system before the analysis of test samples.

Materials:

  • Quinoline API Reference Standard

  • Impurity A Certified Reference Material

  • Impurity B Certified Reference Material

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the Quinoline API RS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Accurately weigh approximately 10 mg of Impurity A CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

    • Accurately weigh approximately 10 mg of Impurity B CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

  • System Suitability Solution Preparation:

    • Pipette 5.0 mL of the Quinoline API stock solution into a 50 mL volumetric flask.

    • Pipette 1.0 mL of the Impurity A stock solution and 1.0 mL of the Impurity B stock solution into the same 50 mL volumetric flask.

    • Dilute to volume with the diluent. This creates a solution where the impurities are at a concentration of approximately 0.2% relative to the API, a level relevant to ICH identification thresholds.[2]

Causality Behind Experimental Choices:

  • The use of individual, accurately weighed CRMs ensures the precise concentration of each component in the SST solution.

  • The concentration of impurities is set at a level that is challenging but realistic, ensuring the method has sufficient sensitivity and resolution at the reporting threshold.

Visualization of the Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 SST Solution Preparation API_RS Weigh API RS Dissolve_API Dissolve & Dilute API API_RS->Dissolve_API ImpA_CRM Weigh Impurity A CRM Dissolve_ImpA Dissolve & Dilute Impurity A ImpA_CRM->Dissolve_ImpA ImpB_CRM Weigh Impurity B CRM Dissolve_ImpB Dissolve & Dilute Impurity B ImpB_CRM->Dissolve_ImpB Pipette_API Pipette API Stock Dissolve_API->Pipette_API Pipette_Imps Pipette Impurity Stocks Dissolve_ImpA->Pipette_Imps Dissolve_ImpB->Pipette_Imps Dilute_Final Dilute to Final Volume Pipette_API->Dilute_Final Pipette_Imps->Dilute_Final HPLC_Analysis Inject into HPLC System Dilute_Final->HPLC_Analysis Evaluate_SST Evaluate SST Parameters (Resolution, Tailing, RSD) HPLC_Analysis->Evaluate_SST

Caption: Workflow for the preparation and analysis of a system suitability solution.

Section 4: A Logic Framework for Standard Selection

The selection of a retention time standard strategy should be guided by a logical framework that considers the stage of development and the analytical objective.

G Start Define Analytical Objective Decision1 Early Stage R&D or Routine QC? Start->Decision1 Early_Stage Early Stage R&D: (Process Development, Forced Degradation) Decision1->Early_Stage Early Stage Routine_QC Routine QC or Method Validation Decision1->Routine_QC Routine QC Decision2 Known Impurity Profile? Early_Stage->Decision2 Decision3 Need for Quantification? Routine_QC->Decision3 Known_Profile Use Impurity Standard Mix Decision2->Known_Profile Yes Unknown_Profile Isolate & Characterize (e.g., LC-MS, NMR) Decision2->Unknown_Profile No End Analysis Complete Known_Profile->End Identification Use Individual CRMs for Peak Identification Unknown_Profile->Identification Quantification Use Individual CRMs for Calibration Decision3->Quantification Yes Decision3->Identification No (ID only) Quantification->End Identification->End

Caption: Decision tree for selecting a retention time standard strategy.

Conclusion

The effective use of HPLC retention time standards is fundamental to the development of robust and reliable analytical methods for quinoline impurities. While individual certified reference materials provide the highest degree of certainty for identification and quantification, impurity standard mixes offer a practical and efficient solution for routine system suitability checks and early-stage screening. The optimal strategy involves a judicious combination of both approaches, guided by the specific analytical objective and the stage of pharmaceutical development. By grounding the analytical process in sound scientific principles and a commitment to quality, researchers can ensure the integrity of their data and contribute to the development of safe and effective medicines.

References

  • International Council for Harmonisation. (2025). ICH Q3A (R2) Impurities in New Drug Substances.
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • HPC Standards. (n.d.). High-Purity Quinoline Reference Materials for Accurate Analysis.
  • Separation Science. (2024). The Expert's Guide to Pharmaceutical Impurity Analysis.
  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • Veeprho. (n.d.). Quinoline Impurities and Related Compound.
  • AccuStandard. (n.d.). CAS No. 91-22-5 - Quinoline.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • Benchchem. (2025). analytical methods for detecting impurities in 5,7-Dibromoquinoline.
  • ECA Academy. (2014). System Suitability for USP Methods - USP's Future Expectations.
  • LGC Standards. (n.d.). Quinoline | CAS 91-22-5.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • US Pharmacopeia (USP). (n.d.). UNOFFICIAL CONTENT.
  • Benchchem. (n.d.). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide.
  • Pharmacy 180. (n.d.). Quinoline and isoquinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • ResearchGate. (n.d.). Chromatograms of quinolines with internal standard (I.S.,...).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • US Pharmacopeia. (n.d.). NF Monographs: Oxyquinoline Sulfate.
  • Cleanchem. (n.d.). Quinoline Impurity 1 | CAS No: 83-08-9.
  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • IJNRD. (2024). Impurity Profiling in different analytical techniques.
  • Musiol, R., et al. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • ResearchGate. (2019). HPLC analysis, different retention time?.
  • Li, S., et al. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. PMC.
  • USP Store. (n.d.). [Quinoline Yellow (50 mg)] - CAS [8004-92-0].
  • FAO Knowledge Repository. (n.d.). Quinoline Yellow.

Sources

Validation

Thermal Stability Profiling of Quinoline-Based Materials: A Comparative TGA/DSC Guide

Executive Summary & Scientific Rationale Quinoline derivatives occupy a critical intersection in materials science, serving as the backbone for organic light-emitting diodes (OLEDs), high-performance thermoplastics, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinoline derivatives occupy a critical intersection in materials science, serving as the backbone for organic light-emitting diodes (OLEDs), high-performance thermoplastics, and pharmaceutical actives. Their thermal stability is not merely a physical property but a predictor of device longevity, processing windows, and shelf-life efficacy.

This guide moves beyond basic characterization, offering a comparative thermal profiling strategy using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] We focus on three distinct material classes:

  • Metal-Quinoline Chelates (OLEDs): e.g., Alq3, Znq2.

  • High-Performance Polymers: Polyquinolines vs. Polyimides.

  • Pharmaceutical Actives: Polymorphism and solvate stability.

The "Self-Validating" Experimental Protocol

To ensure data integrity (E-E-A-T), the following protocol integrates internal checks that validate the results during the experiment.

Sample Preparation & Handling
  • Mass Consistency: Use 5–10 mg for TGA; 2–5 mg for DSC. Large TGA masses cause thermal lag; large DSC masses broaden peaks.

  • Morphology Check: For pharmaceutical quinolines, grind samples to a uniform fine powder to ensure consistent heat transfer, unless studying specific crystal habits.

  • Crucible Selection:

    • Alumina (Al₂O₃): Standard for TGA > 600°C.

    • Aluminum (Al): Standard for DSC < 600°C (Hermetically sealed to prevent sublimation of volatile quinolines like Alq3).

Instrument Parameters
ParameterTGA SettingDSC SettingRationale
Heating Rate 10°C/min (Standard)10°C/min (Standard)Balances resolution with signal intensity.
Purge Gas N₂ (Inert) vs. Air (Oxidative)N₂ (50 mL/min)N₂ prevents oxidation, isolating thermal decomposition. Air simulates real-world degradation.
Isothermal Hold 10 min @ 105°CN/AValidation Step: Removes surface moisture to distinguish bound solvents from humidity.
Cooling Cycle N/A10°C/minValidation Step: Reveals reversibility (e.g., Tg) vs. irreversible degradation.
Workflow Visualization

The following diagram outlines the logical flow for characterizing a new quinoline material, ensuring no thermal transition is misidentified.

ThermalWorkflow Start Unknown Quinoline Sample TGA Step 1: TGA (N2 Atmosphere) Range: 30°C to 800°C Start->TGA Moisture Check: Weight Loss < 150°C? TGA->Moisture Analysis Data Correlation: Does Endotherm (DSC) match Mass Loss (TGA)? TGA->Analysis Dry Result: Surface Moisture Moisture->Dry Loss < 2% Solvate Result: Solvate/Hydrate Moisture->Solvate Stepwise Loss > 2% Decomp Identify Td (Onset) & Td(5%) Moisture->Decomp No Loss DSC Step 2: DSC (Hermetic Pan) Range: -50°C to (Td - 50°C) Decomp->DSC Set Max Temp Limit Cycle1 Heat Cycle 1: Erase Thermal History DSC->Cycle1 Cool Cooling Cycle: Observe Crystallization (Tc) Cycle1->Cool Cycle2 Heat Cycle 2: Measure Tg & Tm Cool->Cycle2 Cycle2->Analysis Conclusion Final Thermal Profile Analysis->Conclusion

Figure 1: Integrated TGA/DSC workflow for distinguishing moisture, solvents, and intrinsic thermal transitions.

Comparative Analysis: Material Performance

Optoelectronics: Alq3 vs. Znq2

In OLEDs, thermal stability dictates the device's operational lifetime. The material must withstand vacuum deposition (sublimation) without decomposing.

  • Alq3 (Tris(8-hydroxyquinoline)aluminum): The industry standard electron transport material.

    • TGA: High stability with Td(5%) > 380°C (N₂).

    • DSC: High melting point (Tm ≈ 415°C ), but prone to polymorphism (α, β, γ phases).

    • Critical Insight: Alq3 can undergo a "darkening" degradation upon prolonged heating in air due to hydrolysis of the phenoxide bond [1, 5].

  • Znq2 (Bis(8-hydroxyquinoline)zinc):

    • Comparison: Often exhibits slightly lower thermal stability than Alq3 but higher electron mobility in specific configurations.

    • Data: Td(onset) typically ranges 360–390°C depending on the specific crystal structure [2].

High-Performance Polymers: Polyquinolines vs. Polyimides

Polyquinolines are rigid-rod polymers prized for electronic packaging. How do they compare to the gold standard, Polyimides (PI)?

  • Polyimides (PI): Known for Td(5%) > 500°C. They degrade via oxidation of the imide ring.

  • Polyquinolines:

    • Thermal Stability: Comparable to PIs, with Td(5%) often exceeding 500°C in inert atmospheres.[3]

    • Glass Transition (Tg): Polyquinolines frequently exhibit higher Tg (250–350°C ) than many flexible PIs, attributing to the stiffness of the quinoline backbone.

    • Advantage:[1][4] Lower moisture absorption than PIs, which prevents "popcorning" during solder reflow [6, 11].

Pharmaceutical Actives

For drugs like Alfuzosin HCl (a quinazoline/quinoline derivative), thermal analysis is a purity assay.

  • Polymorphism: DSC is the primary tool. Different polymorphs show distinct melting endotherms.

  • Purity: Impurities cause melting point depression (Van't Hoff equation).

  • Solvates: TGA distinguishes between a true polymorph (no mass loss) and a pseudopolymorph (solvate/hydrate with mass loss) [7, 13].

Data Summary Table

Material ClassCompoundT_g (Glass Trans.)[5][6][7]T_m (Melting)T_d (Decomp. Onset)Key Application
OLED Chelate Alq3 ~175°C~415°C~400°CElectron Transport Layer
OLED Chelate Znq2 N/A (Crystalline)>350°C~370°CEmitter / Transport
Polymer Polyimide (Ref) 280–320°CNone (Amorphous)520–570°CFlexible PCBs
Polymer Polyquinoline 250–350°CNone (Amorphous)>500°CHigh-Temp Encapsulant
Pharma Alfuzosin HCl N/A~225–240°C>250°CAntihypertensive

Note: Values are approximate and dependent on heating rate (10°C/min) and atmosphere (N₂).

Mechanistic Insight: Thermal Degradation Pathways

Understanding how these materials fail is as important as knowing when they fail.

The Degradation of Alq3

Alq3 does not simply "burn." It undergoes a complex multi-stage failure:

  • Phase Transition: Amorphous films crystallize above Tg (~175°C), causing device failure (grain boundaries).

  • Ligand Exchange: At high temperatures (>400°C), redistribution of ligands can occur.

  • Carbonization: In air, the organic ligands oxidize, leaving metal oxide residues (Al₂O₃).

Degradation Alq3 Alq3 (Amorphous) Tg Tg (~175°C) Glass Transition Alq3->Tg Heating Sublime Sublimation (Vacuum) Alq3->Sublime Low Pressure Cryst Crystalline Phase (Device Failure) Tg->Cryst Annealing Oxid Oxidation (Air > 400°C) Cryst->Oxid High T (Air) Residue Al2O3 Residue Oxid->Residue - CO2, - H2O

Figure 2: Thermal degradation and phase transition pathway of Alq3.[4][8][9]

References

  • MDPI (2025). Optimization of Zinc and Aluminum Hydroxyquinolines for Applications as Semiconductors.

  • ResearchGate (2025). Thermal analysis of Tris (8-hydroxyquinoline) aluminum (Alq3).

  • ResolveMass (2026). DSC vs TGA: A Simple Comparison Guide.

  • TA Instruments. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications.

  • Ossila. Alq3 Material Properties and OLED Applications.

  • BenchChem. A Comparative Guide to the Thermal Stability of Polyimides.

  • TA Instruments (2024). Thermal Analysis in Pharmaceutical Research: TGA & DSC.

  • NIH (2013). Photoluminescence of Alq3 and Tb-activated complexes.

  • ResearchGate. Thermal Degradation of High-Temperature Fluorinated Polyimide.

  • SKZ Tester (2025). Differential Scanning Calorimeter vs. Other Thermal Analysis Methods.

  • MDPI (2026). High-Performance Polyimides with Enhanced Solubility and Thermal Stability.

  • SCIRP (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and Antimicrobial Activity.

  • ResearchGate (2012). Thermal Analysis Study of Antihypertensive Drugs Alfuzosin HCl.

Sources

Comparative

Definitive Purity Standards for 4,7-Dibromo-2-phenylquinoline: A Multi-Modal Analytical Guide

Part 1: The Core Directive — Beyond the Certificate of Analysis In the high-stakes fields of organic light-emitting diode (OLED) fabrication and pharmaceutical intermediate synthesis, 4,7-Dibromo-2-phenylquinoline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Core Directive — Beyond the Certificate of Analysis

In the high-stakes fields of organic light-emitting diode (OLED) fabrication and pharmaceutical intermediate synthesis, 4,7-Dibromo-2-phenylquinoline (CAS: 1189105-95-0) serves as a critical scaffold.[1] Its purity is not merely a box to check; it is a determinant of device lifetime and reaction efficiency.[1]

While many suppliers provide a Certificate of Analysis (CoA) claiming ">98% purity" based solely on HPLC, this metric is often insufficient for high-performance applications.[1] HPLC detects UV-active organic impurities but remains blind to inorganic salts, trapped solvents, and moisture—contaminants that degrade OLED excitons and poison catalytic cycles.

This guide establishes a Multi-Modal Purity Standard , prioritizing Elemental Analysis (EA) as the gatekeeper of bulk composition, cross-validated by High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) .

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Standard: Elemental Analysis (CHN + Br)

Elemental Analysis is the only method that validates the bulk molar ratio of the material. For 4,7-Dibromo-2-phenylquinoline, the presence of two heavy bromine atoms presents specific combustion challenges that standard protocols often miss.

Theoretical Composition

Formula: C₁₅H₉Br₂N Molecular Weight: 362.8 g/mol [1]

ElementTheoretical %Acceptance Tolerance (Journal Standard)Acceptance Tolerance (OLED/Pharma Grade)
Carbon 49.61%± 0.40%± 0.30%
Hydrogen 2.48%± 0.40%± 0.30%
Nitrogen 3.86%± 0.40%± 0.30%
Bromine 44.05%± 0.50%± 0.40%
The "Bromine Interference" & Causality

The Problem: Halogens (Br, Cl) can form volatile free halogens (


) or hydrogen halides (

) during combustion. Without proper handling, these can:
  • Escape detection (lowering recovery).[1]

  • Corrode the detector.[1]

  • Interfere with the

    
    /
    
    
    
    traps.[1]

The Solution (Causality): You must use a Combustion Aid/Additive .[1]

  • Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    is required.[1]
  • Mechanism:[1][2][3] These oxides act as fluxing agents and oxidative catalysts.[1] They ensure complete decomposition of the refractory aromatic ring and bind the halogen byproducts in a controlled manner or facilitate their conversion to detectable forms without poisoning the catalyst bed.

Comparative Methodologies

The following table contrasts the three pillars of purity analysis for this specific compound.

FeatureMethod A: Elemental Analysis (EA) Method B: HPLC-UV Method C: qNMR
Primary Output Bulk Elemental Ratio (C/H/N/Br)Impurity Profile (Isomers/Byproducts)Absolute Purity (wt%)
Blind Spots Specific isomer identificationInorganic salts, Water, SolventsParamagnetic impurities, Overlapping peaks
Critical For Verifying salt forms, solvation, and total compositionDetecting mono-bromo analogs or regioisomersEstablishing the "True" mass balance
Self-Validation If C% is low: Check Ash/Inorganics.[1] If H% is high: Check Solvent (NMR).[1]If Purity >99% but EA fails: Suspect inorganic contamination.[1]If qNMR < HPLC purity: Suspect non-UV active impurities.[1]
Experimental Protocols
Protocol A: Combustion Analysis with Additives
  • Instrument: CHNS/O Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Sample Prep:

    • Dry the sample: 4,7-Dibromo-2-phenylquinoline often traps recrystallization solvents (CHCl₃ or Toluene).[1] Dry at 60°C under high vacuum (0.1 mbar) for 12 hours.

    • Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule.

    • Additive: Add 10–15 mg of

      
        (Vanadium Pentoxide) directly over the sample in the capsule.
      
    • Combustion: Run at high temperature (

      
       if possible) with Oxygen boost.
      
Protocol B: Self-Validating HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 15 mins. (High organic required to elute the lipophilic dibromo species).

  • Detection: 254 nm (aromatic core) and 220 nm (amide/general).[1]

  • Validation: The main peak must align with the qNMR purity. If HPLC area % >> qNMR wt%, the sample contains non-chromatographable mass (salts).

Protocol C: qNMR (Absolute Quantitation)[2]
  • Solvent: DMSO-d6 . Note: Solubility in

    
     may be limited or cause peak broadening due to stacking.
    
  • Internal Standard (IS): Dimethyl Sulfone (

    
     3.0 ppm, singlet) or Maleic Acid  (
    
    
    
    6.2 ppm, singlet).
    • Why: These standards do not overlap with the aromatic region (7.5–8.5 ppm) of the quinoline.

  • Relaxation Delay (

    
    ):  Set to 30 seconds  (at least 5x 
    
    
    
    ) to ensure full relaxation for quantitative integration.

Part 3: Visualization & Formatting

Diagram 1: Purity Validation Workflow

This decision tree guides the researcher through the logical steps of validating the compound, ensuring no "blind spots" remain.

PurityWorkflow Start Synthesized 4,7-Dibromo-2-phenylquinoline Drying Step 1: Vacuum Drying (60°C, 12h, <1 mbar) Start->Drying HPLC Step 2: HPLC-UV Analysis Drying->HPLC DecisionHPLC Purity > 99.0%? HPLC->DecisionHPLC EA Step 3: Elemental Analysis (with V2O5 Additive) DecisionHPLC->EA Yes FailPurify Action: Recrystallize (Toluene/Ethanol) DecisionHPLC->FailPurify No DecisionEA Within ±0.4%? EA->DecisionEA qNMR Step 4: qNMR (DMSO-d6, Maleic Acid IS) DecisionEA->qNMR No (Discrepancy) Final VALIDATED REFERENCE STANDARD (OLED/Pharma Grade) DecisionEA->Final Yes FailDry Action: Re-dry or Check for Inorganic Salts qNMR->FailDry Low wt% qNMR->Final High wt% (Confirming EA error) FailPurify->Drying FailDry->Drying

Caption: Logical workflow for validating 4,7-Dibromo-2-phenylquinoline purity, integrating HPLC, EA, and qNMR.

Diagram 2: The Combustion Analysis Mechanism

Visualizing why the additive is non-negotiable for brominated compounds.

CombustionMechanism cluster_interference Without Additive (Failure Mode) Sample Sample: C15H9Br2N Reaction Combustion Zone Sample->Reaction O2 O2 + Heat (1150°C) O2->Reaction V2O5 Additive: V2O5 V2O5->Reaction Oxidative Flux Gases Gases: CO2, H2O, NOx, Br2 Reaction->Gases Release Trapping Reduction/Scrubbing (Cu/WO3) Gases->Trapping Result Detection: CO2 (IR), H2O (IR), N2 (TCD) Trapping->Result Incomplete C-Br bonds resist oxidation Soot Soot Formation (Low %C)

Caption: Mechanism of V2O5-assisted combustion preventing refractory C-Br bond formation.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 4,7-Dibromo-2-propylquinoline (Analogous Structure Data). Retrieved March 1, 2026, from [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Contextual grounding for qNMR protocols).

  • Analytik Jena. (n.d.).[1] Combustion Elemental Analysis: Methodologies for Halogenated Compounds. Retrieved March 1, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,7-Dibromo-2-phenylquinoline

Standard Operating Procedure & Safety Guide: Handling 4,7-Dibromo-2-phenylquinoline As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and synthetic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 4,7-Dibromo-2-phenylquinoline

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and synthetic chemists with field-proven, mechanistic safety protocols for handling 4,7-Dibromo-2-phenylquinoline. Because halogenated heterocycles present unique toxicological and logistical challenges, this guide moves beyond basic safety data to explain the causality behind each protective measure, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Executive Summary & Chemical Profiling

4,7-Dibromo-2-phenylquinoline is a highly functionalized, brominated organic building block frequently utilized as a precursor in palladium- or iridium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for advanced materials and pharmaceutical synthesis[1].

PropertySpecification
Chemical Name 4,7-Dibromo-2-phenylquinoline
CAS Number 1189105-95-0[2]
Molecular Formula C₁₅H₉Br₂N[2]
Molecular Weight 363.05 g/mol [2]
Physical State Solid (Requires cold-chain transport/storage)[3]

Mechanistic Hazard Assessment

Understanding the molecular behavior of a compound is the first step in mitigating its risks. The hazards of 4,7-Dibromo-2-phenylquinoline are primarily driven by the heavy atom effect of its two bromine substituents.

  • High Lipophilicity & Dermal Penetration: The bromines significantly increase the molecule's lipophilicity, allowing it to readily penetrate standard semi-permeable barriers, including human skin and thin latex gloves.

  • Cytotoxicity: Recent toxicological studies on highly brominated quinolines demonstrate measurable antiproliferative and cytotoxic effects against various cell lines. These compounds can act as human topoisomerase I inhibitors and induce cellular apoptosis[4].

  • Reactivity Risks: Halogenated organic compounds must never be mixed with active metals (e.g., sodium, potassium) during solvent drying, as this can result in violent explosions[5].

Personal Protective Equipment (PPE) Matrix

To counter the lipophilic and cytotoxic nature of this compound, standard laboratory PPE must be upgraded. The following matrix outlines the required equipment and the mechanistic rationale for each choice.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Double-gloved, outer layer ≥ 0.3 mm thickness).Halogenated organics rapidly permeate latex. Double-gloving provides a fail-safe; if the outer glove breaches, the inner glove protects during immediate doffing[6].
Eye/Face Protection ANSI Z87.1 Chemical splash goggles + Face shield (for >50 mL liquid handling).Prevents ocular exposure to micro-particulates during weighing or solvent splashing during reaction quenching[7].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs.Knit cuffs prevent wrist exposure and snagging. FR material is critical as handling often involves flammable organic solvents (e.g., THF, Toluene)[7].
Respiratory N95/P100 Particulate Respirator (if handled outside a fume hood).Mitigates inhalation of aerosolized crystalline powder. However, primary engineering control (Fume Hood) is mandatory[6].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. By integrating verification steps into the workflow, researchers can confirm the efficacy of their safety measures in real-time.

Step 1: Pre-Operational Setup & Engineering Controls

  • Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: This specific velocity ensures the containment of aerosolized brominated dust without creating turbulent vortices that could blow the light powder out of the sash and into the operator's breathing zone.

  • Don all required PPE as outlined in the matrix above.

Step 2: Weighing and Dispensing

  • Place an anti-static weigh boat on the analytical balance inside the fume hood.

    • Causality: Halogenated powders often hold a static charge; anti-static boats prevent the powder from repelling and contaminating the balance area.

  • Transfer the solid 4,7-Dibromo-2-phenylquinoline using a grounded stainless-steel spatula.

  • Seal the primary stock container immediately after dispensing to prevent environmental moisture degradation.

Step 3: Reaction Setup (e.g., Cross-Coupling)

  • Transfer the weighed powder into the reaction flask and add the chosen anhydrous solvent (e.g., THF or Toluene).

  • Self-Validating Check: Before adding any palladium or iridium catalysts[1], visually confirm the complete dissolution of the quinoline. A clear, homogenous solution validates that the solute is fully solvated, preventing unreacted hazardous particulates from complicating the downstream workup or causing localized exothermic hot spots.

Step 4: Doffing and Decontamination

  • Wipe down the balance and fume hood surface with a solvent known to dissolve the compound (e.g., acetone), followed by a standard soap and water wipe.

  • Self-Validating Check: After doffing the outer nitrile gloves, inspect the inner gloves for any discoloration or moisture. If the inner gloves remain pristine, your primary barrier successfully prevented dermal exposure. If compromised, immediately wash hands and report a near-miss.

Spill Response & Halogenated Waste Disposal Plan

According to the National Research Council's guidelines on Prudent Practices in the Laboratory, halogenated waste requires strict segregation from standard organic waste due to environmental regulations and the high cost of specialized incineration[5][7].

  • Solid Spill Response: Do not dry sweep. Cover the spilled powder with damp paper towels (using water or a mild solvent) to suppress dust generation. Carefully scoop the wetted material into a designated hazardous solid waste container.

  • Waste Segregation: Any liquid waste containing 4,7-Dibromo-2-phenylquinoline (including reaction solvents and first-pass washings) must be routed to a clearly labeled "Halogenated Organic Waste" carboy (often designated by a red safety can)[7].

    • Causality: Mixing halogenated waste with basic waste or active metals can cause violent exothermic reactions[5]. Furthermore, incineration of halogens requires specialized chemical scrubbers to prevent the release of toxic dioxins into the atmosphere.

Decontamination & Waste Management Workflow

The following diagram illustrates the logical decision tree for processing waste generated during the handling of 4,7-Dibromo-2-phenylquinoline.

WasteManagement Start 4,7-Dibromo-2-phenylquinoline Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Waste (Gloves, Weigh Boats) Decision1->Solid Solid Liquid Liquid Waste (Reaction Solvents) Decision1->Liquid Liquid SolidBin Hazardous Solid Bin (Double Bagged) Solid->SolidBin Decision2 Contains Halogens? Liquid->Decision2 Halogenated Halogenated Stream (Red Dedicated Can) Decision2->Halogenated Yes NonHalogenated Non-Halogenated Stream (Standard Organic) Decision2->NonHalogenated No EHS EHS Pickup & Incineration Halogenated->EHS SolidBin->EHS

Logical workflow for the segregation and disposal of halogenated quinoline waste.

References

  • National Institutes of Health (PMC). "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." NIH. Available at:[Link][4]

  • American Chemical Society (JOC). "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones." The Journal of Organic Chemistry. Available at:[Link][1]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at:[Link][5]

  • Duke University Chemistry. "Safety Manual - Handling and Disposal of Hazardous Laboratory Chemicals." Duke Chemistry. Available at: [Link][7]

Sources

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